molecular formula C29H48N12O8 B1632564 Opiorphin

Opiorphin

カタログ番号: B1632564
分子量: 692.8 g/mol
InChIキー: TWWFCOBVAKAKIT-SXYSDOLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Opiorphin is an endogenous pentapeptide (sequence: Gln-Arg-Phe-Ser-Arg) first isolated from human saliva . It functions as a potent dual inhibitor of two enkephalin-catabolizing ectoenzymes: neutral endopeptidase (NEP, EC 3.4.24.11) and aminopeptidase N (AP-N, EC 3.4.11.2) . By protecting endogenous enkephalins from degradation, this compound enhances and prolongs their activity within endogenous opioid pathways, producing powerful, physiologically regulated analgesia . In vivo studies demonstrate that this compound displays a potent analgesic effect, reported to be greater than morphine in models of acute chemical and mechanical pain, without inducing tolerance or classic opioid-related side effects such as addiction liability or constipation . Its mechanism, which relies on activating the body's own opioid system rather than direct receptor agonism, makes it a highly valuable tool for researching novel pain management pathways . Beyond analgesia, research indicates this compound exerts antidepressant-like effects by modulating delta-opioid receptor-dependent pathways and may influence cardiovascular activity and colonic motility, highlighting its broader research value in neuropharmacology and physiology . A stable analog of this compound, STR-324, is under clinical investigation for postoperative pain, underscoring the therapeutic potential of this research pathway . This product is provided for research purposes, including investigating endogenous pain mechanisms, enzyme inhibition kinetics, and the development of non-addictive therapeutic agents.

特性

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFCOBVAKAKIT-SXYSDOLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027119
Record name Opiorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864084-88-8
Record name Opiorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular and Structural Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Opiorphin Peptide: Sequence, Structure, and Mechanism of Action

Executive Summary

This compound is an endogenous pentapeptide discovered in human saliva, possessing potent analgesic properties comparable to morphine but with a potentially more favorable side-effect profile. Its primary sequence is Gln-Arg-Phe-Ser-Arg (QRFSR). This compound functions as a dual inhibitor of two key ectopeptidases responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By preventing the breakdown of enkephalins, this compound enhances and prolongs their natural pain-relieving effects through the activation of endogenous μ- and δ-opioid receptor pathways. This guide provides a comprehensive overview of this compound's molecular characteristics, mechanism of action, quantitative biochemical data, and the experimental protocols used for its study, targeting researchers and professionals in drug development.

This compound is a relatively simple oligopeptide, first isolated from human saliva, that modulates opioid-dependent pathways.[1][2] Its discovery has opened new avenues for developing novel analgesics that leverage the body's own pain management systems.[3]

Primary Structure and Physicochemical Properties

The primary structure of this compound consists of a five-amino acid sequence: Glutamine-Arginine-Phenylalanine-Serine-Arginine.[4]

PropertyValueSource
Sequence Gln-Arg-Phe-Ser-Arg (QRFSR)[2][4]
Molecular Formula C₂₉H₄₈N₁₂O₈[5]
Molecular Weight 692.77 g/mol [5]
Theoretical Mass 693 Da[1]
Experimental Mass (SELDI-TOF MS) 690 Da[1]

Three-Dimensional Structure

As of this writing, a definitive three-dimensional crystal structure of this compound has not been deposited in the Protein Data Bank (PDB). The peptide's flexibility and small size make crystallization challenging. However, its structure can be represented by its linear amino acid sequence and chemical bonds.

opiorphin_sequence Gln Gln Arg1 Arg Gln->Arg1 Phe Phe Arg1->Phe Ser Ser Phe->Ser Arg2 Arg Ser->Arg2 signaling_pathway This compound This compound (QRFSR) hNEP hNEP This compound->hNEP Inhibits hAPN hAP-N This compound->hAPN Inhibits Degradation Peptide Degradation hNEP->Degradation Catalyzes hAPN->Degradation Catalyzes Enkephalins Endogenous Enkephalins Enkephalins->Degradation OpioidReceptors μ / δ Opioid Receptors Enkephalins->OpioidReceptors Activates Analgesia Analgesia & Antidepressant Effects OpioidReceptors->Analgesia Leads to purification_workflow Saliva 1. Saliva Collection (Chilled tubes with protease inhibitors) Extraction 2. Methanol Acid Extraction Saliva->Extraction CE_HPLC 3. Cation-Exchange HPLC (CE-HPLC) Extraction->CE_HPLC RP_HPLC 4. Reverse-Phase HPLC (RP-HPLC) CE_HPLC->RP_HPLC Analysis 5. Analysis of Active Fractions (SELDI-TOF MS) RP_HPLC->Analysis Result Purified this compound Analysis->Result enzyme_assay_workflow Enzyme Recombinant Enzyme (hNEP or hAP-N) Preincubation 1. Pre-incubation (15 min) Enzyme->Preincubation This compound This compound (Varying Concentrations) This compound->Preincubation Incubation 2. Hydrolysis Reaction (15 min at 25°C) Preincubation->Incubation Substrate Substrate (e.g., Met-enkephalin) Substrate->Incubation Stop 3. Stop Reaction (Add 0.3 M HCl) Incubation->Stop Analysis 4. HPLC Analysis (Separate substrate and metabolite) Stop->Analysis Calculation 5. Quantify Degradation & Calculate IC₅₀ Analysis->Calculation

References

The Dual Inhibitory Mechanism of Opiorphin in Preventing Enkephalin Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, presents a compelling alternative to traditional opioid analgesics.[1] Its mechanism of action circumvents direct opioid receptor agonism, instead focusing on the potentiation of the endogenous opioid system. This compound exerts its analgesic effects by inhibiting the degradation of enkephalins, the body's natural pain-relieving peptides.[2][3] This is achieved through the dual inhibition of two key zinc metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5] By preventing the breakdown of enkephalins, this compound effectively prolongs their analgesic action in the spinal cord, offering a targeted approach to pain management with a potentially reduced side-effect profile compared to conventional opioids.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

Enkephalins, released in response to painful stimuli, are rapidly hydrolyzed at the synapse by two primary ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (APN).[4][5][6] NEP, also known as neprilysin, cleaves enkephalins at the Gly-Phe bond, while APN removes the N-terminal tyrosine residue.[7] Both actions result in the inactivation of the enkephalin molecule.

This compound acts as a competitive inhibitor of both hNEP and hAP-N.[8] By binding to the active sites of these enzymes, this compound prevents them from metabolizing enkephalins, thereby increasing the local concentration and prolonging the availability of these endogenous opioids to bind to and activate opioid receptors.[9] This potentiation of the natural pain relief system is the cornerstone of this compound's analgesic properties.[10][11]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound against human NEP (hNEP) and human APN (hAP-N) has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values can vary depending on the specific experimental conditions, including the enzyme source and the substrate used.

Enzyme TargetSubstrateEnzyme SourceIC50 (µM)Reference
hNEPSubstance PRecombinant soluble hNEP29 ± 1[10]
hNEPMca-BK2LNCaP cell membranes25[10]
hNEPMca-BK2hNEP-transfected HEK293 cells33[12]
hNEPMet-enkephalinRecombinant soluble hNEP33 ± 11[13]
hAP-Nl-alanine-p-nitroanilide (Ala-pNA)hAP-N-transfected HEK293 cells65 ± 9[13]
pAP-M (porcine AP-M)Met-enkephalinPurified soluble pAP-M36 ± 12[13]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used to study it, the following diagrams have been generated using the DOT language.

Enkephalin Degradation and this compound Inhibition Pathway

Enkephalin_Degradation_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalin Enkephalin Proenkephalin->Enkephalin Cleavage Enkephalin_Rel Released Enkephalin Enkephalin->Enkephalin_Rel Release NEP NEP Enkephalin_Rel->NEP APN APN Enkephalin_Rel->APN Opioid_Receptor Opioid Receptor Enkephalin_Rel->Opioid_Receptor Binding Inactive Inactive Fragments NEP->Inactive Degradation APN->Inactive Degradation This compound This compound This compound->NEP Inhibition This compound->APN Inhibition Analgesia Analgesic Effect Opioid_Receptor->Analgesia Signal Transduction

Caption: Enkephalin degradation pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Source (e.g., Recombinant hNEP/hAP-N or cell membranes) Incubation Incubate Enzyme, Substrate, and this compound/Vehicle Enzyme->Incubation Substrate Substrate (e.g., Mca-BK2 for NEP, Ala-pNA for APN) Substrate->Incubation Opiorphin_Sol This compound Solution (various concentrations) Opiorphin_Sol->Incubation Measurement Measure Product Formation (e.g., Fluorescence/Absorbance) Incubation->Measurement Plot Plot % Inhibition vs. This compound Concentration Measurement->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for determining this compound's in vitro enzyme inhibition.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in this compound research, providing a framework for replication and further investigation.

In Vitro hNEP and hAP-N Inhibition Assay

This protocol is based on methodologies described in studies investigating this compound's inhibitory effects on human NEP and APN expressed in HEK293 cells.[10][12][13]

Objective: To determine the IC50 value of this compound for the inhibition of hNEP and hAP-N activity.

Materials:

  • HEK293 cells transfected to express either membrane-anchored hNEP or hAP-N.

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Protein concentration determination kit (e.g., BCA assay).

  • For hNEP assay: Mca-BK2 (fluorescent synthetic NEP-specific substrate).[10]

  • For hAP-N assay: L-alanine-p-nitroanilide (Ala-pNA) (chromogenic APN-specific substrate).[10]

  • Synthetic this compound (QRFSR peptide).

  • 96-well microplates (black for fluorescence, clear for absorbance).

  • Plate reader capable of fluorescence and absorbance measurements.

Methodology:

  • Cell Membrane Preparation:

    • Culture hNEP- or hAP-N-transfected HEK293 cells to confluency.

    • Harvest cells and resuspend in lysis buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membrane fraction.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Enzyme Inhibition Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the cell membrane preparation (containing either hNEP or hAP-N).

    • Add the various concentrations of this compound or vehicle (control) to the wells.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the specific substrate (Mca-BK2 for hNEP or Ala-pNA for hAP-N).

    • Incubate the reaction for a specific time at 37°C, ensuring the reaction is in the linear range.

  • Data Acquisition and Analysis:

    • For the hNEP assay, measure the fluorescence of the cleaved Mca-BK2 product.

    • For the hAP-N assay, measure the absorbance of the p-nitroaniline product.

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesia Assessment: Rat Pin-Pain Test

This protocol is a summary of the behavioral model used to assess the analgesic efficacy of this compound in vivo.[10][14]

Objective: To evaluate the pain-suppressive potency of this compound in a model of acute mechanical pain.

Animals:

  • Male Sprague-Dawley rats.

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

  • A test chamber with a floor consisting of an area with pins and a pin-free area.

  • This compound solution for intravenous (i.v.) or intraperitoneal (i.p.) administration.

  • Morphine solution as a positive control.

  • Vehicle solution (e.g., saline) as a negative control.

  • Video recording and analysis software.

Methodology:

  • Acclimatization:

    • Acclimatize the rats to the testing room and the experimental setup for a sufficient period before the test day.

  • Drug Administration:

    • Administer this compound (e.g., 1 mg/kg, i.v.), morphine (e.g., 6 mg/kg, i.p.), or vehicle to different groups of rats.[10][14]

    • Allow a specific pre-treatment time for the drug to take effect (e.g., 5 minutes for i.v. This compound, 15 minutes for i.p. morphine).[10]

  • Behavioral Testing:

    • Place the rat in the pin-pain test chamber.

    • Record the animal's behavior for a set duration (e.g., 3 minutes).[10]

    • Measure parameters such as the time spent in the pin-overlaid area and the number of crossings over the pin area.

  • Data Analysis:

    • Compare the behavioral parameters between the different treatment groups.

    • Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine the significance of the observed differences.[10]

    • An increase in the time spent on the pin area and the number of crossings indicates an analgesic effect.

Conclusion and Future Directions

This compound's dual inhibitory action on NEP and APN represents a significant advancement in the understanding of endogenous pain modulation. By protecting enkephalins from degradation, this compound enhances the body's natural analgesic mechanisms.[5][10] The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Future research should focus on the development of stable this compound analogs with improved pharmacokinetic properties to overcome the challenges of peptide-based therapeutics, such as poor bioavailability and rapid in vivo clearance.[1][2] A modified version of this compound, STR-324, has entered Phase I clinical trials, highlighting the therapeutic potential of this novel analgesic pathway.[15] Continued investigation into the intricate mechanisms of this compound and its derivatives holds the promise of delivering a new class of potent and safer analgesics.

References

Endogenous Opiorphin: A Technical Guide to its Core Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), is a promising modulator of the endogenous opioid system. First isolated from human saliva, this compound exhibits potent analgesic properties, comparable to morphine, but with a significantly improved side-effect profile. Its primary mechanism of action involves the inhibition of two key ectoenzymes, neutral endopeptidase (NEP) and aminopeptidase N (APN), which are responsible for the degradation of enkephalins. By preventing enkephalin breakdown, this compound enhances and prolongs their natural pain-relieving effects. This technical guide provides an in-depth overview of the endogenous function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its associated signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring pentapeptide with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR)[1][2]. It was first isolated from human saliva and is derived from the N-terminal region of the PROL1 (proline-rich, lacrimal 1) protein[1][2]. The discovery of this compound has opened new avenues for the development of novel analgesics that leverage the body's own pain management system, potentially avoiding the adverse effects associated with traditional opioid medications, such as addiction, tolerance, and respiratory depression[3]. Beyond its analgesic properties, research suggests that this compound may also possess antidepressant-like and anxiolytic effects, further broadening its therapeutic potential[4][5].

Mechanism of Action: Potentiation of Endogenous Enkephalins

The primary endogenous function of this compound is the potentiation of the analgesic and mood-regulating effects of enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation[6]. However, their action is short-lived due to rapid degradation by cell-surface metalloproteases, primarily neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN)[7][8].

This compound acts as a dual inhibitor of both NEP and APN[7]. By binding to and inhibiting these enzymes, this compound prevents the breakdown of enkephalins, thereby increasing their local concentration and prolonging their interaction with opioid receptors (primarily δ- and μ-opioid receptors)[4][7]. This enhanced enkephalinergic signaling leads to a more sustained and potent analgesic effect[6][7].

Quantitative Data

The following tables summarize key quantitative data related to the activity and concentration of this compound.

Table 1: Inhibitory Activity of this compound

Enzyme TargetSubstrateIC50 (µM)Reference
Human Neutral Endopeptidase (hNEP)Substance P11 ± 3[4]
Human Neutral Endopeptidase (hNEP)Mca-BK233 ± 6[4]
Human Aminopeptidase N (hAPN)L-Alanine-p-nitroanilide (Ala-pNA)65 ± 9[4]

Table 2: Concentration of this compound in Human Saliva

ConditionMean Concentration (ng/mL)Range (ng/mL)Reference
Healthy Controls7.108 ± 2.5352.8 - 25.9[1]
Traumatic and Inflammatory Conditions9.409 ± 2.369-[1]
Oral Potentially Malignant Disorders & Oral Cancer8.268 ± 2.414-[1]
Burning Mouth Syndrome8.129 ± 6.445-[1]

Signaling Pathway and Experimental Workflow

This compound-Modulated Enkephalin Signaling Pathway

The following diagram illustrates the mechanism by which this compound potentiates enkephalin signaling to produce analgesia.

Opiorphin_Signaling_Pathway This compound-Modulated Enkephalin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pain_Stimulus Pain Stimulus Enkephalin_Release Enkephalin Release Pain_Stimulus->Enkephalin_Release Enkephalin Enkephalins Enkephalin_Release->Enkephalin NEP Neutral Endopeptidase (NEP) Enkephalin->NEP Degradation APN Aminopeptidase N (APN) Enkephalin->APN Degradation Opioid_Receptor Opioid Receptor (δ, μ) Enkephalin->Opioid_Receptor Binding This compound This compound This compound->NEP Inhibition This compound->APN Inhibition Analgesia Analgesia Opioid_Receptor->Analgesia Signal Transduction

This compound's potentiation of enkephalin signaling.
Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the in vitro and in vivo characterization of this compound's analgesic properties.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Analgesic Assessment Enzyme_Prep Enzyme Preparation (Recombinant hNEP & hAPN) Inhibition_Assay Enzyme Inhibition Assays (NEP & APN) Enzyme_Prep->Inhibition_Assay IC50_Det IC50 Determination Inhibition_Assay->IC50_Det Animal_Model Rodent Model (Rats/Mice) Drug_Admin This compound Administration Animal_Model->Drug_Admin Pain_Model Pain Induction Models Drug_Admin->Pain_Model Formalin_Test Formalin Test (Inflammatory Pain) Pain_Model->Formalin_Test Pin_Pain_Test Pin-Pain Test (Mechanical Nociception) Pain_Model->Pin_Pain_Test Behavioral_Obs Behavioral Observation & Scoring Formalin_Test->Behavioral_Obs Pin_Pain_Test->Behavioral_Obs Data_Analysis Data Analysis & Comparison Behavioral_Obs->Data_Analysis

Workflow for characterizing this compound's analgesic activity.

Detailed Experimental Protocols

In Vitro Enzyme Inhibition Assays

This protocol is adapted from methodologies utilizing a fluorogenic substrate.

  • Materials:

    • Recombinant human NEP (hNEP)

    • Fluorogenic NEP substrate (e.g., Mca-BK2 or Abz-dR-G-L-EDDnp)

    • This compound (or test compound)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only (no inhibitor).

    • Add 20 µL of hNEP solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 60 µL of the fluorogenic NEP substrate solution to each well.

    • Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 320/420 nm for Mca-BK2) at 37°C for 30-60 minutes.

    • The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol is based on the use of a chromogenic substrate.

  • Materials:

    • Recombinant human APN (hAPN) or porcine kidney microsomal APN

    • Chromogenic APN substrate (e.g., L-Alanine-p-nitroanilide, Ala-pNA)

    • This compound (or test compound)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In the wells of the microplate, add 20 µL of each this compound dilution. Include a control well with Assay Buffer only.

    • Add 20 µL of hAPN solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Start the reaction by adding 60 µL of the Ala-pNA substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value as described for the NEP inhibition assay.

In Vivo Analgesic Models

This model assesses the analgesic effect on both acute and tonic inflammatory pain.

  • Animals:

    • Male Sprague-Dawley rats (200-250 g)

  • Procedure:

    • Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.

    • Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose. A vehicle control group should be included.

    • After the appropriate pre-treatment time, inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the rat back into the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

      • Phase 2 (Tonic Phase): 15-60 minutes post-formalin injection.

  • Data Analysis:

    • Compare the paw licking/biting time between the this compound-treated groups and the vehicle control group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking/biting time indicates an analgesic effect.

This test evaluates the response to a sharp mechanical stimulus.

  • Apparatus:

    • An open-field arena with a floor made of a grid of stainless steel pins.

  • Procedure:

    • Habituate the rats to the testing apparatus without the pins for a period before the test.

    • Administer this compound or vehicle control.

    • Place the rat in the center of the arena with the pin-grid floor.

    • Observe and record the animal's behavior for a set period (e.g., 5 minutes).

    • The primary endpoint is the number of times the animal withdraws its paw after stepping on a pin (paw withdrawal frequency). Other behavioral parameters such as licking or flinching of the paw can also be scored.

  • Data Analysis:

    • Compare the paw withdrawal frequency and other pain-related behaviors between the treated and control groups. A significant decrease in these behaviors suggests an anti-nociceptive effect.

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of the endogenous pain control system. Its unique mechanism of action, targeting the enzymes that degrade enkephalins, offers a promising strategy for the development of a new class of analgesics with potentially fewer side effects than conventional opioids. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues.

Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and central nervous system penetration. Furthermore, clinical trials are necessary to validate the analgesic efficacy and safety of this compound in humans. The exploration of its potential applications in mood and anxiety disorders also warrants further investigation. The continued study of this compound holds the promise of delivering novel and safer therapeutic options for a range of debilitating conditions.

References

The Role of Opiorphin in Endogenous Opioid Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva.[1] It functions as a potent and selective dual inhibitor of two key ectoenzymes responsible for the degradation of endogenous opioid peptides: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[2][3] By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the action of enkephalins, a class of endogenous opioid peptides. This potentiation of the enkephalinergic system underlies this compound's significant analgesic and antidepressant-like effects, which have been demonstrated in various preclinical models to be comparable to those of morphine but with a potentially more favorable side-effect profile.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Mechanism of Action: Inhibition of Enkephalin Degradation

The primary mechanism of action of this compound is the inhibition of two major zinc metallopeptidases that inactivate enkephalins in the synaptic cleft:

  • Neutral Endopeptidase (NEP/Neprilysin): NEP is a membrane-bound enzyme that cleaves enkephalins at the Gly3-Phe4 bond.[6][7]

  • Aminopeptidase N (AP-N/CD13): AP-N removes the N-terminal tyrosine residue from enkephalins, rendering them inactive.[8][9]

By simultaneously inhibiting both NEP and AP-N, this compound provides a robust protective effect on enkephalins, leading to their accumulation and enhanced activation of opioid receptors, primarily μ (mu) and δ (delta) opioid receptors.[2][10] This targeted enhancement of a natural pain- and mood-regulating system contrasts with the action of exogenous opioids like morphine, which cause widespread and often non-physiological activation of opioid receptors throughout the body.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects.

Opiorphin_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_enzymes Enkephalin-Degrading Enzymes cluster_postsynaptic Postsynaptic Neuron Enkephalin Enkephalins (e.g., Met-enkephalin, Leu-enkephalin) Opioid_Receptor Opioid Receptors (μ, δ) Enkephalin->Opioid_Receptor Activates Inactive_Metabolites Inactive Metabolites Enkephalin->Inactive_Metabolites This compound This compound NEP Neprilysin (NEP) This compound->NEP Inhibits APN Aminopeptidase N (AP-N) This compound->APN Inhibits NEP->Enkephalin Degrades NEP->Inactive_Metabolites APN->Enkephalin Degrades APN->Inactive_Metabolites Analgesia Analgesia & Antidepressant Effects Opioid_Receptor->Analgesia Leads to

This compound's mechanism of action in the synaptic cleft.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against human neutral endopeptidase (hNEP) and human aminopeptidase N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, such as the enzyme source and the substrate used.

Enzyme TargetSubstrateIC50 (μM)Reference
hNEPSubstance P (on LNCaP cells)11 ± 3[3]
hNEPMca-BK2 (on LNCaP cells)25[3]
Recombinant hNEPSubstance P29 ± 1[3]
Recombinant hNEPMca-BK2 (on HEK293 cells)33 ± 6[3]
hAP-Nl-alanine-p-nitroanilide (Ala-pNA) (on HEK293 cells)65 ± 9[3]
Porcine AP-MMet-enkephalin36 ± 12[3]
Recombinant hNEPMet-enkephalin33 ± 11[3]

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound on NEP and AP-N activity.

1. NEP Inhibition Assay (using a fluorogenic substrate):

  • Enzyme Source: Recombinant human NEP (soluble ectodomain).

  • Substrate: Mca-BK2 (a synthetic fluorogenic NEP-specific substrate).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, pre-incubate recombinant hNEP with varying concentrations of this compound for 15 minutes at 37°C in the assay buffer.

    • Initiate the reaction by adding the Mca-BK2 substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of Mca-BK2 by NEP results in a quantifiable fluorescent signal.

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

2. AP-N Inhibition Assay (using a chromogenic substrate):

  • Enzyme Source: Membrane preparations from HEK293 cells overexpressing human AP-N.

  • Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Pre-incubate the hAP-N-containing cell membranes with various concentrations of this compound for 15 minutes at 37°C in the assay buffer.

    • Add the Ala-pNA substrate to start the reaction.

    • Measure the rate of p-nitroaniline production by monitoring the absorbance at 405 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

    • Determine the IC50 value as described for the NEP inhibition assay.

3. Enkephalin Degradation Assay (using a physiological substrate):

  • Enzyme Source: Recombinant human NEP or Porcine Aminopeptidase M (as a substitute for AP-N).

  • Substrate: Met-enkephalin.

  • Buffer: 50 mM Tris-HCl, pH 6.5 for hNEP; pH 7.3 for pAP-M.

  • Procedure:

    • Pre-incubate the enzyme with or without this compound for 15 minutes at 25°C.

    • Add Met-enkephalin (final concentration 5–7.5 μM) and incubate for 15 minutes at 25°C.

    • Stop the reaction by adding HCl to a final concentration of 0.3 M.

    • Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact Met-enkephalin remaining.

    • Calculate the percentage of Met-enkephalin degradation inhibited by this compound.

In Vivo Analgesia Models

Objective: To assess the analgesic efficacy of this compound in animal models of pain.

1. Hot Plate Test:

  • Animal Model: Male Sprague-Dawley rats.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Administer this compound (e.g., 2 mg/kg, intravenously) or a vehicle control to the rats.

    • At predetermined time points after administration, place each rat on the hot plate.

    • Record the latency (in seconds) for the rat to exhibit a nociceptive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 45-60 seconds) is typically used to prevent tissue damage.

    • An increase in the latency to respond compared to the control group indicates an analgesic effect.

2. Tail-Flick Test:

  • Animal Model: Male Wistar rats.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the ventral surface of the rat's tail.

  • Procedure:

    • Administer this compound (e.g., 1-2 mg/kg, intravenously) or a vehicle control.

    • At various time points post-administration, place the rat in a restrainer and position its tail over the radiant heat source.

    • Measure the time taken for the rat to flick its tail away from the heat stimulus.

    • A cut-off time (e.g., 10-15 seconds) is employed to avoid tissue injury.

    • A longer tail-flick latency in the this compound-treated group compared to the control group signifies analgesia.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis N1 Prepare enzyme solution (NEP or AP-N) A1 Pre-incubate enzyme with this compound N1->A1 N2 Prepare serial dilutions of this compound N2->A1 N3 Prepare substrate solution (e.g., Mca-BK2 or Ala-pNA) A2 Initiate reaction with substrate N3->A2 A1->A2 A3 Monitor signal (fluorescence/absorbance) over time A2->A3 D1 Calculate initial reaction velocities A3->D1 D2 Plot % inhibition vs. log[this compound] D1->D2 D3 Determine IC50 value D2->D3

Workflow for in vitro enzyme inhibition assays.

Analgesia_Testing_Workflow cluster_prep Pre-test cluster_test Testing cluster_analysis Data Analysis P1 Acclimatize animals to testing environment P2 Randomly assign animals to treatment groups (this compound vs. Vehicle) P1->P2 T1 Administer this compound or Vehicle (e.g., IV) P2->T1 T2 Perform behavioral test (Hot Plate or Tail-Flick) at set time points T1->T2 T3 Record latency to nociceptive response T2->T3 A1 Compare latencies between This compound and Vehicle groups T3->A1 A2 Statistical analysis (e.g., t-test, ANOVA) A1->A2 A3 Evaluate analgesic effect A2->A3

Workflow for in vivo analgesia testing in rodents.

Therapeutic Potential and Future Directions

The unique mechanism of this compound, which enhances the body's own pain and mood regulation systems, presents a promising therapeutic strategy. A stable analog of this compound, STR-324, has been developed to overcome the rapid degradation of the natural peptide and has entered Phase I clinical trials.[11][12][13] These trials are assessing the safety, tolerability, and pharmacokinetics of STR-324 in healthy volunteers.[12] The development of this compound-based therapeutics could lead to a new class of analgesics and antidepressants with a reduced risk of the adverse effects commonly associated with conventional opioid medications, such as respiratory depression, constipation, and addiction potential.[4]

Conclusion

This compound represents a significant discovery in the field of endogenous opioid research. Its ability to dually inhibit NEP and AP-N, thereby potentiating the effects of enkephalins, provides a powerful and targeted mechanism for pain and mood modulation. The quantitative data on its inhibitory potency and the results from preclinical analgesic models underscore its therapeutic potential. Further research and clinical development of this compound analogs like STR-324 are warranted to fully explore their utility as novel, safer alternatives to current pain and depression therapies.

References

Opiorphin's Molecular Interactions Beyond Neprilysin and Aminopeptidase N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg), is a potent analgesic that functions by inhibiting the degradation of enkephalins, the body's natural pain-relieving opioids. Its primary and well-established molecular targets are the ectoenzymes neprilysin (NEP) and aminopeptidase N (AP-N). This technical guide delves into the molecular interactions of this compound beyond these two primary targets, exploring evidence for other potential binding partners and the downstream signaling consequences of its established inhibitory actions. While the evidence for direct molecular targets beyond NEP and AP-N is limited, this guide provides a comprehensive overview of the current state of knowledge, including quantitative data on its primary interactions, detailed experimental protocols from key studies, and visualizations of the relevant biological pathways.

Primary Molecular Targets of this compound: NEP and AP-N

This compound's principal mechanism of action is the dual inhibition of two zinc metallopeptidases responsible for the inactivation of enkephalins: neutral endopeptidase (NEP, also known as neprilysin or CD10) and aminopeptidase N (AP-N, also known as CD13). By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the half-life of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and anxiolytic effects.[1][2]

Quantitative Data on this compound's Inhibition of NEP and AP-N

The inhibitory potency of this compound against human NEP (hNEP) and human AP-N (hAP-N) has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeSubstrate Used in AssayThis compound IC50 (µM)Reference
Human Neprilysin (hNEP)[³H]-Substance P29 ± 1[3]
Human Neprilysin (hNEP)Met-enkephalin33 ± 11[3]
Human Aminopeptidase N (hAP-N)Ala-pNA65 ± 9[3]
Porcine Aminopeptidase M (pAP-M)Met-enkephalin36 ± 12[3]
Experimental Protocols for Determining IC50 Values

The following protocols are based on the methodologies described in the foundational research on this compound.[3]

1.2.1. hNEP Inhibition Assay

  • Enzyme Source: Recombinant human NEP.

  • Substrate: [³H]-labeled Substance P.

  • Procedure:

    • Recombinant hNEP is incubated with varying concentrations of this compound.

    • [³H]-Substance P is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is stopped, and the intact substrate is separated from the cleavage products using chromatography (e.g., HPLC).

    • The amount of remaining [³H]-Substance P is quantified by scintillation counting.

    • The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

1.2.2. hAP-N Inhibition Assay

  • Enzyme Source: Membrane preparations from cells overexpressing hAP-N.

  • Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

  • Procedure:

    • Membrane preparations containing hAP-N are incubated with varying concentrations of this compound.

    • Ala-pNA is added as the substrate.

    • The enzymatic reaction, which cleaves Ala-pNA to produce p-nitroaniline, is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

    • The initial reaction rates at different this compound concentrations are determined.

    • The percentage of inhibition is calculated relative to the rate in the absence of the inhibitor.

    • The IC50 value is derived from the resulting concentration-response curve.

Exploration of Other Potential Molecular Targets

While NEP and AP-N are the definitive targets of this compound, some studies have suggested potential interactions with other peptidases. However, the evidence for these is less robust.

Dipeptidyl Peptidase III (DPP3)

Some literature mentions dipeptidyl peptidase III (DPP3) as a possible third target for this compound. DPP3 is another enzyme involved in the degradation of enkephalins. However, to date, there is a lack of published quantitative data (e.g., Ki or IC50 values) from direct enzymatic assays to definitively confirm this compound's inhibitory activity against DPP3. Further research is required to validate this interaction and determine its physiological relevance.

Dipeptidyl Peptidase IV (DPP4)

In contrast to the ambiguity surrounding DPP3, research has shown that this compound does not inhibit dipeptidyl peptidase IV (DPP4). One study demonstrated that this compound did not prevent the breakdown of Substance P by human DPP4 (hDPPIV), indicating a lack of significant interaction.[3]

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is another peptidase that can degrade enkephalins.[4][5] However, there is currently no direct evidence to suggest that this compound is an inhibitor of ACE. This compound's mechanism appears to be distinct from that of ACE inhibitors.

Indirect Molecular Effects via Downstream Signaling Pathways

The primary physiological effects of this compound are a consequence of its potentiation of enkephalin signaling. By preventing enkephalin degradation, this compound indirectly modulates the activity of opioid receptors and their downstream signaling cascades.

Opioid Receptor Activation

This compound itself does not bind to opioid receptors.[2] Instead, it increases the availability of endogenous enkephalins, which then act as agonists at mu (µ) and delta (δ) opioid receptors.[6][7] This enhanced activation of opioid receptors is the foundation of this compound's analgesic and anxiolytic properties.

cluster_0 This compound's Indirect Action on Opioid Receptors This compound This compound NEP_APN NEP / AP-N This compound->NEP_APN Inhibits Enkephalins Enkephalins NEP_APN->Enkephalins Degrades Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Activates Analgesia Analgesia & Anxiolysis Opioid_Receptors->Analgesia Leads to

This compound's indirect activation of opioid receptors.
MAPK/ERK Signaling Pathway

The activation of opioid receptors by enkephalins can trigger various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. While this compound does not directly interact with components of the MAPK/ERK pathway, its ability to prolong enkephalin signaling can indirectly lead to the modulation of this pathway.

cluster_1 Indirect Modulation of MAPK/ERK Pathway This compound This compound NEP_APN NEP / AP-N This compound->NEP_APN Inhibits Enkephalins Enkephalins NEP_APN->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates G_Protein G-Protein Signaling Opioid_Receptors->G_Protein MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cellular_Response Cellular Response (e.g., Proliferation) MAPK_ERK->Cellular_Response

Indirect influence of this compound on the MAPK/ERK pathway.

Experimental Workflow for Identifying Novel this compound Targets

To definitively identify novel molecular targets of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for screening and validating new binding partners.

cluster_2 Workflow for Novel Target Identification start Hypothesize Potential Targets (e.g., other peptidases) screen High-Throughput Screening (e.g., Peptidase Panel) start->screen binding_assay Direct Binding Assays (e.g., SPR, ITC) screen->binding_assay Hits enzymatic_assay Enzymatic Inhibition Assays (Determine Ki, IC50) binding_assay->enzymatic_assay cellular_assay Cell-Based Functional Assays enzymatic_assay->cellular_assay validation In Vivo Validation (Animal Models) cellular_assay->validation

A proposed workflow for identifying new molecular targets of this compound.

Conclusion

The primary and unequivocally established molecular targets of this compound are the enkephalin-degrading ectoenzymes, neprilysin (NEP) and aminopeptidase N (AP-N). While there have been suggestions of other potential targets, such as dipeptidyl peptidase III (DPP3), robust quantitative and mechanistic evidence is currently lacking. It is clear that this compound does not directly interact with opioid receptors or dipeptidyl peptidase IV (DPP4). The profound physiological effects of this compound are predominantly a result of its potentiation of endogenous enkephalin signaling, which in turn modulates opioid receptors and their downstream pathways, including the MAPK/ERK cascade. Future research employing systematic screening and validation workflows will be essential to definitively identify any additional direct molecular targets of this compound and to fully elucidate its complete pharmacological profile.

References

evolutionary conservation of the PROL1 gene and opiorphin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Evolutionary Conservation of the PROL1 Gene and Opiorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conservation of genes and their functional protein products across species is a cornerstone of evolutionary biology and a critical consideration in drug development. This guide provides a detailed examination of the evolutionary conservation of the human proline-rich, lacrimal 1 (PROL1 or OPRPN) gene and its physiologically active peptide product, this compound. This compound is an endogenous pentapeptide that functions as a potent dual inhibitor of two major enkephalin-degrading ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting enkephalins from degradation, this compound enhances endogenous opioid signaling, resulting in potent analgesic and antidepressant-like effects. This document synthesizes data on the genetic orthologs of PROL1, the sequence homology of its protein product, and the conservation of the functional this compound peptide. Furthermore, it details the signaling pathways modulated by this compound and provides comprehensive experimental protocols for the analysis of gene conservation and peptide function.

Introduction to PROL1 and this compound

The human PROL1 gene, also known as this compound Prepropeptide (OPRPN), encodes a proline-rich protein from which the this compound pentapeptide is derived.[1][2] this compound, with the amino acid sequence Gln-Arg-Phe-Ser-Arg (QRFSR), was first isolated from human saliva.[3] Its primary mechanism of action involves the inhibition of metallo-ectoenzymes responsible for the rapid inactivation of endogenous opioid peptides, specifically enkephalins.[4] This protective action potentiates the natural pain-modulating and mood-regulating effects of the enkephalinergic system.[4] The rat functional homolog of this compound, sialorphin, demonstrates a similar role, highlighting a conserved physiological system for regulating opioid signaling.[4] The significant conservation of the PROL1 gene and the this compound peptide across mammalian species underscores their fundamental biological importance and suggests that this compound-based therapeutics could have broad applicability.

Evolutionary Conservation of the PROL1 Gene and Protein

The PROL1 gene is a member of a multigene family that is well-conserved among mammals.[5] Orthologs of the human PROL1 gene have been identified in numerous species, indicating a shared evolutionary ancestry and likely a conserved function. The protein product of the PROL1 gene shows varied degrees of sequence homology across different species, with the highest conservation observed among primates.

Data Presentation: Quantitative Analysis of PROL1 Conservation

To illustrate the extent of this conservation, the following tables summarize the identified orthologs of the human PROL1 gene and the sequence identity of the corresponding proteins.

Table 1: Orthologs of the Human PROL1 (OPRPN) Gene

SpeciesCommon NameOrtholog Gene SymbolChromosome Location
Pan troglodytesChimpanzeeOPRPN4
Mus musculusMouseProl15[1]
Rattus norvegicusRatProl14
Bos taurusCowOPRPN4

Source: Data compiled from NCBI Gene and Ensembl databases.[6]

Table 2: PROL1 Protein Sequence Identity Relative to Homo sapiens

SpeciesUniProt AccessionProtein Length (Amino Acids)Sequence Identity to Human (%)
Homo sapiensQ99935248100%
Pan troglodytesA0A2I3S30924898.8%
Bos taurusA0A3Q1M3H724945.1%
Mus musculusQ8K1S124438.9%
Rattus norvegicusD3ZTE424537.8%

Note: Sequence identities were calculated based on pairwise protein alignments with human PROL1 (UniProt: Q99935) using standard alignment algorithms (e.g., BLASTP).

Conservation of the this compound Peptide

The bioactive pentapeptide this compound (QRFSR) is derived from the N-terminal region of the PROL1 protein.[3] Its functional homolog in rats, sialorphin, possesses the sequence Gln-His-Asn-Pro-Arg (QHNPR). While the overall sequence differs, both peptides act as potent inhibitors of pain perception by modulating endogenous enkephalinergic pathways.[4][7] The conservation of this specific biological function, despite sequence divergence, points to a strong selective pressure to maintain a mechanism for enkephalin protection.

Table 3: Sequence Comparison of this compound and its Functional Homolog Sialorphin

PeptideSpeciesAmino Acid SequenceKey Function
This compoundHumanGln-Arg-Phe-Ser-Arg (QRFSR)Dual inhibitor of NEP and AP-N[4]
SialorphinRatGln-His-Asn-Pro-Arg (QHNPR)NEP inhibitor; potentiates opioid pathways[7]

This compound Signaling Pathway

This compound exerts its physiological effects indirectly. Instead of binding directly to opioid receptors, it inhibits the enzymes that degrade enkephalins. This leads to an accumulation of enkephalins in the synaptic cleft, thereby enhancing their ability to activate opioid receptors and modulate downstream signaling cascades.

Opiorphin_Signaling_Pathway This compound This compound (QRFSR) NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits APN Aminopeptidase N (AP-N) This compound->APN Inhibits Enkephalins Enkephalins Enkephalins->NEP Degraded by Enkephalins->APN Degraded by OpioidReceptor μ / δ Opioid Receptors (GPCR) Enkephalins->OpioidReceptor Activates AC Adenylyl Cyclase OpioidReceptor->AC Inhibits IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) OpioidReceptor->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Antidepressant Effects cAMP->Analgesia Hyperpolarization ↓ Neuronal Excitability (Hyperpolarization) IonChannels->Hyperpolarization Hyperpolarization->Analgesia

Caption: this compound signaling pathway.

Experimental Protocols

Protocol for Phylogenetic Analysis of the PROL1 Gene

This protocol outlines the bioinformatics workflow for assessing the evolutionary conservation of a gene like PROL1.

Methodology:

  • Sequence Retrieval: Obtain the full-length protein sequence of human PROL1 (e.g., from UniProt: Q99935) to use as a query.

  • Homology Search: Perform a BLASTp (Protein Basic Local Alignment Search Tool) search against a non-redundant protein sequence database (e.g., NCBI nr) to identify homologous sequences in other species.

  • Ortholog Selection: Select a representative set of orthologous sequences from the BLAST results, prioritizing well-annotated genomes from diverse taxonomic groups.

  • Multiple Sequence Alignment (MSA): Align the selected sequences using a tool like Clustal Omega or MAFFT. The alignment will arrange the sequences to identify regions of similarity and conservation.

  • Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree. Common methods include:

    • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

    • Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the observed data given a specific evolutionary model.

  • Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree or the Interactive Tree Of Life (iTOL). The branching patterns illustrate the evolutionary relationships between the PROL1 orthologs.

Phylogenetic_Workflow Start Query Protein Sequence (e.g., Human PROL1) BLAST BLASTp Search (vs. Protein Database) Start->BLAST Select Select Orthologous Sequences BLAST->Select MSA Multiple Sequence Alignment (e.g., Clustal Omega) Select->MSA Tree Phylogenetic Tree Construction (e.g., Maximum Likelihood) MSA->Tree Visualize Tree Visualization & Interpretation Tree->Visualize Functional_Assay_Workflow Prep Prepare Reagents: - this compound dilutions - NEP enzyme - Fluorogenic substrate Plate Add this compound dilutions and NEP to 96-well plate Prep->Plate Incubate Pre-incubate at 28°C (10 minutes) Plate->Incubate Start Initiate Reaction: Add fluorogenic substrate Incubate->Start Measure Kinetic Measurement: Read fluorescence over time Start->Measure Analyze Data Analysis: - Calculate reaction velocities - Plot dose-response curve - Determine IC50 value Measure->Analyze

References

The Distribution and Quantification of Opiorphin in Human Tissues and Fluids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin, a human pentapeptide (Gln-Arg-Phe-Ser-Arg), is an endogenous modulator of the opioidergic system. First isolated from human saliva, it has garnered significant interest within the scientific community for its potent analgesic properties, reportedly comparable to morphine but without the associated adverse effects such as tolerance and addiction. This technical guide provides a comprehensive overview of this compound expression in various human tissues and fluids, details the experimental protocols for its quantification, and illustrates its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pain management, neuroscience, and drug development.

This compound Expression in Human Tissues and Fluids

This compound is a product of the PROL1 (proline-rich, lacrimal 1) gene. While direct quantification of the peptide in solid tissues is not widely reported, the expression of the PROL1 gene indicates the primary sites of this compound synthesis. The peptide has been quantified in a number of human bodily fluids, with concentrations varying significantly between fluid types and even between individuals.

The primary tissues known to express the PROL1 gene are the submandibular salivary glands and lacrimal glands.[1] There is also evidence suggesting its expression in the prostate and corpus cavernosum.[2]

The concentrations of this compound in various human fluids are summarized in the table below. It is important to note that values can differ based on the quantification method used, as well as physiological and pathological conditions of the subjects.

Biological FluidMean Concentration (ng/mL)Range (ng/mL)Notes
Saliva (Unstimulated) 7.108 ± 2.535[1]2.8 - 25.9[1][3]Levels can increase in response to painful stimuli.[1][4]
Saliva (Stimulated) 163 (males), 158 (females)[3]Not widely reportedCitric acid stimulation.[3]
Plasma 0.96 (males), 0.55 (females)[5]0.3 - 1.1[3][5]Levels are reportedly higher in males than females.[3][5]
Urine 7 (males), 4 (females)[5]1 - 27[5]Excretion rate is significantly higher in males.[5]
Tears 220[3]Not widely reportedHighest known concentration of this compound.[3]
Semen 12.9 ± 1.8[2]Not widely reported
Milk Not quantified, but detected-Detected in lactating women.[3]
Cerebrospinal Fluid Detected, but not quantified-[3]

Experimental Protocols

The quantification of this compound in biological samples is primarily achieved through two main techniques: competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a commonly used method for quantifying this compound due to its high throughput and sensitivity. The principle of this assay is the competition between the this compound in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of anti-opiorphin antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.

Generalized Protocol for Competitive ELISA:

  • Coating: A microtiter plate is coated with a capture antibody specific to this compound. The plate is incubated to allow for binding and then washed to remove any unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding. The plate is then washed.

  • Competition: The biological sample (e.g., saliva, plasma) and a fixed amount of labeled this compound are added to the wells. The plate is incubated to allow for the competitive binding to the capture antibody.

  • Washing: The plate is washed to remove unbound sample and labeled this compound.

  • Detection:

    • If a biotinylated this compound was used, an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) is added, which binds to the biotin. The plate is incubated and then washed.

    • A substrate solution (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Quantification: A standard curve is generated using known concentrations of this compound. The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of this compound. This technique separates the peptide from other components in the sample using liquid chromatography, and then uses mass spectrometry to identify and quantify it based on its mass-to-charge ratio and fragmentation pattern.

Generalized Protocol for LC-MS/MS:

  • Sample Preparation:

    • Saliva: Samples are often treated with a protease inhibitor cocktail to prevent this compound degradation.[6] They are then typically centrifuged to remove cellular debris. A protein precipitation step using an organic solvent (e.g., methanol) may be employed.

    • Plasma: Protein precipitation is a crucial step to remove larger proteins. This is often achieved by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation. The supernatant containing the peptides is then collected.

    • Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE can be used.

  • Liquid Chromatography (LC) Separation:

    • The prepared sample is injected into an HPLC or UPLC system.

    • A reversed-phase C18 column is commonly used for peptide separation.

    • A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed to separate this compound from other sample components.

  • Mass Spectrometry (MS) Detection and Quantification:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting the specific precursor ion (the intact this compound molecule) and one or more of its characteristic product ions (fragments).

    • The transition of the precursor ion to the product ions is monitored, providing a highly specific signal for this compound.

    • Quantification is achieved by comparing the peak area of the this compound signal in the sample to a standard curve generated from known concentrations of a synthetic this compound standard. An internal standard (e.g., a stable isotope-labeled this compound) is often used to improve accuracy and precision.

Signaling Pathways and Visualizations

This compound exerts its analgesic effect by inhibiting two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[7][8] Enkephalins are endogenous opioid peptides that bind to opioid receptors (μ and δ) in the central and peripheral nervous systems, leading to pain relief. By inhibiting their degradation, this compound effectively increases the local concentration and prolongs the action of enkephalins, thereby enhancing the body's natural pain-relieving mechanisms.

Opiorphin_Signaling_Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP APN Aminopeptidase N (AP-N) This compound->APN Enkephalins Enkephalins Inactive_Metabolites Inactive Metabolites Enkephalins->Inactive_Metabolites Degradation Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Binds to Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia

Caption: this compound's mechanism of action.

The following diagram illustrates a generalized workflow for the quantification of this compound in a biological sample using a competitive ELISA.

ELISA_Workflow start Start: Sample Collection (e.g., Saliva, Plasma) sample_prep Sample Preparation (Centrifugation, Dilution) start->sample_prep competition Competitive Binding (Sample + Labeled this compound) sample_prep->competition plate_coating Plate Coating (Anti-Opiorphin Antibody) blocking Blocking (e.g., BSA) plate_coating->blocking blocking->competition washing1 Wash competition->washing1 detection Detection (Enzyme-conjugated secondary reagent) washing1->detection washing2 Wash detection->washing2 substrate Substrate Addition (e.g., TMB) washing2->substrate stop Stop Reaction substrate->stop read Read Absorbance (Plate Reader) stop->read quantify Quantification (Standard Curve) read->quantify end End: this compound Concentration quantify->end

References

The Nexus of Pain and Protection: A Technical Guide to the Biosynthesis and Natural Regulation of Opiorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg), represents a significant breakthrough in our understanding of the physiological management of pain and emotional states. First isolated from human saliva, this molecule functions not by direct receptor agonism, but by potentiating the body's native analgesic pathways. It is a potent, dual inhibitor of the two primary enzymes responsible for the inactivation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By protecting endogenous enkephalins from degradation, this compound enhances their analgesic and anti-depressive effects, offering a mechanism of action with a potentially superior side-effect profile compared to traditional opioid agonists. This technical guide provides a comprehensive overview of the biosynthesis of this compound from its genetic precursor, the natural regulatory mechanisms governing its physiological levels, and detailed experimental protocols for its study.

Biosynthesis of this compound: From Gene to Pentapeptide

The synthesis of this compound is a multi-step process beginning with the transcription and translation of the OPRPN gene (also known as PROL1).

The Precursor Gene and Protein

This compound originates from a precursor protein named Proline-Rich, Lacrimal 1 (PROL1) .[1][2] The gene encoding this protein, OPRPN (this compound prepropeptide), is located on chromosome 4q13.3 in humans.[3] This gene is primarily expressed in exocrine glands, most notably the salivary and lacrimal glands.[4][5][6] The full PROL1 protein is a secreted polypeptide. The this compound pentapeptide sequence, Gln-Arg-Phe-Ser-Arg (QRFSR) , is located at the N-terminal region of this precursor protein.[1][2][4]

Post-Translational Processing

The generation of the mature this compound peptide from the PROL1 precursor involves selective enzymatic cleavage. This process is believed to occur at specific consensus sites within the polypeptide chain. The key enzymatic steps are:

  • Signal Peptidase Cleavage: Following translation, the N-terminal signal peptide of the prepropeptide is cleaved, allowing the protein to enter the secretory pathway.

  • Prohormone Convertase Activity: The mature this compound sequence is liberated from the PROL1 protein by the action of prohormone convertases, likely at paired basic amino acid cleavage sites.[4] While the specific convertases for PROL1 have not been definitively identified, enzymes like PC1/3 and PC2 are known to process other neuropeptide precursors.

The biosynthetic pathway can be visualized as a direct flow from genetic information to the final active peptide.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Secretory Pathway gene OPRPN (PROL1) Gene mrna PROL1 mRNA gene->mrna Transcription precursor PROL1 Prepropeptide mrna->precursor Translation processing Signal Peptidase & Prohormone Convertases precursor->processing This compound This compound (QRFSR) processing->this compound Proteolytic Cleavage

Caption: Biosynthesis of this compound from the OPRPN gene.

Natural Regulation of this compound

This compound levels are not static; they are dynamically regulated by physiological and pathological states. Its primary regulatory function is the inhibition of enkephalin-degrading enzymes.

Mechanism of Action: Potentiation of Enkephalinergic Pathways

Unlike morphine, this compound does not directly bind to and activate opioid receptors.[7] Its analgesic and mood-regulating effects are the result of its ability to preserve endogenous opioid peptides, specifically the enkephalins (Met-enkephalin and Leu-enkephalin).[8][9] this compound accomplishes this by inhibiting two key cell-surface zinc ectopeptidases:

  • Neutral Endopeptidase (NEP) (EC 3.4.24.11), also known as Neprilysin.

  • Aminopeptidase N (AP-N) (EC 3.4.11.2).[8][10][11]

These enzymes are located in the synaptic cleft and are responsible for rapidly degrading enkephalins, thus terminating their signal. By inhibiting NEP and AP-N, this compound increases the half-life and local concentration of enkephalins, leading to sustained activation of μ (mu) and δ (delta) opioid receptors.[8][10][12] This potentiation of the natural opioid system is the cornerstone of this compound's physiological effects.

G cluster_synapse Synaptic Cleft Enkephalin Enkephalins OpioidReceptor μ / δ Opioid Receptor Enkephalin->OpioidReceptor Binds & Activates NEP NEP Enkephalin->NEP Degradation APN AP-N Enkephalin->APN Degradation Analgesia Analgesia & Antidepressant Effects OpioidReceptor->Analgesia Signal Transduction This compound This compound This compound->NEP Inhibits This compound->APN Inhibits

Caption: this compound's mechanism of action in the synapse.

Factors Influencing this compound Levels
  • Pain and Inflammation: A growing body of evidence indicates that this compound secretion is a homeostatic response to pain. Salivary this compound levels are significantly elevated in chronic pain conditions such as Burning Mouth Syndrome (BMS), Temporomandibular Disorders (TMD), and painful oral soft-tissue lesions.[6][13][14] The concentration of this compound often correlates with the intensity of the pain stimulus.[13] This suggests a protective, adaptive mechanism to counter prolonged nociceptive input.

  • Hormonal and Gender-Specific Regulation: Some studies suggest that this compound levels may be influenced by hormonal status and gender. Differences in urinary this compound levels have been observed between males and females, and salivary secretion may be linked to ovarian cycles.[5]

  • Gene Expression: The expression of the PROL1 gene is subject to regulation. For instance, it is significantly down-regulated in the corpora cavernosa of men with erectile dysfunction, suggesting a role for this compound in smooth muscle relaxation and implicating it as a potential biomarker for the condition.[15][16]

  • Age: A positive correlation has been noted between salivary this compound levels and the age of the patient, though the mechanism behind this is not yet fully understood.[6]

Quantitative Data

Table 1: this compound Inhibitory Potency
Target EnzymeSubstrateIC50 Value (μM)Source
Human NEP (hNEP)Met-enkephalin33 ± 11[8]
Human NEP (hNEP)Substance P29[2]
Human NEP (hNEP)Mca-BK225 - 33[2][8]
Porcine AP-M (pAP-M)Met-enkephalin36 ± 12[8]
Human AP-N (hAP-N)Ala-pNA65[2]
Table 2: Salivary this compound Concentrations in Human Subjects
ConditionThis compound Concentration (ng/mL)Key FindingsSource
Healthy Controls2.8 - 25.9Wide range in healthy population.[6][9]
Healthy Controls7.108 ± 2.535Baseline for comparison.[6]
Traumatic/Inflammatory Oral Lesions9.409 ± 2.369Significantly higher than controls.[6]
OPMDs and Oral Cancer8.268 ± 2.414Higher than controls.[6]
Burning Mouth Syndrome (BMS)8.129 ± 6.445Significantly higher than controls (5.017 ± 2.585).[6]
Temporomandibular Disorder (TMD) - High Pain3.23 (pg/µL)Significantly higher than low pain (0.93) and control (1.35) groups.[13]
After Local Anesthesia Injection14.49 ± 3.66Significant increase from baseline (5.96 ± 5.38) due to acute pain.[6]

Experimental Protocols

Protocol for this compound Quantification in Saliva by LC-MS/MS

This protocol is adapted from methodologies used in studies of TMD and other oral pain conditions.[13]

  • Sample Collection:

    • Collect 2-5 mL of unstimulated whole saliva by passive drooling into a sterile, pre-chilled polypropylene tube.

    • Instruct subjects to refrain from eating, drinking, or oral hygiene for at least 1 hour prior to collection.

    • Immediately place samples on ice and transport to the laboratory.

  • Sample Processing:

    • Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to pellet cells and debris.

    • Carefully collect the supernatant and store at -80°C until analysis.

  • Solid-Phase Extraction (SPE) for Peptide Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.

    • Load the salivary supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.

    • Elute the peptides, including this compound, with an acetonitrile/water/TFA solution (e.g., 60:40:0.1).

    • Dry the eluate under vacuum (e.g., using a SpeedVac).

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

    • Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • LC Separation: Use a C18 reverse-phase column with a gradient elution profile of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound (QRFSR) and an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G cluster_collection Sample Collection & Processing cluster_purification Purification cluster_analysis Analysis Collect Collect Unstimulated Saliva Centrifuge Centrifuge (10,000 x g, 4°C) Collect->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Dry Dry Eluate (Vacuum) SPE->Dry Reconstitute Reconstitute Sample Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM) Reconstitute->LCMS Quantify Quantify vs. Standard Curve LCMS->Quantify

Caption: Experimental workflow for this compound quantification.

Protocol for In Vitro Enzyme Inhibition Assay

This protocol describes how to measure this compound's inhibitory effect on NEP, adapted from Wisner et al. (2006).[8]

  • Materials:

    • HEK293 cell membranes selectively expressing human NEP (hNEP).

    • Synthetic this compound peptide.

    • Fluorescent NEP-specific substrate: Mca-BK2 (Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Microplate reader capable of fluorescence detection (Excitation: 320 nm, Emission: 405 nm).

  • Procedure:

    • Prepare serial dilutions of synthetic this compound in the assay buffer to create a range of concentrations.

    • In a 96-well microplate, add the hNEP-expressing cell membranes (providing the enzyme source).

    • Add the different concentrations of this compound to the wells. Include a control well with no this compound.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Mca-BK2 substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time at 37°C. The cleavage of Mca-BK2 by NEP separates the fluorophore (Mca) from the quencher (Dnp), resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Normalize the velocities to the control (no inhibitor) reaction, which represents 100% enzyme activity.

    • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the hNEP activity.

Conclusion and Future Directions

This compound is a key endogenous modulator of the enkephalinergic system. Its biosynthesis from the PROL1 gene and its regulation by physiological stimuli like pain highlight its role as an intrinsic protective agent. The mechanism of action—inhibiting NEP and AP-N to prolong the life of enkephalins—presents a sophisticated alternative to direct opioid receptor agonism. This pathway offers the potential for developing a new class of analgesics with potent efficacy, comparable to morphine in some models, but with a significantly reduced risk of the adverse effects commonly associated with opioids, such as tolerance, addiction, and respiratory depression.[9][12]

Future research should focus on elucidating the precise prohormone convertases responsible for PROL1 processing, fully mapping the signaling pathways that regulate PROL1 gene expression in response to stress and pain, and conducting clinical trials to validate this compound-based therapeutics. The development of metabolically stable this compound analogs or delivery systems that can cross the blood-brain barrier effectively remains a critical challenge for translating this promising endogenous molecule into a clinical reality.[1][17]

References

Initial Studies on Opiorphin's Analgesic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) isolated from human saliva, has demonstrated potent analgesic properties in initial preclinical studies.[1] Its unique mechanism of action, involving the inhibition of enkephalin-degrading enzymes, presents a promising alternative to conventional opioid analgesics, potentially offering a safer therapeutic window with reduced side effects. This technical guide provides an in-depth analysis of the foundational studies that first characterized the antinociceptive effects of this compound. It includes a summary of the quantitative data from these early animal models, detailed experimental protocols for the key behavioral assays used, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Potentiation of Endogenous Opioid Signaling

This compound exerts its analgesic effects indirectly by protecting endogenous opioid peptides, specifically enkephalins, from enzymatic degradation.[2][3][4] It functions as a dual inhibitor of two key ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[2][3][4] These enzymes are responsible for the rapid breakdown of enkephalins in the synaptic cleft. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the activity of enkephalins.

Elevated enkephalin levels lead to the enhanced activation of endogenous opioid pathways, primarily through the stimulation of mu (µ)- and delta (δ)-opioid receptors.[2][5] These G-protein coupled receptors are integral to the modulation of pain perception. Their activation in the central and peripheral nervous systems leads to a cascade of intracellular events that ultimately suppress nociceptive signaling.

Signaling Pathway of Opioid Receptor Activation

The binding of enkephalins to µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that results in neuronal inhibition and analgesia.[1][6][7] This process involves several key steps:

  • G-protein Activation: Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This causes the dissociation of the Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][7]

  • Modulation of Ion Channels:

    • The Gβγ subunit directly interacts with and inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs) on the presynaptic terminal.[8][9] This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in transmitting pain signals.

    • The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium channels (GIRKs) on the postsynaptic membrane, leading to potassium efflux and hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential in response to a painful stimulus.

The net effect of these events is a reduction in the excitability of nociceptive neurons and a dampening of pain signal transmission.

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_common Enkephalin Enkephalin OpioidReceptor μ/δ-Opioid Receptor Enkephalin->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits NeurotransmitterVesicle Vesicle with Glutamate & Substance P Release Neurotransmitter Release NeurotransmitterVesicle->Release Reduced PostsynapticOpioidReceptor μ/δ-Opioid Receptor PostsynapticG_protein Gi/o Protein PostsynapticOpioidReceptor->PostsynapticG_protein Activates GIRK GIRK K⁺ Channel PostsynapticG_protein->GIRK Activates Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization K⁺ Efflux cAMP Reduced cAMP AdenylylCyclase->cAMP

Figure 1: Opioid Receptor Signaling Pathway.

Quantitative Data from Initial Analgesic Studies

The initial in vivo studies of this compound's analgesic properties were conducted in rat models of acute and inflammatory pain. These studies compared the efficacy of this compound to morphine, the gold-standard opioid analgesic.

Tail-Flick Test: Assessment of Spinal Analgesia

The tail-flick test is a measure of spinal nociceptive reflexes. An increase in the latency to tail withdrawal from a thermal stimulus indicates an analgesic effect.

TreatmentDose (IV)Baseline Latency (s) (Mean ± SEM)5 min Post-Injection Latency (s) (Mean ± SEM)
This compound2 mg/kg4.27 ± 0.175.32 ± 0.17
Morphine1 mg/kg4.35 ± 0.285.71 ± 0.28
Saline0.5 ml4.41 ± 0.194.49 ± 0.19
Data adapted from a 2018 study comparing this compound and morphine in rats.[10]
Formalin Test: Assessment of Inflammatory Pain

The formalin test induces a biphasic pain response: an acute neurogenic phase (Phase 1) followed by a tonic inflammatory phase (Phase 2). Analgesic compounds can reduce nociceptive behaviors such as paw licking and flinching in one or both phases.

TreatmentDose (IV)Phase 1 Licking Duration (s) (Relative to Control)Phase 2 Licking Duration (s) (Relative to Control)
This compound2 mg/kgSignificant ReductionSignificant Reduction
Morphine3 mg/kgSignificant ReductionSignificant Reduction
Qualitative summary based on initial studies indicating significant analgesic effects of this compound in both phases of the formalin test. Specific quantitative data on licking duration and flinch counts for this compound dose-responses are limited in the initial publications.[11][12]
Pin-Pain Test: Assessment of Mechanical Nociception

The pin-pain test evaluates the response to a mechanical noxious stimulus. A decrease in avoidance behavior (e.g., increased time spent in the pin-associated area) indicates analgesia.

TreatmentDoseTime Spent in Pin Areas (s) (Mean ± SEM)Pin-Squares Crossed (n) (Mean ± SEM)
Vehicle-3.8 ± 0.90.8 ± 0.4
This compound1 mg/kg11.2 ± 2.13.6 ± 0.8
Morphine6 mg/kg12.5 ± 2.54.1 ± 1.1
Data from the foundational 2006 PNAS study by Wisner et al.[4]

Experimental Protocols

The following protocols are based on the methodologies described in the initial studies investigating this compound's analgesic effects.

Tail-Flick Test Protocol

This protocol is designed to measure the latency of a rat's reflexive withdrawal of its tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer with 0.1-second precision

  • Test substances (this compound, Morphine) and vehicle (Saline)

  • Syringes for intravenous (IV) injection

Procedure:

  • Acclimatization: Acclimate male Sprague-Dawley or Wistar rats to the laboratory environment for at least one week prior to testing.

  • Habituation: On the day of the experiment, allow the rats to habituate to the testing room for at least 30 minutes.

  • Baseline Measurement:

    • Gently place the rat in the restrainer.

    • Position the rat's tail over the radiant heat source, typically focusing the beam on the distal third of the tail.

    • Activate the heat source and start the timer simultaneously.

    • Stop the timer as soon as the rat flicks its tail away from the heat. This is the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the rat does not respond within this time, the heat source is turned off, and the maximum latency is recorded.

    • Perform three baseline measurements for each rat with a minimum of 5 minutes between each measurement. The average of these readings serves as the pre-drug baseline.

  • Drug Administration: Administer the test substance (e.g., this compound 2 mg/kg, morphine 1 mg/kg) or vehicle intravenously.

  • Post-Drug Measurement: At specific time points after injection (e.g., 1, 5, 15, 30, and 60 minutes), repeat the tail-flick latency measurement as described in step 3.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail_Flick_Workflow start Start acclimatize Acclimatize Rats to Environment start->acclimatize habituate Habituate Rats to Testing Room acclimatize->habituate baseline Measure Baseline Tail-Flick Latency (3x) habituate->baseline administer Administer this compound, Morphine, or Vehicle (IV) baseline->administer post_drug Measure Post-Drug Latency at Timed Intervals administer->post_drug analyze Calculate %MPE and Analyze Data post_drug->analyze end End analyze->end

Figure 2: Experimental Workflow for the Tail-Flick Test.
Formalin Test Protocol

This protocol assesses the analgesic efficacy against persistent pain induced by a chemical irritant.

Materials:

  • Observation chambers with a clear floor

  • 2.5% or 5% formalin solution

  • Microsyringe for subcutaneous injection

  • Timer

  • Test substances and vehicle

Procedure:

  • Acclimatization and Habituation: As described for the tail-flick test. Additionally, habituate the rats to the observation chambers for 30 minutes prior to the experiment.

  • Drug Administration: Administer the test substance or vehicle intravenously 15 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µl of formalin solution subcutaneously into the plantar surface of the rat's hind paw.

  • Observation Period: Immediately after the injection, place the rat back into the observation chamber and record its behavior for 60 minutes.

  • Behavioral Scoring: The nociceptive response is quantified by measuring:

    • Phase 1 (0-10 minutes): The cumulative time (in seconds) the rat spends licking or biting the injected paw.

    • Phase 2 (15-60 minutes): The cumulative time the rat spends licking or biting the injected paw.

    • The number of flinches or shakes of the injected paw can also be counted in both phases.

  • Data Analysis: Compare the total licking time and/or number of flinches for the drug-treated groups to the vehicle-treated group for both phases of the test.

Formalin_Test_Workflow start Start habituate Habituate Rats to Observation Chamber start->habituate administer Administer Test Substance or Vehicle (IV) habituate->administer formalin Inject Formalin into Hind Paw administer->formalin observe Observe and Record Behavior for 60 min formalin->observe score Score Paw Licking Duration & Flinches (Phase 1 & 2) observe->score analyze Compare Behavioral Scores to Control score->analyze end End analyze->end

References

Opiorphin: A Technical Guide to its Potential as a Pain Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of opiorphin, an endogenous human peptide, and its burgeoning potential as a quantifiable biomarker for pain. We will explore its mechanism of action, present quantitative data from key studies, detail experimental protocols for its measurement, and discuss its future implications in pain research and analgesic drug development.

Introduction: The Endogenous Analgesic

This compound is a pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva that exhibits potent analgesic properties.[1][2] It originates from the N-terminal region of the PROL1 (proline-rich, lacrimal 1) protein, encoded by the OPRPN gene.[2][3][4] Unlike exogenous opioids like morphine, this compound's analgesic effect is achieved by modulating the body's own pain-relief system. It acts as a powerful inhibitor of two specific enzymes responsible for breaking down endogenous opioid peptides, namely enkephalins.[2][3][5] This protective action potentiates and prolongs the natural pain-suppressing effects of enkephalins, making this compound a significant subject of interest for its therapeutic potential and as a possible objective marker for pain states.[5][6]

Mechanism of Action: Potentiating the Endogenous Opioid System

This compound's primary function is to inhibit the degradation of enkephalins, which are naturally released in response to painful stimuli.[2][6] It accomplishes this by targeting two key cell-surface zinc ectopeptidases:

  • Neutral Endopeptidase (NEP) , also known as Neprilysin.[2][3][5]

  • Aminopeptidase N (AP-N) .[2][3][5]

By inhibiting these enzymes, this compound increases the local concentration and prolongs the activity of enkephalins. These preserved enkephalins can then more effectively bind to and activate opioid receptors (primarily μ- and δ-opioid receptors) on nerve cells.[3][5][6] This activation triggers downstream signaling cascades that ultimately reduce neuronal excitability, inhibiting the transmission of pain signals from the peripheral nervous system to the brain.[7][8] This mechanism suggests that this compound's analgesic effect is a potentiation of the body's targeted, natural response to pain, potentially avoiding the widespread side effects associated with synthetic opioid drugs.[6]

Opiorphin_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_synapse Synaptic Cleft cluster_post Post-synaptic Neuron Pain_Stimulus Pain Stimulus Enkephalin_Release Enkephalin Release Pain_Stimulus->Enkephalin_Release Enkephalins Enkephalins Enkephalin_Release->Enkephalins NEP NEP Enkephalins->NEP Degradation APN AP-N Enkephalins->APN Degradation Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Binds & Activates This compound This compound (from PROL1) This compound->NEP Inhibits This compound->APN Inhibits Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites Analgesia Pain Signal Inhibition (Analgesia) Opioid_Receptor->Analgesia

This compound's mechanism of action in the synaptic cleft.

Quantitative Analysis of this compound in Pain Conditions

Numerous studies have quantified salivary this compound levels across various pain conditions, consistently revealing a correlation between elevated this compound concentrations and the presence of pain. This suggests a physiological homeostatic response to pain and stress.[9][10] The data below summarizes key findings from studies investigating this compound as a pain biomarker.

Pain Condition/Group Biological Fluid This compound Level in Pain Group (mean ± SD) This compound Level in Control Group (mean ± SD) Key Finding Reference
Chronic Pain Conditions
Burning Mouth Syndrome (BMS)Unstimulated Saliva2.16 ± 0.30 ng/mL1.80 ± 0.36 ng/mLSignificantly higher in BMS patients.[9]
Burning Mouth Syndrome (BMS)Unstimulated Saliva8.129 ± 6.445 ng/mL5.017 ± 2.585 ng/mLSignificantly higher in BMS patients.[1]
Temporomandibular Disorders (TMD) - High PainUnstimulated Saliva3.23 pg/µL (ng/mL)1.35 pg/µL (ng/mL)Significantly higher in high-intensity pain TMD patients compared to controls.[11]
Temporomandibular Disorders (TMD) - Low PainUnstimulated Saliva0.93 pg/µL (ng/mL)1.35 pg/µL (ng/mL)No significant difference from controls.[11]
Traumatic & Inflammatory Oral ConditionsUnstimulated Saliva9.409 ± 2.369 ng/mL7.108 ± 2.535 ng/mLHigher levels in patients with painful oral conditions.[1][12]
Oral Potentially Malignant Disorders & CancerUnstimulated Saliva8.268 ± 2.414 ng/mL7.108 ± 2.535 ng/mLHigher levels in patients with OPMDs and cancer.[1][12]
Acute & Sustained Pain Conditions
Acute PericoronitisUnstimulated Saliva17.38 ± 5.83 ng/mL (during pain)13.54 ± 5.37 ng/mL (pain-free)Significantly higher during the painful episode.[13]
Meta-Analysis: Chronic Pain GroupSaliva--24.1% higher concentration compared to controls.[10][14][15]
Meta-Analysis: Sustained Pain GroupSaliva--33.2% higher concentration compared to controls.[10][14][15]
Meta-Analysis: Stimulated Pain GroupSaliva--21.7% higher concentration after stimulus.[10][14][15]

Experimental Protocols for this compound Measurement

The quantification of this compound, a small and susceptible peptide, requires precise and standardized protocols to ensure accurate and reproducible results. The most common methods involve sample collection from saliva followed by immunoassay or mass spectrometry.

Sample Collection and Preparation

The majority of studies utilize unstimulated whole saliva due to the non-invasive and convenient nature of its collection.[15]

  • Patient Preparation: Patients are typically instructed to refrain from eating, drinking, or oral hygiene procedures for at least one hour before collection.

  • Collection: Unstimulated whole saliva is collected by methods such as passive drooling into a chilled, sterile tube for a set period.[1][13] Some protocols may use cotton rolls.[13]

  • Inhibition of Degradation: Immediately upon collection, samples are placed on ice and treated with protease inhibitors (e.g., aprotinin, Pefabloc) to prevent the enzymatic degradation of this compound by salivary peptidases.[16][17]

  • Processing: Samples are centrifuged at high speed (e.g., 4000 rpm) at a low temperature (e.g., 2-8°C) to remove cells and other debris.[16] The resulting supernatant is collected for analysis.

  • Storage: Processed samples are typically stored at -80°C until analysis.

Quantification Methods

4.2.1 Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most frequently cited method for this compound quantification in clinical studies.[1][13][18]

  • Principle: The assay involves a competitive binding process. A known amount of labeled this compound and the unknown amount of this compound in the sample compete for binding to a limited number of specific anti-opiorphin antibodies coated on a microplate.

  • Procedure:

    • The salivary supernatant is added to the wells of the antibody-coated microplate.

    • A fixed amount of enzyme-labeled this compound is added.

    • During incubation, the this compound from the sample and the enzyme-labeled this compound compete to bind to the primary antibody.

    • The plate is washed to remove unbound components.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the original sample.

  • Quantification: The concentration is determined by comparing the sample's absorbance to a standard curve generated with known concentrations of this compound.[18]

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity and is used for validation.[11]

  • Principle: LC-MS/MS separates peptides in the sample using liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.

  • Procedure:

    • The salivary sample undergoes extraction to isolate small molecular weight components.

    • The extract is injected into a liquid chromatograph for separation.

    • The separated components are ionized and enter the mass spectrometer, which measures the mass of the parent this compound molecule and its specific fragment ions, allowing for highly accurate quantification.

Experimental_Workflow cluster_collection 1. Sample Collection & Preparation cluster_quantification 2. Quantification (ELISA) cluster_analysis 3. Data Analysis A1 Patient Refrains from Eating/Drinking A2 Collect Unstimulated Saliva into Chilled Tube A1->A2 A3 Add Protease Inhibitors A2->A3 A4 Centrifuge at 4°C A3->A4 A5 Collect Supernatant A4->A5 A6 Store at -80°C A5->A6 B1 Add Sample & Labeled-Opiorphin to Antibody-Coated Plate A5->B1 B2 Competitive Binding (Incubation) B1->B2 B3 Wash Unbound Components B2->B3 B4 Add Substrate B3->B4 B5 Measure Color Intensity (Inverse to Concentration) B4->B5 C2 Calculate this compound Concentration B5->C2 C1 Generate Standard Curve C1->C2

Typical experimental workflow for salivary this compound measurement.

Discussion and Future Directions

The available evidence strongly suggests that salivary this compound levels are elevated in chronic, sustained, and acute pain conditions, reflecting a physiological adaptive response.[9][10][14] Studies measuring this compound in TMD patients with varying pain intensities found significantly higher levels only in the high-intensity pain group, indicating a potential dose-dependent relationship between pain stimulus and this compound secretion.[11] This correlation with pain intensity is a critical characteristic for a viable pain biomarker.

As a biomarker, salivary this compound offers several advantages:

  • Objective Measurement: It could provide an objective, quantitative measure to supplement subjective pain reporting (e.g., VAS scores).[1]

  • Non-Invasive: Saliva collection is simple, stress-free, and can be performed repeatedly.[15]

  • Diagnostic Potential: It may aid in the diagnosis and monitoring of chronic pain conditions, particularly in the orofacial region.[10]

However, for this compound to be established as a reliable clinical biomarker, further research is necessary. Future studies should focus on:

  • Larger Cohorts: Expanding studies to include larger and more diverse patient populations.[13]

  • Standardization: Establishing standardized protocols for sample collection, processing, and analysis to ensure inter-laboratory comparability.

  • Specificity: Dissociating the effects of pain from general stress, as both may influence this compound levels.[10][12]

  • Therapeutic Development: Leveraging the knowledge of this compound's mechanism to develop novel analgesics that mimic its action, potentially offering the efficacy of morphine with fewer adverse effects.[6]

Conclusion

This compound stands out as a promising candidate for a clinically relevant pain biomarker. Its role as an endogenous modulator of the enkephalinergic system provides a strong biological basis for its association with pain.[3][5] Quantitative studies have consistently demonstrated elevated salivary this compound levels in various pain states, with some evidence suggesting a correlation with pain intensity. While challenges in standardization and specificity remain, the non-invasive nature of its measurement in saliva makes it an attractive target for continued research. Further validation could see this compound integrated into clinical practice as a valuable tool for the objective assessment of pain and could pave the way for a new class of physiological analgesics.

References

A Technical Guide to the Physiological Role of Opiorphin in Mood and Emotional States

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, is a potent dual inhibitor of the two major enkephalin-degrading ectoenzymes: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1] By preventing the breakdown of enkephalins, this compound enhances the activity of endogenous opioid pathways.[1][2] While its analgesic properties are well-documented and comparable to morphine without the associated adverse effects, emerging preclinical evidence has illuminated its significant role in modulating mood and emotional states.[3][4] This technical guide provides an in-depth analysis of the physiological mechanisms underlying this compound's antidepressant, anxiolytic, and panicolytic-like effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document aims to serve as a comprehensive resource for researchers and professionals in neuropsychopharmacology and drug development.

Core Mechanism of Action: Enkephalin Potentiation

This compound's primary physiological function is the inhibition of enkephalin catabolism. Enkephalins are endogenous opioid peptides that play a pivotal role in pain perception and the regulation of emotional responses.[1] Two cell-surface zinc metallopeptidases, neutral endopeptidase (NEP) and aminopeptidase-N (AP-N), are responsible for their rapid degradation.[1][5] this compound acts as a natural inhibitor of both enzymes, thereby increasing the local concentration and prolonging the action of enkephalins at their receptors.[1][2] This potentiation of the endogenous enkephalinergic system, particularly through the activation of delta (δ) and mu (μ) opioid receptors, is the foundation of this compound's effects on mood.[2][6]

Figure 1: this compound's Core Mechanism of Action This compound This compound Enzymes NEP & AP-N (Enkephalinases) This compound->Enzymes Inhibits Degradation Enkephalin Degradation Enzymes->Degradation Causes Enkephalins Endogenous Enkephalins Enkephalins->Degradation Receptors δ- and μ- Opioid Receptors Enkephalins->Receptors Activates Response Physiological Response (Antidepressant, Panicolytic) Receptors->Response

Figure 1: this compound's core mechanism of action.

Preclinical Evidence for Antidepressant-Like Effects

The most robust evidence for this compound's role in mood regulation comes from preclinical studies demonstrating its antidepressant-like properties. These effects are primarily observed in rodent models of depression, such as the Forced Swim Test (FST).

Quantitative Data Summary

The following table summarizes key quantitative findings from pivotal studies investigating this compound's antidepressant-like activity.

Study Animal Model This compound Dose & Administration Behavioral Test Key Quantitative Outcome Receptor Involvement Citation(s)
Javelot et al.Rat1-2 mg/kg (i.v.)Forced Swim Test (FST)Significant decrease in immobility time.Delta (δ)-Opioid: Effects reversed by the selective δ-antagonist naldrindole (10 mg/kg, i.p.).[2]
Yang et al.Mouse1-6 µ g/mouse (i.c.v.)Forced Swim Test (FST)Dose-dependent decrease in immobility time.Mu (μ) & Delta (δ)-Opioid: Effects reversed by non-selective (naloxone) and selective μ- (β-FNA) and δ- (naltrindole) antagonists.[6]
Javelot et al.Rat1-2 mg/kg (i.v.)Locomotor Activity TestNo development of hypo- or hyper-active responses.Not Applicable[2]
Experimental Protocol: Forced Swim Test (FST)

The FST is a standard behavioral model used to assess antidepressant efficacy. The protocol generally involves two sessions.

  • Pre-Test Session (Day 1): Rats or mice are individually placed in a transparent cylinder filled with water (23-25°C) for a 15-minute period. This session serves to induce a state of behavioral despair.

  • Drug Administration: Following the pre-test, animals are treated with the vehicle, a reference antidepressant, or this compound at specified doses and routes (e.g., 1-2 mg/kg, i.v., for rats).[2]

  • Test Session (Day 2, typically 24h later): Animals are returned to the water-filled cylinder for a 5-minute test session.

  • Data Recording and Analysis: The session is recorded, and a trained observer, blind to the treatment groups, scores the duration of immobility (time spent floating with only minor movements necessary to keep the head above water). A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Figure 2: Experimental Workflow for the Forced Swim Test Day1_Start Day 1: Pre-Test Session Swim1 15-min Swim in Water Cylinder Day1_Start->Swim1 PostSwim Animal Recovery Swim1->PostSwim DrugAdmin Drug Administration (Vehicle, this compound, etc.) PostSwim->DrugAdmin Day2_Start Day 2: Test Session (24h later) DrugAdmin->Day2_Start 24h interval Swim2 5-min Swim in Water Cylinder Day2_Start->Swim2 Record Video Recording Swim2->Record Analysis Scoring of Immobility Time Record->Analysis Result Interpretation: Reduced immobility indicates antidepressant-like effect Analysis->Result

Figure 2: Experimental workflow for the Forced Swim Test.

Anxiolytic and Panicolytic-Like Effects

The role of this compound in anxiety-related behaviors is more nuanced. While one study found that systemically active doses of this compound did not produce anxiolytic or anxiogenic effects in the conditioned defensive burying test, other research points towards a potential panicolytic-like function.[2][7]

A study investigating the role of this compound in panic models found that intravenous (2.0 mg/kg) or direct administration into the dorsal periaqueductal gray (dPAG) impaired escape performance in the elevated T-maze and dPAG electrical stimulation tests.[7] This anti-escape or "panicolytic-like" effect was mediated by μ-opioid receptors within the dPAG, a critical brain region for processing fear and defensive behaviors.[7]

Experimental Protocol: Elevated T-Maze (ETM)

The ETM is used to assess panic-like and anxiety-like behaviors in rodents.

  • Apparatus: A T-shaped maze elevated from the floor, consisting of three arms. One arm is enclosed, while the other two are open.

  • Procedure: The animal is placed at the end of the enclosed arm and allowed to explore.

  • Measurements:

    • Inhibitory Avoidance: The latency to exit the enclosed arm for the first time is recorded over three trials. This is a measure of anxiety.

    • Escape: The animal is placed at the end of one of the open arms, and the latency to escape into the enclosed arm is measured. This is a model of panic-like behavior.

  • Interpretation: A drug is considered to have panicolytic-like effects if it increases the latency to escape from the open arm.

Signaling Pathways and Receptor Involvement

This compound's effects on mood are not due to direct receptor binding but are the result of potentiating endogenous enkephalin signaling. Antagonist studies have been crucial in dissecting the specific receptor pathways involved.

  • Delta (δ)-Opioid Receptors: The antidepressant-like effects of this compound are strongly mediated by δ-opioid receptors.[2] This pathway is a key target, as activation of δ-receptors is known to produce antidepressant and anxiolytic effects with a lower potential for abuse compared to μ-agonists.[8]

  • Mu (μ)-Opioid Receptors: Both antidepressant and panicolytic-like effects have been linked to μ-opioid receptor activation.[6][7] The panicolytic action appears specifically localized to μ-receptors within the dPAG.[7]

Figure 3: Opioid Receptor Pathways in this compound's Mood Effects This compound This compound Enkephalins Increased Enkephalin Availability This compound->Enkephalins Potentiates DOR δ-Opioid Receptor (Limbic System) Enkephalins->DOR Activates MOR μ-Opioid Receptor (Limbic System, dPAG) Enkephalins->MOR Activates AntiDep Antidepressant-like Effects DOR->AntiDep MOR->AntiDep Panicolytic Panicolytic-like Effects MOR->Panicolytic Naldrindole Naldrindole / Naltrindole (δ-Antagonist) Naldrindole->DOR Blocks CTOP CTOP / β-FNA (μ-Antagonist) CTOP->MOR Blocks

Figure 3: Opioid receptor pathways in this compound's mood effects.

Potential as a Therapeutic Agent

The unique mechanism of this compound presents a novel strategy for developing treatments for mood disorders, particularly those co-morbid with pain.

  • Efficacy and Side Effect Profile: Preclinical studies suggest this compound has an efficacy comparable to the antidepressant imipramine and the analgesic morphine but with a significantly better side-effect profile.[3] Notably, it does not appear to induce tolerance, dependence, or constipation, which are major drawbacks of conventional opioid agonists.[3][9]

  • Challenges in Drug Development: The primary obstacle to the therapeutic application of this compound is its nature as a peptide. It is susceptible to rapid degradation and has poor bioavailability and blood-brain barrier penetration.[10]

  • Future Directions: Research is focused on developing synthetic, stabilized derivatives of this compound (e.g., by modifying the N-terminus to prevent pyroglutamination) to improve its pharmacokinetic properties for clinical use.[3][10] Such compounds could represent a new class of drugs for treating depression and panic disorder, offering a dual-action approach for patients with concurrent pain and mood symptoms.[2]

Conclusion

This compound plays a significant physiological role in the regulation of mood and emotional states by acting as a potent protector of endogenous enkephalins. Its ability to enhance enkephalinergic signaling through delta and mu-opioid receptors produces robust antidepressant and panicolytic-like effects in preclinical models. While challenges related to its peptide structure remain, this compound's unique mechanism of action and favorable side-effect profile make it and its stabilized analogues highly promising candidates for the development of novel therapeutics for mood and anxiety disorders.

References

Methodological & Application

Application Notes & Protocols: Synthetic Opiorphin Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opiorphin is a pentapeptide (Gln-Arg-Phe-Ser-Arg) endogenously found in human saliva that demonstrates potent analgesic properties, comparable to or even exceeding those of morphine in some animal models.[1][2] Its mechanism of action involves inhibiting the degradation of endogenous enkephalins, which are natural pain-relieving opioids.[3] By preventing the action of two key enzymes—neutral endopeptidase (NEP) and aminopeptidase N (AP-N)—this compound prolongs the pain-suppressive effects of enkephalins.[3][4] This unique mechanism makes this compound a significant target for the development of novel analgesics with potentially fewer side effects than traditional opioids.[1]

The synthesis of this compound is crucial for research into its physiological roles and therapeutic potential. Chemical synthesis allows for the production of pure peptide and the creation of analogs with improved stability and bioavailability.[5] The most prevalent and efficient method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[6]

I. Methods for Synthetic this compound Synthesis

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like this compound. The process involves assembling the peptide chain step-by-step while it is covalently attached to an insoluble solid support (resin).[7] The key advantages of SPPS include high efficiency, the ability to drive reactions to completion using excess reagents, and simplified purification of the final product.[7]

The most common strategy for this compound synthesis is the Fmoc/tBu approach. This involves using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus of the amino acids and acid-labile groups (like t-Bu, Pbf, Trt) for permanent protection of reactive amino acid side chains.[6][8]

Recombinant Production

For large-scale production, recombinant DNA technology offers an alternative to chemical synthesis. This method involves expressing tandemly repeated multimers of the this compound sequence in a host system like Escherichia coli. The resulting fusion protein is then purified and cleaved to yield this compound monomers. This approach can be more cost-effective for producing large quantities of the peptide.[9]

II. Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol details the manual synthesis of this compound (Gln-Arg-Phe-Ser-Arg) using Fmoc solid-phase methodology.

1. Materials and Reagents:

  • Resin: Pre-loaded H-Arg(Pbf)-2-chlorotrityl resin.

  • Fmoc-Protected Amino Acids:

    • Fmoc-Gln(Trt)-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Phe-OH

    • Fmoc-Ser(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Solution: 25% piperidine in dry DMF.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Washing Solutions: DMF, DCM.

  • Monitoring Reagent: Bromophenol blue or Ninhydrin test solution.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation Solvent: Cold diethyl ether.

2. Synthesis Workflow:

The synthesis begins at the C-terminus (Arginine) and proceeds to the N-terminus (Glutamine).

  • Step 1: Resin Preparation

    • Place the pre-loaded H-Arg(Pbf)-2-chlorotrityl resin (1 equivalent) in a peptide synthesis vessel.

    • Swell the resin in dry DMF for 30-60 minutes.

  • Step 2: Chain Elongation Cycle (Repeated for Ser, Phe, Arg, Gln) This cycle consists of two main stages: deprotection and coupling.

    • A. Fmoc Deprotection:

      • Drain the DMF from the swollen resin.

      • Add the 25% piperidine solution in DMF to the resin.

      • Agitate for 15-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid.[6]

      • Drain the deprotection solution.

      • Wash the resin thoroughly with dry DMF (5-7 times) to remove all traces of piperidine.[6]

    • B. Amino Acid Coupling:

      • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DIC (3 equivalents) to pre-activate the amino acid for 2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for at least 2 hours. The reaction can be left overnight under gentle agitation to ensure completion.[6]

      • Monitor the coupling efficiency using a qualitative method like the bromophenol blue test.[6] A successful coupling is indicated by the beads remaining blue. If the test is positive (yellow/orange), the coupling step should be repeated.

      • After successful coupling, drain the reaction mixture and wash the resin with dry DMF (5 times).[6]

  • Step 3: Cleavage and Side-Chain Deprotection

    • After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dried resin.

    • Stir the mixture at room temperature for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (Pbf, Trt, tBu).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Step 4: Peptide Precipitation, Purification, and Characterization

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the wash with fresh cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the identity and purity of the collected fractions using Mass Spectrometry (e.g., ESI-MS) and analytical HPLC.[6]

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

III. Data Presentation

Quantitative Synthesis Data

The following tables summarize typical quantitative data for the solid-phase synthesis of this compound.

ParameterValueReference
Final Yield~60%[6]
Purity (Post-HPLC)>98%[6]
Table 1: this compound Synthesis Yield and Purity.
Amino AcidN-α ProtectionSide-Chain Protection
GlnFmocTrityl (Trt)
ArgFmoc2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
PheFmocNone
SerFmoctert-butyl (tBu)
ArgFmoc2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Table 2: Protecting Groups Used in Fmoc-based this compound Synthesis.[6]
Analysis MethodExpected ValueObserved ValueReference
Molecular Weight692.77 g/mol 693.5 [M+H]⁺[6]
Mass Spectrometry (ESI-MS)347.25 [M+2H]²⁺[6]
Table 3: Mass Spectrometry Characterization of Synthetic this compound.

IV. Visualizations

Diagrams of Workflows and Pathways

sps_workflow Resin Start: Resin (e.g., H-Arg(Pbf)-2-ClTrt) Deprotection 1. Fmoc Deprotection (25% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Cycle Repeat Cycle for Ser, Phe, Arg, Gln Wash2->Cycle Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage After final cycle Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

opiorphin_pathway This compound This compound (QRFSR) NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits APN Aminopeptidase N (AP-N) This compound->APN Inhibits Enkephalins Enkephalins NEP->Enkephalins APN->Enkephalins Degradation Degradation (Inactive Fragments) Enkephalins->Degradation OpioidReceptors Opioid Receptors (μ, δ) Enkephalins->OpioidReceptors Activates Analgesia Analgesia (Pain Relief) OpioidReceptors->Analgesia Leads to

Caption: this compound's mechanism of action in the enkephalinergic pathway.

References

Application Notes and Protocols for Opiorphin Purification Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg, QRFSR) first isolated from human saliva.[1] It is derived from the N-terminal region of the PROL1 protein.[1] this compound acts as a potent natural analgesic by inhibiting the degradation of endogenous opioid peptides called enkephalins.[1][2] Specifically, it inhibits two key ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[1][3] By preventing the breakdown of enkephalins, this compound potentiates their natural pain-relieving effects through the activation of opioid-dependent pathways.[3][4] This mechanism of action, which enhances the body's own pain management system, makes this compound a significant target for the development of new analgesics with potentially fewer side effects than traditional opioids like morphine.[4]

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and quantification of this compound from complex biological matrices such as saliva.[3][4] This document provides detailed protocols and application notes for the purification of this compound using a multi-step HPLC strategy, combining ion-exchange and reversed-phase chromatography.

Signaling Pathway of this compound

This compound exerts its analgesic effect by modulating the enkephalinergic system. Enkephalins are natural opioid peptides that are released in response to pain stimuli. However, they are rapidly degraded by ectoenzymes like NEP and AP-N. This compound protects these enkephalins from degradation, prolonging their analgesic action.

opiorphin_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pain_Stimulus Pain Stimulus Enkephalins_Released Enkephalin Release Pain_Stimulus->Enkephalins_Released Enkephalins Enkephalins Enkephalins_Released->Enkephalins This compound This compound NEP_APN NEP & AP-N (Enzymes) This compound->NEP_APN Inhibits Degradation Degradation Enkephalins->Degradation Opioid_Receptor Opioid Receptor Enkephalins->Opioid_Receptor Binds to NEP_APN->Degradation Analgesia Analgesic Effect Opioid_Receptor->Analgesia Leads to

Figure 1: Mechanism of action of this compound.

Application Notes

Sample Collection and Preparation

The primary source for natural this compound is human saliva.[4] Proper sample handling is critical to ensure peptide stability and achieve high recovery rates.

  • Saliva Collection: Saliva should be collected from healthy volunteers and immediately stabilized to prevent proteolytic degradation of this compound.[3][4]

  • Initial Extraction: A common initial step is methanol extraction. This process precipitates larger proteins while keeping smaller peptides like this compound in the soluble fraction.[3]

  • Alternative Extraction (SUPRAS): A highly efficient method involves the use of Supramolecular Solvents (SUPRAS) formed by heptafluorobutyric acid (HFBA).[5] This technique has been shown to yield quantitative recoveries in the range of 87-110% and can be directly injected into an LC-MS/MS system for analysis.[5]

  • Stability: this compound in saliva samples treated with trifluoroacetic acid (TFA) is stable for at least 12 hours at room temperature and up to 30 days when stored at -20°C.[6]

Chromatographic Strategy

A multi-step purification strategy is highly effective for isolating this compound to high purity.[3] This approach fractionates the complex saliva extract based on different physicochemical properties in a sequential manner.

  • Cation-Exchange HPLC (CE-HPLC): As this compound is a basic peptide (containing two arginine residues), the first step utilizes cation-exchange chromatography. This separates molecules based on their net positive charge, effectively isolating a fraction containing this compound and other cationic species.[3]

  • Reversed-Phase HPLC (RP-HPLC): The active fractions from CE-HPLC are further purified by RP-HPLC, which separates molecules based on their hydrophobicity. Using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a standard approach.[3] A second RP-HPLC step, sometimes with a different organic solvent like methanol, can be employed for final polishing and to remove any remaining impurities.[3]

Experimental Workflow

The overall workflow for the purification of this compound from human saliva involves several key stages, from initial sample collection to the isolation of the pure peptide.

opiorphin_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis Saliva 1. Saliva Collection Methanol 2. Methanol Extraction & Centrifugation Saliva->Methanol Supernatant 3. Collect Supernatant Methanol->Supernatant CE_HPLC 4. Cation-Exchange HPLC (CE-HPLC) Supernatant->CE_HPLC RP_HPLC1 5. First RP-HPLC (Acetonitrile Gradient) CE_HPLC->RP_HPLC1 Collect Active Fractions RP_HPLC2 6. Second RP-HPLC (Methanol Gradient) RP_HPLC1->RP_HPLC2 Collect Active Fractions Analysis 7. Purity Analysis (e.g., LC-MS/MS) RP_HPLC2->Analysis

Figure 2: this compound purification workflow.

Data Presentation

Table 1: HPLC Parameters for this compound Purification

This table summarizes the HPLC conditions used in the multi-step purification protocol adapted from published research.[3]

ParameterStep 1: CE-HPLCStep 2: RP-HPLC (ACN)Step 3: RP-HPLC (Methanol)
Column Cation-ExchangeSynergi Max-RP (C12)Synergi Max-RP (C12)
Mobile Phase A Ammonium Acetate (10 mM)0.1% TFA in Water0.1% TFA in Water
Mobile Phase B Ammonium Acetate (1 M)100% Acetonitrile, 0.1% TFA100% Methanol, 0.1% TFA
Gradient Linear gradient to 500 mM Ammonium AcetateLinear gradient of 1-99% BLinear gradient
Flow Rate 1 mL/min1 mL/min1 mL/min
Detection UV (Wavelength not specified)UV (Wavelength not specified)UV (Wavelength not specified)
This compound Elution ~26-28 min~22-25 min and ~28-30 min (two populations)~18-19 min and ~26-27 min (two populations)
Table 2: Performance and Stability Data for this compound Analysis

This table presents key performance metrics for this compound extraction and quantification.

ParameterMethodResultReference
Extraction Recovery SUPRAS-based extraction87-110%[5]
Linearity Range LC-MS/MS0-110 ng/mL[6]
Lower Limit of Quantification LC-MS/MS1.0 ng/mL[6]
Intra-day Precision (RSD) LC-MS/MS2.7-5.6%[6]
Inter-day Precision (RSD) LC-MS/MS10.8-13.7%[6]
Stability (TFA-treated saliva) Room TemperatureStable for at least 12 hours[6]
Stability (TFA-treated saliva) -20°CStable for up to 30 days[6]

Experimental Protocols

Protocol 1: Multi-Step Purification of this compound from Human Saliva

This protocol is adapted from the methodology used for the initial isolation and characterization of human this compound.[3]

Materials:

  • Human saliva

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Water, HPLC grade

  • Centrifuge and tubes

  • HPLC system with UV detector

  • Cation-exchange and C12 RP-HPLC columns (e.g., Phenomenex Synergi Max-RP)

Methodology:

Step 1: Methanol Extraction

  • Pool collected human saliva (e.g., 45 mL).[3]

  • Add an equal volume of methanol to the saliva.

  • Vortex thoroughly and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the low-molecular-weight peptide fraction.

  • Lyophilize (freeze-dry) the supernatant to remove the solvent.

Step 2: Cation-Exchange HPLC (CE-HPLC)

  • Reconstitute the lyophilized extract in Mobile Phase A (10 mM Ammonium Acetate).

  • Filter the sample through a 0.22 µm syringe filter.[7]

  • Equilibrate the cation-exchange column with Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the bound peptides using a linear gradient of Mobile Phase B (1 M Ammonium Acetate). The active this compound-containing fraction has been shown to elute at retention times of 26-28 minutes under these conditions.[3]

  • Collect 1-minute fractions and test each for NEP-inhibitory activity to identify the this compound-containing fractions.

Step 3: First Reversed-Phase HPLC (RP-HPLC)

  • Pool the active fractions from the CE-HPLC step and lyophilize.

  • Reconstitute the sample in RP-HPLC Mobile Phase A (0.1% TFA in water).

  • Equilibrate the Synergi Max-RP (C12) column with Mobile Phase A for at least 10 minutes at a flow rate of 1 mL/min.[3]

  • Inject the sample.

  • Elute the peptides using a linear gradient of 1-99% Mobile Phase B (0.1% TFA in acetonitrile) at 1 mL/min.[3]

  • Collect 1 mL fractions. This compound-related activity has been found in fractions eluting between 22-25 minutes and 28-30 minutes.[3]

Step 4: Final Purification by RP-HPLC

  • Pool the active fractions from the previous RP-HPLC step.

  • Subject each active population to a final RP-HPLC purification step.

  • Use the same column and system, but with a different organic modifier in Mobile Phase B (e.g., 100% Methanol with 0.1% TFA).[3]

  • Elute with a linear gradient of methanol. Active, purified this compound has been shown to elute at retention times of 18-19 minutes and 26-27 minutes in this system.[3]

  • Collect the purified peaks and verify identity and purity using mass spectrometry.

Protocol 2: SUPRAS-based Extraction for this compound Quantification

This protocol describes a rapid and efficient extraction method for this compound from saliva prior to LC-MS analysis.[5]

Materials:

  • Stabilized human saliva

  • Heptafluorobutyric acid (HFBA)

  • Hydrochloric acid (HCl), 37% (v/v)

  • Vortex mixer and centrifuge

Methodology:

  • In a microcentrifuge tube, add 950 µL of stabilized saliva.

  • Add 150 µL of HFBA.[5]

  • Add 400 µL of HCl (37% v/v).[5]

  • Vortex the mixture vigorously to induce the formation of the supramolecular solvent (a coacervate).

  • Centrifuge to separate the SUPRAS phase (which contains the extracted this compound) from the aqueous phase.

  • Carefully collect the SUPRAS phase. This resulting extract can be directly injected into an LC-MS/MS system for quantification.[5]

References

Application Notes and Protocols for Measuring Opiorphin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opiorphin is a naturally occurring human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva.[1] It functions as a potent modulator of endogenous opioid pathways, producing analgesic effects comparable to morphine but with potentially fewer side effects.[2][3] this compound's mechanism of action involves the inhibition of two key ectoenzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[4][5][6] By preventing the breakdown of enkephalins, this compound increases their local concentration and prolongs their activity at opioid receptors, thereby enhancing the body's natural pain-relief mechanisms.[3][7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of this compound and its analogues through enzymatic, cell-based, and in vivo assays.

This compound Signaling Pathway

This compound exerts its analgesic effect by potentiating the endogenous enkephalinergic system. Under painful stimuli, enkephalins are released but are rapidly degraded by peptidases like NEP and AP-N. This compound inhibits these enzymes, leading to sustained activation of μ- and δ-opioid receptors, which results in the inhibition of pain signaling pathways.[2][4]

Opiorphin_Signaling_Pathway cluster_0 This compound's Mechanism of Action cluster_1 Endogenous Opioid Pathway This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP inhibits APN Aminopeptidase N (AP-N) This compound->APN inhibits Enkephalins_d Degraded Enkephalins NEP->Enkephalins_d degrades APN->Enkephalins_d degrades Enkephalins Enkephalins Enkephalins->NEP Enkephalins->APN Opioid_R μ / δ Opioid Receptors (GPCRs) Enkephalins->Opioid_R activates Analgesia Analgesia (Pain Relief) Opioid_R->Analgesia leads to

Caption: this compound inhibits NEP and AP-N, preventing enkephalin degradation.

Application Note 1: In Vitro Enzymatic Assays for NEP and AP-N Inhibition

This section details the direct measurement of this compound's inhibitory activity on its primary enzymatic targets, hNEP and hAP-N.

1. Principle

The inhibitory potency of this compound is determined by measuring the reduction in the rate of substrate hydrolysis by purified recombinant enzymes or enzyme preparations from cell membranes. The activity can be monitored using specific fluorogenic or chromogenic substrates. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

2. Data Presentation: this compound In Vitro Inhibitory Activity

The following table summarizes the IC50 values for human this compound against its target enzymes as reported in the literature.

Enzyme TargetSubstrateEnzyme SourceIC50 (μM)Reference
hNEPSubstance PLNCaP Cell Membranes11 ± 3[2][5]
hNEPSubstance PRecombinant hNEP29 ± 1[2][5]
hNEPMet-enkephalinRecombinant hNEP33 ± 11[2]
hAP-NL-alanine-p-nitroanilideHEK293 Cell Membranes65 ± 9[2][5]
pAP-M*Met-enkephalinPurified pAP-M36 ± 12[2]

*pAP-M: Porcine Aminopeptidase M, a homologue of hAP-N.

3. Experimental Protocol: hNEP Inhibition Assay (Fluorogenic)

This protocol is adapted from methodologies described for measuring NEP activity using a specific fluorescent substrate.[2][5]

Materials:

  • Enzyme: Recombinant human NEP (soluble ectodomain).

  • Substrate: Mca-BK2 (fluorescent NEP-specific substrate).

  • Inhibitor: Synthetic this compound (QRFSR peptide).

  • Assay Buffer: 50 mM Tris·HCl, pH 6.5.

  • Reaction Termination Solution: 0.3 M HCl.

  • Equipment: 96-well black microplate, fluorometer (Excitation: 320-380 nm, Emission: 405-460 nm).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer) to respective wells.

  • Add 20 µL of the hNEP enzyme solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the Mca-BK2 substrate solution (final concentration typically 5-10 µM). The final reaction volume is 50 µL.

  • Immediately measure the fluorescence at time zero and then monitor the kinetic increase in fluorescence for 15-30 minutes at 25°C.

  • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 15 minutes) and terminate the reaction by adding 50 µL of 0.3 M HCl. Read the final fluorescence.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

4. Experimental Workflow

Enzymatic_Assay_Workflow cluster_workflow Workflow: In Vitro Enzymatic Inhibition Assay A 1. Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) B 2. Add this compound/Vehicle and Enzyme to Plate A->B C 3. Pre-incubate (15 min at 25°C) B->C D 4. Add Substrate to Initiate Reaction C->D E 5. Monitor Fluorescence (Kinetic or Endpoint) D->E F 6. Data Analysis (% Inhibition vs. [this compound]) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for determining this compound's enzymatic inhibitory activity.

Application Note 2: Cell-Based Assays for this compound Functional Activity

Cell-based assays measure this compound's activity in a more physiologically relevant context, either by assessing its ability to protect a substrate from degradation by cell-surface enzymes or by quantifying the downstream potentiation of opioid receptor signaling.

1. Principle

These assays utilize cell lines that endogenously or recombinantly express NEP and/or opioid receptors. This compound's activity is measured by its ability to prevent the breakdown of a NEP substrate like Substance P[2][5] or to enhance the signaling of an opioid agonist (e.g., enkephalin) at its receptor.

2. Experimental Protocol: NEP Activity on LNCaP Cells

This protocol measures this compound's ability to inhibit NEP expressed on the surface of human LNCaP cells by monitoring the degradation of Substance P (SP).[2][5]

Materials:

  • Cells: Human LNCaP epithelial cells (which express membrane-anchored NEP).

  • Substrate: Substance P (SP).

  • Inhibitor: Synthetic this compound.

  • Culture Medium & Buffers: Standard cell culture reagents.

  • Detection: HPLC system to quantify the remaining intact SP after incubation.

Procedure:

  • Culture LNCaP cells to confluence in appropriate plates.

  • Wash the cells gently with a suitable assay buffer (e.g., HBSS).

  • Prepare various concentrations of this compound in the assay buffer.

  • Add the this compound solutions or vehicle control to the cells and pre-incubate for 10-15 minutes at 37°C.

  • Add Substance P to a final concentration of 2.5-25 µM.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect the supernatant. The reaction can be stopped by adding a protease inhibitor cocktail or by immediate processing.

  • Analyze the amount of intact Substance P remaining in the supernatant using reverse-phase HPLC.

  • Calculate the percentage of SP protected from degradation at each this compound concentration.

  • Determine the IC50 value. For this assay, this compound showed an IC50 of 11 ± 3 μM.[2][5]

3. Experimental Workflow

Cell_Assay_Workflow cluster_workflow Workflow: Cell-Based NEP Inhibition Assay A 1. Culture LNCaP Cells to Confluence B 2. Wash Cells and Add this compound/Vehicle A->B C 3. Pre-incubate (15 min at 37°C) B->C D 4. Add Substrate (Substance P) C->D E 5. Incubate (30-60 min at 37°C) D->E F 6. Collect Supernatant E->F G 7. Quantify Intact Substrate via HPLC F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for a cell-based assay of this compound activity.

Application Note 3: In Vivo Assays for Analgesic Activity

In vivo models are crucial for evaluating the physiological effects of this compound, particularly its analgesic potency. The formalin test is a widely used model for tonic, chemical-induced pain.

1. Principle

The formalin test induces a biphasic pain response (an acute neurogenic phase followed by a delayed inflammatory phase) allowing for the assessment of a compound's efficacy against different pain modalities. The analgesic effect of this compound is quantified by observing a reduction in pain-related behaviors such as paw licking and body tremors.[2]

2. Data Presentation: this compound In Vivo Analgesic Efficacy

The analgesic potency of this compound has been shown to be comparable to that of morphine in preclinical models.

Test ModelSpeciesThis compound DoseComparator DoseOutcomeReference
Pin-Pain TestRat1 mg/kgMorphine (6 mg/kg)This compound was as efficient as morphine in suppressing mechanical pain perception.[2][8]
Formalin TestRat1 mg/kg (YQRFSR*)Morphine (3 mg/kg)The this compound derivative significantly reduced pain behaviors (licking and tremors).[2]

*YQRFSR is an this compound derivative used for its comparable inhibitory efficacy on both human and rat NEP.[2]

3. Experimental Protocol: The Formalin Test

This protocol is based on the methodology used to assess the activity of this compound derivatives in rats.[2][9]

Materials & Subjects:

  • Subjects: Male Wistar rats (350-400g).

  • Test Compound: this compound or its derivatives, dissolved in a sterile vehicle (e.g., saline).

  • Positive Control: Morphine HCl.

  • Nociceptive Agent: 2.5% formalin solution.

  • Equipment: Syringes for intravenous (i.v.) and subcutaneous (s.c.) injections, observation chambers, timer.

Procedure:

  • Acclimate rats to the experimental environment.

  • Administer the test compound (this compound, e.g., 1 mg/kg, i.v.), positive control (morphine, e.g., 3 mg/kg, i.p.), or vehicle to different groups of animals (n=8 per group).

  • After 15 minutes, inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.

  • Immediately place the animal in an observation chamber.

  • Record pain-related behaviors, such as the duration of paw licking and the number of body tremors or spasms, for a period of 60 minutes post-formalin injection.

  • Analyze the data by comparing the responses in the this compound-treated group to the vehicle and morphine-treated groups. Statistical significance is typically assessed using tests like the Dunnett's t-test or Mann-Whitney U test.[2]

4. Experimental Workflow

InVivo_Assay_Workflow cluster_workflow Workflow: In Vivo Formalin Test A 1. Acclimate Rats to Test Environment B 2. Administer Compound (this compound, Morphine, Vehicle) A->B C 3. Wait 15 Minutes B->C D 4. Inject Formalin into Hind Paw C->D E 5. Place in Observation Chamber D->E F 6. Record Pain Behaviors (Licking, Tremors) for 60 min E->F G 7. Analyze and Compare Behavioral Scores F->G

Caption: Workflow for assessing this compound's in vivo analgesic activity.

References

Application Notes: In Vitro Models for Studying Opiorphin's Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opiorphin is an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva.[1] It functions as a potent, dual inhibitor of two key zinc metallo-ectopeptidases: neutral endopeptidase (NEP, also known as neprilysin or EC 3.4.24.11) and aminopeptidase N (AP-N, also known as CD13 or EC 3.4.11.2).[2] These enzymes are primarily responsible for the rapid inactivation of endogenous opioid peptides, specifically enkephalins.[2] By inhibiting NEP and AP-N, this compound protects enkephalins from degradation, thereby prolonging their analgesic and mood-regulating effects through enhanced activation of opioid receptors.[3][4] This mechanism makes this compound a promising therapeutic prototype for developing novel analgesics with potentially fewer side effects than traditional opioids.[5][6]

The following protocols describe robust in vitro models for characterizing the inhibitory activity of this compound and its analogues against human NEP and AP-N. These assays are fundamental for structure-activity relationship (SAR) studies, drug screening, and understanding the biochemical basis of this compound's physiological effects.

Mechanism of Action: this compound's Protective Effect on Enkephalins

Enkephalins, once released into the synaptic cleft or circulation, are rapidly degraded by cell-surface peptidases. NEP cleaves the Gly-Phe bond, while AP-N removes the N-terminal tyrosine residue. Both actions render the enkephalin inactive. This compound inhibits both enzymes, preserving the active enkephalin and allowing it to bind to and activate opioid receptors, leading to a downstream analgesic effect.

Opiorphin_Pathway cluster_0 Enkephalin Degradation Pathway cluster_1 This compound Inhibition cluster_2 Physiological Effect Enk Enkephalins (e.g., Met-enkephalin) NEP Neutral Endopeptidase (NEP) Enk->NEP Cleavage APN Aminopeptidase N (AP-N) Enk->APN Cleavage OpioidR Opioid Receptors Enk->OpioidR Activation Inactive Inactive Fragments NEP->Inactive APN->Inactive This compound This compound This compound->NEP Inhibition This compound->APN Inhibition Analgesia Analgesic Effect OpioidR->Analgesia

Caption: this compound inhibits NEP and AP-N, preventing enkephalin degradation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes experimentally determined IC50 values for human this compound against its target enzymes from various sources and using different substrates.

Enzyme TargetEnzyme SourceSubstrateIC50 (µM)Reference
hNEP Recombinant soluble hNEPSubstance P29 ± 1[5]
hNEP LNCaP cell membranesSubstance P11 ± 3[5]
hNEP LNCaP cell membranesMca-BK2 (fluorescent)25[3][7]
hNEP hNEP-transfected HEK cellsMca-BK2 (fluorescent)33 ± 6[3]
hNEP Recombinant soluble hNEPMet-enkephalin33 ± 11[7]
hAP-N hAP-N-transfected HEK cellsAla-pNA (chromogenic)65 ± 9[3][7]
pAP-M *Purified porcine aminopeptidase MMet-enkephalin36 ± 12[3][7]

*Note: Porcine AP-M (pAP-M) is often used as a functional analogue for human AP-N (hAP-N).

Experimental Protocols

Protocol 1: NEP Inhibition Assay using a Fluorogenic Substrate

This protocol details the measurement of this compound's inhibitory effect on human neutral endopeptidase (hNEP) activity using the specific fluorogenic substrate Mca-BK2. The cleavage of this substrate by NEP results in an increase in fluorescence, which is attenuated in the presence of an inhibitor.

NEP_Workflow start Start reagents Prepare Reagents Enzyme (hNEP) Substrate (Mca-BK2) Inhibitor (this compound) Assay Buffer start->reagents plate Plate Setup Add Buffer, this compound (variable conc.), and hNEP to microplate wells reagents->plate preincubate Pre-incubation Incubate for 15 min at 37°C to allow inhibitor-enzyme binding plate->preincubate reaction Initiate Reaction Add Mca-BK2 substrate to all wells preincubate->reaction measure Kinetic Measurement Read fluorescence (Ex: 320nm, Em: 405nm) every 2 min for 30 min at 37°C reaction->measure analysis Data Analysis Calculate initial reaction velocities (V₀) Plot % Inhibition vs. [this compound] Determine IC50 value measure->analysis end End analysis->end

Caption: Workflow for determining this compound's IC50 against NEP.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • hNEP Enzyme: Recombinant human NEP or membrane preparations from hNEP-expressing cells (e.g., LNCaP) diluted in Assay Buffer.[3][7]

    • Substrate: Mca-BK2 (a fluorescent NEP-specific substrate) prepared as a stock solution in DMSO and diluted to the final working concentration in Assay Buffer.[3]

    • Inhibitor: Synthetic this compound (QRFSR peptide) dissolved in Assay Buffer to create a range of serial dilutions.

    • Controls: Include a positive control (no inhibitor) and a negative control (no enzyme). Thiorphan (0.5 µM) can be used as a reference inhibitor.[3]

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 50 µL of Assay Buffer.

    • Add 10 µL of this compound serial dilutions or control solutions to the appropriate wells.

    • Add 20 µL of the diluted hNEP enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the Mca-BK2 substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

    • Take kinetic readings every 2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_positive_control))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: AP-N Inhibition Assay using a Chromogenic Substrate

This protocol measures this compound's inhibition of human aminopeptidase N (hAP-N) using the chromogenic substrate L-Alanine-p-nitroanilide (Ala-pNA). Cleavage of Ala-pNA by AP-N releases p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm.

APN_Workflow start Start reagents Prepare Reagents Enzyme (hAP-N) Substrate (Ala-pNA) Inhibitor (this compound) Assay Buffer start->reagents plate Plate Setup Add Buffer, this compound (variable conc.), and hAP-N to microplate wells reagents->plate preincubate Pre-incubation Incubate for 15 min at 37°C plate->preincubate reaction Initiate Reaction Add Ala-pNA substrate to all wells preincubate->reaction measure Endpoint Measurement Incubate for 30 min at 37°C Stop reaction (optional) Read absorbance at 405 nm reaction->measure analysis Data Analysis Correct for background absorbance Plot % Inhibition vs. [this compound] Determine IC50 value measure->analysis end End analysis->end

Caption: Workflow for determining this compound's IC50 against AP-N.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • hAP-N Enzyme: Membrane preparations from hAP-N-transfected HEK cells or other suitable sources.[3]

    • Substrate: L-Alanine-p-nitroanilide (Ala-pNA) prepared as a stock solution and diluted in Assay Buffer.

    • Inhibitor: Synthetic this compound dissolved in Assay Buffer to create a range of serial dilutions.

    • Controls: Include a positive control (no inhibitor), a negative control (no enzyme), and a reference inhibitor like Bestatin (50 µM).[3]

  • Assay Procedure:

    • To the wells of a 96-well clear microplate, add reagents in the following order: Assay Buffer, this compound serial dilutions, and the hAP-N enzyme preparation.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Start the reaction by adding the Ala-pNA substrate solution to all wells. The final volume should be consistent (e.g., 200 µL).

    • Incubate the reaction mixture at 37°C for 30 minutes or until sufficient color development is observed in the positive control wells.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the negative control (no enzyme) from all other readings to correct for background.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_positive_control))

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value via non-linear regression.[3][7]

References

Application Notes and Protocols for In Vivo Testing of Opiorphin in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common animal models of pain suitable for the in vivo evaluation of opiorphin and its analogs. Detailed experimental protocols, quantitative data summaries, and visualizations are included to guide researchers in designing and executing studies to assess the analgesic potential of this promising endogenous peptide.

Introduction to this compound

This compound is a human peptide that acts as a dual inhibitor of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2] By preventing the degradation of endogenous enkephalins, this compound potentiates their natural pain-relieving effects through the activation of opioid pathways.[1][2][3] This mechanism of action suggests that this compound may offer potent analgesia with a reduced side-effect profile compared to traditional opioid agonists like morphine.[4][5] Preclinical studies have demonstrated its efficacy in various pain models, highlighting its potential as a novel therapeutic agent for pain management.[1][4][6]

Animal Models of Pain for this compound Testing

The selection of an appropriate animal model is critical for characterizing the analgesic properties of this compound. The following models are commonly used to assess different types of pain, including acute thermal, chemical, mechanical, and chronic neuropathic pain.

Acute Pain Models

The hot plate test is a widely used method to evaluate the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[7][8][9]

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C. The animal is confined to the heated surface by a transparent glass cylinder.[7][8]

  • Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[7][8] Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, a vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after administration, place the animal back on the hot plate and measure the response latency as described in step 3.

Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus and is indicative of spinal reflex modulation.[10][11][12]

Experimental Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[12]

  • Habituation: Gently restrain the animal, allowing its tail to be positioned over the light source.

  • Baseline Latency: Activate the light source and start a timer. The timer automatically stops when the animal flicks its tail out of the beam. Record this baseline latency. A cut-off time is necessary to avoid tissue injury.

  • Drug Administration: Administer the test compounds as required.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

Inflammatory and Chemical Pain Models

The formalin test is a model of continuous chemical-induced pain that has two distinct phases, allowing for the assessment of both acute nociceptive pain and inflammatory pain.[1][13]

Experimental Protocol:

  • Animal Preparation: Acclimate male Wistar rats (350-400 g body weight) to the observation chambers.[1]

  • Drug Administration: Administer this compound, its derivatives (e.g., YQRFSR peptide), vehicle, or morphine intravenously (i.v.) or intraperitoneally (i.p.) at the desired pre-treatment time.[1] For example, i.v. injection can be given 15 minutes before the formalin injection.[1]

  • Formalin Injection: Inject 50 μl of a 2.5% formalin solution into the plantar surface of the rat's hind paw.[1]

  • Observation: Immediately after the formalin injection, observe the animal for 60 minutes. Record the total time spent licking the injected paw and the number of body tremors or flinches.[1] The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-10 minutes post-injection, representing acute nociceptive pain.

    • Phase 2 (Late Phase): 10-60 minutes post-injection, reflecting inflammatory pain.[1][13]

Mechanical Pain Models

This model assesses the response to a sharp mechanical stimulus.[1]

Experimental Protocol:

  • Apparatus: A testing arena with a floor composed of pins.

  • Drug Administration: Administer native this compound (QRFSR peptide) or its derivatives intravenously 5 minutes before the test.[1] Morphine can be used as a positive control, administered i.p. 15 minutes prior.[1]

  • Testing: Place the rat in the pin-pain arena for a 3-minute period.[1]

  • Data Collection: Record the time the animal spends in the peripheral, aversive pin areas and the number of pin-overlaid squares crossed.[1]

Neuropathic Pain Models

Neuropathic pain models are crucial for evaluating the potential of this compound in treating chronic pain states resulting from nerve injury.[6][14][15]

This model involves the ligation of spinal nerves to induce mechanical allodynia and thermal hyperalgesia.[14][16]

Experimental Protocol:

  • Surgical Procedure: Anesthetize the rat and perform a surgical ligation of the L5 and L6 spinal nerves.

  • Post-operative Recovery: Allow the animals to recover from surgery. The development of neuropathic pain behaviors typically occurs over several days.

  • Drug Administration: The this compound analog STR-324 can be administered via continuous intravenous infusion over several days.[14]

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

    • Spontaneous Pain: Observe and quantify spontaneous pain-related behaviors.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the analgesic effects of this compound and its derivatives in various pain models.

Pain Model Compound Dose Route of Administration Key Finding Reference
Formalin Test (Early Phase) YQRFSR peptide0.5 mg/kgi.v.Reduced paw licking time from 144 ± 17 s to 97 ± 14 s.[1]
YQRFSR peptide1 mg/kgi.v.Reduced paw licking time to 84 ± 13 s.[1]
Morphine3 mg/kgi.p.Comparable analgesic effect to 1 mg/kg YQRFSR peptide.[1]
Pin-Pain Test This compound (QRFSR peptide)1 mg/kgi.v.As effective as 6 mg/kg morphine in increasing time spent in aversive areas.[1]
Tail-Flick Test This compound1-2 mg/kgi.v.Produced a comparable analgesic potency to morphine.[4]
Neuropathic Pain (SNL Model) STR-324 (this compound analog)10 µg/hContinuous i.v. infusionSignificantly reduced mechanical allodynia from day 2 to day 7.[14]
STR-324 (this compound analog)50 µg/hContinuous i.v. infusionSignificantly reduced mechanical allodynia from day 2 to day 7.[14]

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound exerts its analgesic effects.

Opiorphin_Mechanism cluster_synapse Synaptic Cleft Enkephalins Enkephalins Opioid_Receptor Opioid Receptor (μ and δ) Enkephalins->Opioid_Receptor Binds to NEP Neutral Endopeptidase (NEP) Enkephalins->NEP Degraded by APN Aminopeptidase N (AP-N) Enkephalins->APN Degraded by Analgesia Analgesia Opioid_Receptor->Analgesia Leads to Inactive_Metabolites Inactive_Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites This compound This compound This compound->NEP Inhibits This compound->APN Inhibits Pain_Stimulus Pain_Stimulus Pain_Stimulus->Enkephalins Release

Caption: this compound inhibits NEP and AP-N, preventing enkephalin degradation.

Experimental Workflow for the Formalin Test

The diagram below outlines the key steps in conducting the formalin test for evaluating this compound's analgesic effects.

Formalin_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_procedure Procedure cluster_analysis Data Analysis Acclimation Acclimate Rats to Observation Chambers Grouping Randomly Assign to Treatment Groups Acclimation->Grouping Admin_this compound Administer this compound (e.g., 1 mg/kg, i.v.) Grouping->Admin_this compound Admin_Vehicle Administer Vehicle (Control) Grouping->Admin_Vehicle Admin_Morphine Administer Morphine (Positive Control) Grouping->Admin_Morphine Formalin_Injection Inject Formalin (2.5%) into Hind Paw Admin_this compound->Formalin_Injection Admin_Vehicle->Formalin_Injection Admin_Morphine->Formalin_Injection Observation Observe for 60 minutes Formalin_Injection->Observation Phase1 Phase 1 (0-10 min): Measure Paw Licking Time (Acute Pain) Observation->Phase1 Phase2 Phase 2 (10-60 min): Measure Paw Licking Time (Inflammatory Pain) Observation->Phase2 Comparison Compare Treatment Groups to Vehicle Control Phase1->Comparison Phase2->Comparison

Caption: Workflow of the formalin test for this compound evaluation.

References

Application Notes and Protocols: Measuring Enkephalin Levels Following Opiorphin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin, a pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva, presents a compelling therapeutic potential as an analgesic.[1] Its mechanism of action involves the potentiation of endogenous opioid signaling by inhibiting the degradation of enkephalins.[2][3] this compound effectively inhibits two key ectoenzymes responsible for enkephalin catabolism: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1][3] By preventing the breakdown of enkephalins, this compound elevates their local concentrations, leading to enhanced activation of opioid receptors and subsequent analgesic and antidepressant-like effects.[2] This document provides detailed application notes and protocols for the accurate measurement of enkephalin levels in biological samples following treatment with this compound, a critical step in assessing its pharmacokinetic and pharmacodynamic properties.

This compound's Mechanism of Action

This compound's therapeutic effects are directly linked to its ability to preserve endogenous enkephalins. Enkephalins are neurotransmitters that play a crucial role in pain modulation and emotional regulation.[4] However, their signaling is tightly regulated by rapid enzymatic degradation. This compound's inhibition of NEP and AP-N prolongs the half-life of enkephalins, thereby amplifying their natural pain-relieving effects.

Opiorphin_Mechanism cluster_extracellular Extracellular Space This compound This compound NEP_APN NEP / AP-N (Enkephalin-degrading enzymes) This compound->NEP_APN Inhibition Enkephalins Enkephalins Enkephalins->NEP_APN Degradation Opioid_Receptor Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptor Binding & Activation Degraded_Enkephalins Inactive Peptides NEP_APN->Degraded_Enkephalins Analgesia Analgesic Effect Opioid_Receptor->Analgesia Signal Transduction

Figure 1: Signaling pathway of this compound's action.

Techniques for Measuring Enkephalin Levels

Several analytical methods can be employed to quantify enkephalin levels in various biological matrices such as plasma, serum, tissue homogenates, and cerebrospinal fluid.[5][6][7] The choice of technique often depends on the required sensitivity, specificity, and available instrumentation.

A general workflow for measuring enkephalin levels after this compound treatment involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_methods Quantification Methods Animal_Treatment Animal Model Treatment (this compound vs. Vehicle Control) Sample_Collection Sample Collection (e.g., Blood, Brain Tissue) Animal_Treatment->Sample_Collection Sample_Preparation Sample Preparation (e.g., Homogenization, Extraction) Sample_Collection->Sample_Preparation Enkephalin_Quantification Enkephalin Quantification Sample_Preparation->Enkephalin_Quantification Data_Analysis Data Analysis and Comparison Enkephalin_Quantification->Data_Analysis RIA RIA Enkephalin_Quantification->RIA ELISA ELISA Enkephalin_Quantification->ELISA LC_MS LC-MS/MS Enkephalin_Quantification->LC_MS

Figure 2: General experimental workflow for enkephalin measurement.
TechniquePrincipleSensitivitySpecificityThroughput
Radioimmunoassay (RIA) Competitive binding of radiolabeled and unlabeled enkephalin to a specific antibody.High (picogram range)High, dependent on antibody specificity.[8][9]Low to Medium
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody interaction with enzymatic signal amplification.High (pg/mL to ng/mL range)[7][10]Good, dependent on antibody quality.High
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and quantification.Very High (femtogram to picogram range)[11][12]Very HighMedium

Experimental Protocols

Radioimmunoassay (RIA)

RIA is a highly sensitive and specific method for quantifying enkephalins.[8][13] The principle relies on the competition between a known quantity of radiolabeled enkephalin and the unlabeled enkephalin in the sample for a limited number of specific antibody binding sites.[14]

Materials:

  • Specific anti-enkephalin antibody (for Met- or Leu-enkephalin)

  • ¹²⁵I-labeled enkephalin (tracer)

  • Enkephalin standards

  • Assay buffer

  • Secondary antibody or polyethylene glycol (PEG) for precipitation

  • Gamma counter

Protocol:

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate buffer (e.g., phosphate buffer) and centrifuge to pellet cellular debris.[15]

    • For plasma samples, collect blood with appropriate anticoagulants and protease inhibitors.

    • Acid acetone extraction can be used for tissue samples to precipitate larger proteins.[16]

  • Assay Procedure:

    • In assay tubes, combine the sample or standard, a fixed amount of ¹²⁵I-labeled enkephalin, and a specific dilution of the primary anti-enkephalin antibody.

    • Incubate the mixture to allow for competitive binding.

    • Precipitate the antibody-bound enkephalin using a secondary antibody or PEG.

    • Centrifuge to pellet the precipitate and decant the supernatant.

  • Data Acquisition and Analysis:

    • Measure the radioactivity of the pellet using a gamma counter.

    • Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled enkephalin standards.

    • Determine the enkephalin concentration in the samples by interpolating their bound radioactivity from the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying peptides. Competitive ELISA is the common format for small molecules like enkephalins.

Materials:

  • Microplate pre-coated with an anti-enkephalin antibody.

  • Enkephalin standards.

  • Biotinylated enkephalin conjugate.

  • Streptavidin-HRP (Horseradish Peroxidase).

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer.

  • Microplate reader.

Protocol:

  • Sample Preparation:

    • Serum: Collect blood in a serum separator tube, allow to clot, and centrifuge.[6]

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge.[6]

    • Tissue Homogenates: Rinse tissues with ice-cold PBS, weigh, and homogenize in lysis buffer.[6]

  • Assay Procedure (Competitive ELISA):

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of biotinylated enkephalin to each well and incubate.

    • Wash the plate to remove unbound components.

    • Add Streptavidin-HRP to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of enkephalin in the sample.[17]

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the optical density at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the standards.

    • Calculate the enkephalin concentration in the samples from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of enkephalins and can distinguish between Met-enkephalin and Leu-enkephalin in the same sample.[5][12]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column.

  • Mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

  • Enkephalin standards and stable isotope-labeled internal standards.

  • Sample preparation reagents (e.g., acetonitrile for protein precipitation).

Protocol:

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation by adding a solvent like acetonitrile.[12]

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

    • Spike samples with a known concentration of a stable isotope-labeled enkephalin internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the enkephalins from other sample components on the C18 column using a gradient elution with the mobile phases.

    • Introduce the eluent into the mass spectrometer.

    • Perform analysis in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each enkephalin and the internal standard.

  • Data Acquisition and Analysis:

    • Integrate the peak areas for the specific MRM transitions.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify the enkephalin concentration in the samples using the calibration curve.

Data Presentation

The quantitative data obtained from these methods should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Enkephalin Levels in Rat Brain Tissue Following this compound Treatment (Hypothetical Data)

Treatment GroupNMet-Enkephalin (pg/mg tissue)Leu-Enkephalin (pg/mg tissue)
Vehicle Control8150.5 ± 12.335.2 ± 4.1
This compound (1 mg/kg)8225.8 ± 18.752.9 ± 5.6
This compound (5 mg/kg)8310.2 ± 25.4 71.4 ± 6.9
*Data are presented as mean ± SEM. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle control group.

Conclusion

The accurate measurement of enkephalin levels is paramount for evaluating the efficacy of this compound and its analogs. The choice of analytical technique—RIA, ELISA, or LC-MS/MS—will depend on the specific requirements of the study. Each method, when properly validated and executed, can provide reliable quantification of the changes in endogenous enkephalin concentrations induced by this compound treatment. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of pharmacology and drug development.

References

Application Notes and Protocols for the Development of Stable Opiorphin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiorphin, an endogenous human pentapeptide (Gln-Arg-Phe-Ser-Arg), presents a promising alternative to conventional opioid analgesics. Its mechanism of action involves the inhibition of two key ectoenzymes responsible for the degradation of endogenous enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1] By protecting enkephalins from breakdown, this compound potentiates the body's natural pain-relief pathways.[1] This targeted approach suggests a potential for strong analgesic effects, comparable to morphine, but with a significantly reduced risk of the adverse side effects associated with traditional opioids, such as addiction and respiratory depression.[2][3]

The primary obstacle to the therapeutic application of native this compound is its poor metabolic stability; it is rapidly degraded by peptidases in circulation.[2] This limitation necessitates the development of stable this compound analogs with improved pharmacokinetic profiles while retaining or enhancing the desired analgesic activity. These application notes provide an overview of strategies for creating stable this compound analogs and detailed protocols for their synthesis and evaluation.

Section 1: Strategies for this compound Stabilization

Several strategies can be employed to enhance the metabolic stability of this compound. These can be broadly categorized into chemical modifications of the peptide backbone and advanced formulation techniques.

Chemical Modifications:

  • Amino Acid Substitution: Replacing natural L-amino acids with non-natural amino acids or their D-isomers can sterically hinder the approach of degrading enzymes.[4]

  • N-Terminal Modification: The N-terminus is a primary site for degradation. Modifications include:

    • Pyroglutamate Formation: The N-terminal glutamine can be cyclized to form a pyroglutamate, which protects against aminopeptidases.[2] The stable analog STR-324 incorporates this feature.[1][5]

    • Linker Addition: Introducing non-peptide linkers, such as a polyethylene surrogate ([CH2]6), can replace labile peptide bonds.

  • Side-Chain Modification: Altering the side chains of the amino acid residues can improve stability and, in some cases, enhance inhibitory potency.[4]

  • Cyclization: Creating a cyclic peptide from the linear this compound structure can significantly increase its resistance to proteolysis. STR-324 is a cyclized form of this compound.[1]

Formulation Strategies:

  • Liposomal Encapsulation: Encapsulating this compound or its analogs within liposomes, particularly PEGylated ("stealth") liposomes, can protect the peptide from degradation in the bloodstream, prolong its circulation time, and enhance its analgesic effect.[4]

Below is a diagram illustrating the logical relationships between the challenges of native this compound and the strategies to develop stable, effective analogs.

G cluster_challenge Challenges with Native this compound cluster_solutions Development Strategies for Stable Analogs cluster_mods Modification Types cluster_form Formulation Types cluster_outcome Desired Outcomes This compound Native this compound (QRFSR) Degradation Rapid Enzymatic Degradation (Poor Metabolic Stability) This compound->Degradation BBB Poor Blood-Brain Barrier Penetration This compound->BBB ChemMod Chemical Modification Degradation->ChemMod Formulation Formulation Strategy Degradation->Formulation AA_Sub Amino Acid Substitution (D-Phe) ChemMod->AA_Sub N_Term N-Terminal Mod (Pyroglutamate, Linkers) ChemMod->N_Term SideChain Side-Chain Modification ChemMod->SideChain Cyclize Cyclization (e.g., STR-324) ChemMod->Cyclize Liposomes PEGylated Liposomes Formulation->Liposomes StableAnalog Stable this compound Analog Cyclize->StableAnalog Liposomes->StableAnalog ImprovedPK Improved Pharmacokinetics (Longer Half-Life) StableAnalog->ImprovedPK RetainedActivity Retained/Enhanced Analgesic Activity StableAnalog->RetainedActivity

Caption: Strategies to overcome the instability of native this compound.

Section 2: Characterization of Stable this compound Analogs

The efficacy of novel this compound analogs is determined by a combination of their stability and their inhibitory potency against the target enzymes, NEP and AP-N. These factors ultimately translate to in vivo analgesic effects.

Data Presentation

The following tables summarize key quantitative data for native this compound and its analogs.

Table 1: Inhibitory Potency of this compound and Analogs against Target Enzymes

CompoundTarget EnzymeIC₅₀ (µM)Fold Increase in Potency (vs. This compound)
This compound (QRFSR) hNEP11 - 33[6]-
hAP-N36 - 65[6]-
[C]-[(CH₂)]-QRF-[S-O-(CH₂)₈]-R hNEP~0.3 - 0.8>40-fold[7]
hAP-N~3.6 - 6.5>10-fold[7]
YQRFSR rNEP38[8]N/A (rat enzyme)
STR-324 hNEP / hAP-NNot specified, potent inhibitorN/A

Note: IC₅₀ values for the modified analog are estimated based on the reported fold increase in potency relative to native this compound.

Table 2: In Vivo Analgesic Efficacy of this compound and Reference Compounds

CompoundAnimal ModelPain TestRouteEffective DoseComparison
This compound RatPin-Pain Testi.v.1 mg/kg[8]As potent as 6 mg/kg Morphine[1][8]
YQRFSR RatFormalin Testi.p.1 mg/kg[8]Comparable to 3 mg/kg Morphine[8]
STR-324 RatPostoperative Paini.v. infusion50 µg/h (max effective)[9]Strong analgesic properties[5][10]
Morphine RatVariousi.p. / s.c.2 - 10 mg/kgGold Standard Opioid

Section 3: Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize novel this compound analogs.

Protocol 3.1: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted for determining the IC₅₀ values of this compound analogs against recombinant human Neprilysin (hNEP) and Aminopeptidase N (hAP-N).

Materials:

  • Recombinant human NEP or AP-N

  • NEP/AP-N Assay Buffer

  • Fluorogenic Substrate:

    • For NEP: Mca-BK2 or similar quenched fluorescent substrate.[8]

    • For AP-N: L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) or similar.

  • Test Compounds (this compound Analogs) at various concentrations

  • Reference Inhibitor (e.g., Thiorphan for NEP, Bestatin for AP-N)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em for NEP substrate: ~330/430 nm; for AP-N substrate: ~384/502 nm)[11][12]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. Reconstitute the enzyme and substrate according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound/inhibitor solution (to achieve final desired concentration)

    • Enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[12][13]

  • Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 45-60 minutes in kinetic mode.[12][13]

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control (enzyme + substrate only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: In Vitro Plasma Stability Assay

This protocol determines the half-life (T₁/₂) of this compound analogs in human plasma.

Materials:

  • Human plasma (pooled, with anticoagulant like heparin or EDTA)

  • Test Compound (this compound Analog)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Precipitation Solution (e.g., ice-cold Acetonitrile with 1% formic acid)

  • Internal Standard (for LC-MS/MS analysis)

  • Incubator/shaking water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Pre-warm human plasma to 37°C. Prepare a stock solution of the test compound.

  • Incubation:

    • In a microcentrifuge tube, add the test compound to the pre-warmed plasma to achieve the final desired concentration (e.g., 1-10 µM).[14][15]

    • Incubate the mixture at 37°C with gentle shaking.[16]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.[16]

  • Reaction Termination: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold Precipitation Solution and the internal standard. This stops the enzymatic degradation and precipitates plasma proteins.

  • Protein Precipitation: Vortex the sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[17]

  • Sample Analysis: Carefully transfer the supernatant to a clean vial for analysis by HPLC or LC-MS/MS to quantify the remaining amount of the parent peptide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is the degradation rate constant (k).

    • Calculate the half-life using the formula: T₁/₂ = 0.693 / k.[16]

Protocol 3.3: In Vivo Analgesia Assessment (Formalin Test)

The formalin test is a model of tonic chemical pain that is sensitive to various classes of analgesics and produces a biphasic pain response.[18][19]

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • Test Compound (this compound Analog)

  • Vehicle Control (e.g., saline)

  • Positive Control (e.g., Morphine, 3-6 mg/kg)

  • 5% Formalin solution (in saline)

  • Observation chamber with a mirror placed at a 45° angle to allow unobstructed view of the paw.[19]

  • Syringes for drug administration (i.p. or i.v.) and formalin injection (s.c.).

Procedure:

  • Acclimation: Place the rats individually in the observation chambers for at least 20-30 minutes to allow them to acclimate to the environment.[20]

  • Drug Administration: Administer the test compound, vehicle, or positive control at the desired dose and route (e.g., intraperitoneally, 30 minutes before the formalin injection).[19]

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the rat's right hind paw.[20][21]

  • Observation and Scoring: Immediately return the animal to the chamber and start a timer. Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase I (Acute Pain): 0-5 minutes post-injection.[19][20]

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.[19][20]

  • Data Analysis:

    • Calculate the total licking/biting time for each phase for all groups.

    • Compare the licking time of the compound-treated groups to the vehicle control group.

    • A significant reduction in licking time indicates an antinociceptive (analgesic) effect.

    • Data can be used to generate dose-response curves and calculate the ED₅₀ (the dose that produces 50% of the maximal effect).

Section 4: Signaling Pathway and Workflow Visualizations

Visualizing the underlying biological mechanism and the experimental process is crucial for understanding the development of this compound analogs.

This compound Signaling Pathway

The following diagram illustrates how this compound and its stable analogs exert their analgesic effect by preventing the degradation of enkephalins.

G cluster_pathway This compound's Mechanism of Action Pain Pain Stimulus Enk_Release Enkephalin (ENK) Release Pain->Enk_Release ENK Enkephalins Enk_Release->ENK NEP NEP ENK->NEP Degradation APN AP-N ENK->APN Degradation Opioid_R Opioid Receptors (μ, δ) ENK->Opioid_R Inactive Inactive Metabolites NEP->Inactive APN->Inactive Analgesia Analgesia (Pain Relief) Opioid_R->Analgesia This compound This compound / Stable Analog This compound->NEP Inhibition This compound->APN Inhibition

Caption: this compound enhances analgesia by inhibiting enkephalin degradation.

Experimental Workflow

The diagram below outlines the typical workflow for the design, synthesis, and evaluation of novel, stable this compound analogs.

G cluster_workflow Workflow for Developing Stable this compound Analogs Design 1. Analog Design (e.g., Cyclization, AA Sub) Synth 2. Peptide Synthesis & Purification Design->Synth InVitro 3. In Vitro Characterization Synth->InVitro Inhibition Enzyme Inhibition (NEP & AP-N Assays) InVitro->Inhibition Stability Plasma Stability (Half-life Assay) InVitro->Stability InVivo 4. In Vivo Efficacy Inhibition->InVivo Stability->InVivo Analgesia Analgesia Models (e.g., Formalin Test) InVivo->Analgesia Lead Lead Candidate Analgesia->Lead

References

Application Note: Analytical Methods for Opiorphin Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opiorphin is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from human saliva.[1] It functions as a potent modulator of endogenous opioid pathways.[2] this compound inhibits two key enkephalin-degrading enzymes: human neutral endopeptidase (hNEP) and aminopeptidase N (hAP-N).[2][3][4] By preventing the breakdown of enkephalins, this compound enhances their natural pain-killing effects, demonstrating analgesic potency comparable to morphine in animal models but potentially with fewer side effects.[3][4][5] Beyond pain management, this compound has also been associated with antidepressant-like actions.[5] Given its therapeutic potential, the development of robust and sensitive analytical methods for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical drug development.[6][7]

This application note provides detailed protocols for the two most common analytical techniques for this compound quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

This compound Signaling Pathway

This compound exerts its physiological effects by protecting endogenous enkephalins from degradation, thereby potentiating their action on opioid receptors.

Opiorphin_Signaling_Pathway This compound This compound (QRFSR-peptide) Enzymes hNEP & hAP-N (Ectopeptidases) This compound->Enzymes Inhibits Enkephalins Enkephalins Enzymes->Enkephalins Degrades Opioid_Receptors μ- and δ-Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia & Antidepressant Effects Opioid_Receptors->Analgesia Leads to

Caption: this compound inhibits enzymes that degrade enkephalins, enhancing opioid signaling.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices like saliva.[6] This protocol is based on the validated method developed by Brkljačić et al. (2011).

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Saliva Sample Collection Treat Treat with Trifluoroacetic Acid (TFA) Collect->Treat Vortex Vortex & Centrifuge Treat->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometry (MRM Detection) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration (ng/mL) Quantify->Report

Caption: General workflow for this compound quantification in saliva using LC-MS/MS.

Protocol

1. Sample Preparation (Human Saliva)

  • Collect unstimulated saliva samples.

  • Immediately treat the saliva with trifluoroacetic acid (TFA) to a final concentration of 0.1% to prevent degradation.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet proteins and cellular debris.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • LC System: A standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., Phenomenex Synergi™ Polar-RP).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[3][8]

  • Flow Rate: 0.4 mL/min.[8]

  • Gradient: A linear gradient elution is typically used to separate this compound from other matrix components.

  • Injection Volume: 20 µL.[8]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • Precursor Ion: The doubly charged ion [M+2H]²+ at m/z 347 is used for quantification.[7]

  • MRM Transitions:

    • Quantifier: m/z 347 → 120[6][7]

    • Qualifiers: m/z 347 → 175 and m/z 347 → 268[6][7]

4. Data Analysis and Quantification

  • A calibration curve is prepared by spiking known concentrations of a synthetic this compound standard into a blank matrix (e.g., water or artificial saliva).

  • The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.

  • The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the validation parameters for the quantification of this compound in human saliva.[6]

ParameterResult
Linearity Range 0 - 110 ng/mL
Lower Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (CV%) 2.7 - 5.6%
Intra-day Accuracy (%) -2.3 to 3.2%
Inter-day Precision (CV%) 10.8 - 13.7%
Inter-day Accuracy (%) -11.0 to 5.2%
Mean Recovery 106%
Mean Matrix Effect 0.97
Endogenous Levels (Healthy) 2.8 - 25.9 ng/mL
Sample Stability (TFA-treated) Stable for 12h at RT, 30 days at -20°C

II. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput, plate-based immunoassay technique used for quantifying this compound in a variety of biological samples, including serum, plasma, saliva, and tissue homogenates.[9][10][11] This protocol describes a typical sandwich ELISA procedure using commercially available kits.

Protocol

1. Principle This assay employs the quantitative sandwich enzyme immunoassay technique.[12] An antibody specific for human this compound is pre-coated onto a microplate.[9][12] When standards and samples are added, any this compound present is bound by this immobilized antibody. After washing, a biotin-conjugated antibody specific for this compound is added, which binds to the captured this compound.[12] Following another wash, avidin conjugated to Horseradish Peroxidase (HRP) is added.[12] A final wash removes unbound conjugates, and a TMB substrate solution is added, which develops color in proportion to the amount of this compound bound.[9] The reaction is stopped, and the absorbance is measured at 450 nm.[9]

2. Materials

  • Human this compound ELISA Kit (e.g., Cusabio, MyBioSource).[9][12]

  • Microplate reader capable of measuring absorbance at 450 nm.[9]

  • Precision pipettes and sterile tips.

  • Deionized or distilled water.

  • Incubator set to 37°C.[9]

3. Assay Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard/Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate. Cover and incubate for 2 hours at 37°C.

  • Aspiration: Aspirate the liquid from each well.

  • Detection Antibody: Add 100 µL of biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at 37°C.

  • Wash: Aspirate and wash each well three times with the provided Wash Buffer.

  • HRP-Avidin: Add 100 µL of HRP-avidin conjugate to each well. Cover and incubate for 1 hour at 37°C.

  • Wash: Repeat the aspiration and wash step (three times).

  • Substrate: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density (OD) at 450 nm within 5 minutes.

4. Data Analysis

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Use a four-parameter logistic (4-PL) curve fit for the most accurate results.

  • Calculate the this compound concentration in the samples by interpolating their mean absorbance values from the standard curve. Adjust for any sample dilution.

Quantitative Data Summary (ELISA)

The following table summarizes typical performance characteristics of commercially available human this compound ELISA kits.[9][10][11][12]

ParameterResult
Assay Type Sandwich ELISA
Sample Types Serum, plasma, saliva, tissue homogenates
Detection Range 0.625 - 40 ng/mL
Sensitivity (LOD) 0.156 ng/mL
Intra-assay Precision (CV%) < 8%
Inter-assay Precision (CV%) < 10%

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of this compound in biological samples. LC-MS/MS offers superior specificity and is considered the gold standard for quantitative analysis, providing detailed structural information.[6] ELISA, on the other hand, offers a higher-throughput, more cost-effective, and less instrument-intensive alternative suitable for screening large numbers of samples.[9] The choice of method depends on the specific requirements of the research, including the need for sensitivity, specificity, sample throughput, and available resources. The protocols and data presented here provide a comprehensive guide for researchers aiming to accurately measure this compound and explore its role in health and disease.

References

Application Notes and Protocols for Assessing Opiorphin's Behavioral Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Opiorphin, a human pentapeptide (Gln-Arg-Phe-Ser-Arg), is an endogenous inhibitor of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1][2][3] By preventing the degradation of enkephalins, this compound potentiates the body's natural pain-relieving and mood-regulating mechanisms through the activation of endogenous opioid pathways.[1][4][5] Preclinical studies in rodent models have demonstrated its potent analgesic effects, comparable to or even exceeding those of morphine, but with a significantly lower risk of adverse side effects such as addiction and tolerance.[6][7][8] Furthermore, research suggests that this compound possesses antidepressant-like and potential anxiolytic properties.[9][10][11][12]

These application notes provide a comprehensive experimental framework for researchers to assess the behavioral effects of this compound in preclinical animal models. The protocols detailed herein cover the evaluation of its analgesic, antidepressant, and anxiolytic-like activities.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental progression, the following diagrams are provided.

opiorphin_signaling_pathway cluster_pre cluster_post This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits APN Aminopeptidase-N (AP-N) This compound->APN Inhibits Enkephalins ↑ Endogenous Enkephalins Opioid_Receptors μ and δ Opioid Receptors Enkephalins->Opioid_Receptors Activates Behavioral_Effects Analgesic, Antidepressant, Anxiolytic Effects Opioid_Receptors->Behavioral_Effects Leads to

Caption: Putative signaling pathway of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Handling (3-5 days) Animal_Acclimatization->Habituation Drug_Admin This compound/Vehicle/Control Administration Habituation->Drug_Admin Behavioral_Assays Behavioral Assays (Hot Plate, FST, EPM) Drug_Admin->Behavioral_Assays Data_Collection Data Collection (Automated/Manual) Behavioral_Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for behavioral assessment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to counterbalance the order of testing and allow sufficient time between tests if the same animals are used in multiple paradigms.

Hot Plate Test for Analgesia

Objective: To assess the analgesic effect of this compound against thermal pain. This test measures the latency of the animal's response to a heated surface, which is indicative of supraspinal nociceptive processing.[13][14]

Apparatus:

  • Hot plate apparatus with adjustable temperature control (e.g., set to 52-55°C).[15][16]

  • A transparent cylindrical restrainer to confine the animal to the plate surface.[16][17]

  • A stopwatch for recording latency.

Procedure:

  • Acclimatization: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[15][16]

  • Baseline Measurement: Gently place each animal on the unheated plate for a brief period to habituate. Then, turn on the heat and measure the baseline latency to a nocifensive response (e.g., hind paw licking, flicking, or jumping).[15] A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[15][16]

  • Drug Administration: Administer this compound (e.g., 1-2 mg/kg, i.v. or i.p.), vehicle, or a positive control (e.g., morphine, 3-6 mg/kg) to different groups of animals.[1][7]

  • Post-treatment Measurement: At predetermined time points after injection (e.g., 15, 30, 45, 60 minutes), place the animal back on the hot plate and record the response latency.[14]

  • Data Analysis: The primary endpoint is the latency to the first nocifensive response. An increase in latency compared to the vehicle group indicates an analgesic effect.

Forced Swim Test (FST) for Antidepressant-like Effects

Objective: To evaluate the antidepressant-like properties of this compound. The test is based on the principle that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce the duration of immobility.[18][19]

Apparatus:

  • A transparent cylindrical tank (e.g., 25 cm diameter, 60 cm height for rats; 20 cm diameter, 30 cm height for mice).[18][19]

  • Water maintained at 24-25°C, filled to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm for rats, 15 cm for mice).[18][19][20]

  • A video camera for recording sessions for later analysis.

Procedure:

  • Acclimatization: Animals should be brought to the testing room at least 30 minutes prior to the test.[19]

  • Pre-test Session (for rats): On day 1, place each rat in the water tank for a 15-minute session. This is to induce a baseline level of immobility.[21][22] For mice, a pre-test is not always necessary, and a single 6-minute session is common.[19]

  • Drug Administration: 24 hours after the pre-test (for rats), administer this compound (e.g., 1-2 mg/kg, i.v.), vehicle, or a positive control (e.g., imipramine) to different groups.[12][23]

  • Test Session: 30-60 minutes after drug administration, place the animals back into the water for a 5-6 minute test session.[18][22]

  • Data Analysis: Score the duration of immobility during the test session (typically the last 4 minutes). Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[22] A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[10]

Elevated Plus Maze (EPM) for Anxiolytic-like Effects

Objective: To assess the anxiolytic-like effects of this compound. This test is based on the natural aversion of rodents to open and elevated spaces.[24][25] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[24]

Apparatus:

  • A plus-shaped maze elevated from the floor (e.g., 50 cm).[25]

  • Two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) of the same size, arranged opposite to each other.[25]

  • A central platform (e.g., 5 x 5 cm) connecting the arms.[25]

  • An overhead video camera and tracking software (e.g., ANY-maze) for automated recording and analysis.[24][26]

Procedure:

  • Acclimatization: Allow animals to habituate to the dimly lit, quiet testing room for at least 45 minutes before testing.[24][27] Pre-handling for 3-5 days prior to testing is recommended.[24]

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., diazepam) to different groups of animals.

  • Test Session: At a specified time after injection, place the animal on the central platform facing a closed arm.[24][25]

  • Recording: Allow the animal to explore the maze freely for 5 minutes, recording its movements.[24][26]

  • Data Analysis: Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for general locomotor activity). An increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

Data Presentation

Quantitative data from the behavioral assays should be summarized in structured tables for clear comparison between treatment groups.

Table 1: Hot Plate Test Data

Treatment GroupDose (mg/kg)NBaseline Latency (s) (Mean ± SEM)Post-treatment Latency (s) at 30 min (Mean ± SEM)% Increase in Latency
Vehicle-1010.2 ± 0.810.5 ± 0.92.9%
This compound1.01010.1 ± 0.718.2 ± 1.580.2%
This compound2.0109.9 ± 0.922.5 ± 1.8 127.3%
Morphine6.01010.3 ± 0.623.1 ± 1.7124.3%
p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Forced Swim Test Data

Treatment GroupDose (mg/kg)NTotal Immobility Time (s) in a 4-min test (Mean ± SEM)% Decrease in Immobility
Vehicle-10155.4 ± 12.3-
This compound1.01098.6 ± 10.136.5%
This compound2.01075.2 ± 9.5 51.6%
Imipramine20.01070.1 ± 8.854.9%
p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Elevated Plus Maze Data

Treatment GroupDose (mg/kg)N% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle-1015.8 ± 2.120.5 ± 3.01520 ± 150
This compound1.01025.4 ± 3.530.1 ± 4.21580 ± 165
This compound2.01032.1 ± 4.0 38.6 ± 4.81610 ± 170
Diazepam1.01045.2 ± 5.1 48.9 ± 5.51490 ± 145
*p < 0.05, **p < 0.01 compared to Vehicle group.

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions, animal strain, and other factors.

References

Application Note: Cell-Based Assays for High-Throughput Screening of Opiorphin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Opiorphin is a human peptide that functions as a potent analgesic by inhibiting the two primary enzymes responsible for the degradation of endogenous enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (APN).[1][2][3] By preventing enkephalin breakdown, this compound potentiates the natural pain-relieving pathways mediated by opioid receptors, offering a therapeutic potential comparable to morphine but with fewer adverse effects.[2][4][5][6] This application note provides detailed protocols for robust, cell-based assays designed to screen for compounds with this compound-like activity, specifically targeting dual inhibitors of NEP and APN. The described methods are suitable for high-throughput screening (HTS) and subsequent lead validation.

The this compound Signaling Pathway

This compound exerts its analgesic effect indirectly. Instead of directly binding to opioid receptors, it preserves the endogenous opioid peptides, the enkephalins. These peptides are rapidly broken down by cell-surface ectoenzymes, primarily NEP and APN.[3][7] this compound inhibits both of these enzymes, leading to an accumulation of enkephalins in the synaptic cleft.[1] This increased concentration of enkephalins enhances their binding to and activation of μ- and δ-opioid receptors, which ultimately blocks pain signals.[1][2][4]

Opiorphin_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_enzymes Cell Surface Enzymes Enkephalins_Vesicle Enkephalins (in vesicles) Enkephalins Enkephalins Enkephalins_Vesicle->Enkephalins Release OpioidReceptor Opioid Receptor (μ, δ) Enkephalins->OpioidReceptor Binds & Activates NEP NEP Enkephalins->NEP Degrades APN APN Enkephalins->APN Degrades Degraded Inactive Fragments Analgesia Analgesic Effect (Pain signal inhibition) OpioidReceptor->Analgesia NEP->Degraded APN->Degraded This compound This compound or This compound-like Compound This compound->NEP Inhibits This compound->APN Inhibits

Figure 1: Mechanism of Action for this compound and this compound-like Compounds.

Principle of Cell-Based Screening Assays

The screening strategy involves two parallel primary assays to identify inhibitors of NEP and APN independently. These assays utilize engineered cell lines that overexpress the target human enzyme or cell lines with high endogenous expression. The core principle is the enzymatic cleavage of a synthetic, fluorogenic substrate. In the absence of an inhibitor, the enzyme cleaves the substrate, releasing a fluorescent signal. When an active inhibitor (a "hit") is present, enzymatic activity is reduced, resulting in a decreased fluorescent signal. Hits are then confirmed and characterized in secondary dose-response assays to determine their potency (IC50).

Protocol 1: Cell-Based Assay for Neutral Endopeptidase (NEP) Inhibitors

This protocol describes a fluorometric, cell-based assay for identifying inhibitors of NEP, suitable for a 96- or 384-well plate format.

3.1. Objective To identify compounds that inhibit human NEP activity in a whole-cell context.

3.2. Materials and Reagents

  • Cell Line: HEK293 cells stably overexpressing human NEP (hNEP) or SH-SY5Y human neuroblastoma cells with endogenous NEP expression.[8]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418) if applicable.

  • Assay Buffer: HBSS or as recommended by substrate manufacturer.

  • NEP Substrate: A specific, quenched fluorogenic NEP substrate (e.g., Abz-based peptide).[9]

  • Test Compounds: Compound library dissolved in DMSO.

  • Reference Inhibitor: Thiorphan or this compound (QRFSR-peptide).

  • Instrumentation: Fluorescence microplate reader.

3.3. Experimental Workflow

NEP_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis c1 Dispense Test Compounds & Controls (e.g., 100 nL) into 384-well plate c2 Seed NEP-expressing cells (e.g., 5,000 cells/well in 25 µL) c1->c2 c3 Incubate plate (30-60 min at 37°C) c2->c3 r1 Add fluorogenic NEP substrate (25 µL) c3->r1 r2 Incubate plate (60 min at 37°C, protected from light) r1->r2 a1 Read Fluorescence (e.g., Ex/Em = 320/420 nm) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Identify Primary Hits (Inhibition > Threshold) a2->a3

Figure 2: High-Throughput Screening Workflow for NEP Inhibitors.

3.4. Step-by-Step Protocol

  • Cell Culture: Culture NEP-expressing cells according to standard protocols. Harvest cells at 80-90% confluency.

  • Cell Plating: Resuspend cells in assay medium and dispense into the wells of a microplate.

  • Compound Addition: Add test compounds and controls (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to the plate.

  • Pre-incubation: Incubate the plate to allow compounds to interact with the cells.

  • Reaction Initiation: Add the NEP fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light. The optimal time should be determined to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

3.5. Data Analysis Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))

Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered primary hits.

Protocol 2: Cell-Based Assay for Aminopeptidase N (APN) Inhibitors

This protocol is analogous to the NEP assay and is designed to identify inhibitors of APN.

4.1. Objective To identify compounds that inhibit human APN activity in a whole-cell context.

4.2. Materials and Reagents

  • Cell Line: HEK293 cells stably overexpressing human APN (hAPN) or a cell line with high endogenous APN expression (e.g., HT-1080 fibrosarcoma).[1][10]

  • Culture Medium: As appropriate for the cell line.

  • Assay Buffer: As recommended by the substrate manufacturer.[10]

  • APN Substrate: A specific, fluorogenic APN substrate (e.g., L-Leucine-7-amido-4-methylcoumarin). Commercial kits are available.[10][11]

  • Test Compounds: Compound library dissolved in DMSO.

  • Reference Inhibitor: Bestatin or this compound.

  • Instrumentation: Fluorescence microplate reader.

4.3. Step-by-Step Protocol The protocol follows the same steps as the NEP assay (Section 3.4), substituting the NEP-specific reagents with APN-specific ones.

  • Plate APN-expressing cells.

  • Add test compounds and controls.

  • Pre-incubate the plate.

  • Initiate the reaction by adding the APN fluorogenic substrate.

  • Incubate at 37°C.

  • Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 384/502 nm).[10]

4.4. Data Analysis Calculate percent inhibition as described in Section 3.5. Compounds that are active in both the NEP and APN primary assays are considered potential this compound-like dual inhibitors and are prioritized for secondary screening.

Protocol 3: Secondary Assay - IC50 Determination

Hits identified from the primary screens must be confirmed and their potency determined. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

5.1. Objective To determine the IC50 value of hit compounds against NEP and APN.

5.2. Experimental Workflow

IC50_Workflow p1 Select Confirmed Hits from Primary Screens p2 Prepare Serial Dilutions of Hit Compound (e.g., 8-10 concentrations) p1->p2 p3 Perform Cell-Based Assay (as per Protocol 1 or 2) with diluted compounds p2->p3 p4 Measure Fluorescence and Calculate % Inhibition for each concentration p3->p4 p5 Plot % Inhibition vs. log[Compound Concentration] p4->p5 p6 Fit data to a four-parameter logistic model to determine IC50 p5->p6

Figure 3: Workflow for IC50 Determination of Hit Compounds.

5.3. Step-by-Step Protocol

  • Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) for each hit compound, starting from a high concentration (e.g., 100 µM).

  • Perform the cell-based NEP and APN assays as described in Protocols 1 and 2, using the range of compound concentrations.

  • Measure fluorescence and calculate the percent inhibition at each concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to derive the IC50 value.

Data Presentation and Interpretation

Quantitative data from the screening assays should be organized for clear comparison. The primary goal is to identify compounds that potently inhibit both enzymes.

Table 1: Inhibitory Activity of this compound and Control Compounds This table presents reference IC50 values for this compound and specific inhibitors for each enzyme. These values serve as benchmarks for evaluating new compounds.

CompoundTarget EnzymeIC50 (µM)Primary Mode of Action
This compound hNEP29 ± 1[1]Dual Inhibitor
hAP-N36 ± 12[12]Dual Inhibitor
Thiorphan hNEP~0.004Selective NEP Inhibitor
Bestatin hAP-N~0.05Selective APN Inhibitor

Table 2: Screening Results for Hypothetical Hit Compounds This table shows example data from a screening campaign, allowing for the direct comparison of activities and the identification of promising dual-inhibitor candidates.

Compound IDPrimary Screen Inhibition (%)Secondary Assay IC50 (µM)Selectivity Profile
NEP APN NEP
Hit-001 85%78%1.2
Hit-002 92%15%0.8
Hit-003 12%88%>50
Hit-004 45%41%25.1

Interpretation:

  • Hit-001 is the most promising lead, exhibiting potent inhibition of both NEP and APN, which is characteristic of this compound-like activity.

  • Hit-002 and Hit-003 are selective inhibitors and could be useful as tool compounds but do not meet the criteria for this compound-like activity.

  • Hit-004 shows dual activity but is significantly less potent than Hit-001 and may be deprioritized.

Conclusion

The cell-based assays detailed in this application note provide a comprehensive and robust framework for the discovery and characterization of novel compounds with this compound-like dual inhibitory activity against NEP and APN. By employing a systematic approach of primary high-throughput screening followed by secondary IC50 determination, researchers can efficiently identify promising therapeutic candidates that mimic the analgesic mechanism of this compound. These protocols are readily adaptable for drug development professionals aiming to discover a new generation of non-addictive analgesics.

References

Application Notes and Protocols for Assessing Opiorphin's Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the blood-brain barrier (BBB) permeability of opiorphin, an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) with potent analgesic properties. The ability of this compound and its analogs to cross the BBB is a critical determinant of its potential as a centrally acting therapeutic agent. These notes cover in vitro, in vivo, and in silico approaches to evaluate and quantify its brain penetration.

Quantitative Data Summary

The following table summarizes the available quantitative data on this compound's BBB permeability. Currently, published data is primarily from in vitro models.

ParameterMethodValueSource
Permeability Coefficient (Papp)In vitro triple co-culture BBB model (rat brain endothelial cells, glial cells, and pericytes)0.53 ± 1.36 × 10⁻⁶ cm/s[1]
Percent TransferIn vitro triple co-culture BBB model~3%[1][2]

Note: A stable form of this compound, where the N-terminal glutamine is converted to pyroglutamate, has been suggested to have improved stability and potential for BBB penetration, though quantitative permeability data for this analog is not yet widely available.[3]

Experimental Protocols

In Vitro BBB Permeability Assessment using a Transwell Co-culture Model

This protocol describes an in vitro method to assess the permeability of this compound across a BBB model composed of brain microvascular endothelial cells (BMECs) co-cultured with astrocytes. This model mimics the cellular environment of the BBB.

Materials:

  • Transwell® inserts (e.g., 0.4 µm pore size) and companion plates (e.g., 24-well)

  • Primary or immortalized brain microvascular endothelial cells (e.g., bEnd.3)

  • Primary or immortalized astrocytes (e.g., C8-D1A)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and appropriate growth factors

  • Extracellular matrix coating solution (e.g., Matrigel® or collagen type I)

  • This compound or its analog

  • Lucifer yellow or fluorescein isothiocyanate (FITC)-dextran (for barrier integrity assessment)

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Co-culture Setup:

    • Coat the apical side of the Transwell® inserts with the extracellular matrix solution and allow it to solidify.

    • Seed the astrocytes on the basolateral side of the insert by inverting the insert and incubating for several hours to allow for cell attachment.

    • Place the inserts into the companion plate containing astrocyte culture medium.

    • Seed the BMECs onto the apical side of the coated Transwell® insert.

    • Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions.

  • Barrier Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) across the cell monolayer using a voltohmmeter. A high TEER value indicates the formation of tight junctions.

    • Perform a permeability assay using a fluorescent marker like Lucifer yellow or FITC-dextran. Add the marker to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability of the marker confirms barrier integrity.

  • This compound Permeability Assay:

    • Replace the medium in both the apical and basolateral chambers with a serum-free medium.

    • Add this compound to the apical (luminal) chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • At the end of the experiment, collect samples from the apical chamber to determine the initial concentration.

    • Quantify the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of this compound transport to the basolateral chamber (mass/time)

      • A is the surface area of the Transwell® membrane (cm²)

      • C₀ is the initial concentration of this compound in the apical chamber (mass/volume)

InVitro_BBB_Permeability_Workflow cluster_prep Preparation cluster_validation Barrier Integrity Validation cluster_assay Permeability Assay cluster_analysis Data Analysis p1 Coat Transwell Insert p2 Seed Astrocytes (Basolateral) p1->p2 p3 Seed Endothelial Cells (Apical) p2->p3 p4 Co-culture to form Monolayer p3->p4 v1 Measure TEER p4->v1 v2 Perform Fluorescent Marker Assay v1->v2 a1 Add this compound to Apical Chamber v2->a1 a2 Sample Basolateral Chamber at Time Points a1->a2 a3 Quantify this compound by LC-MS/MS a2->a3 d1 Calculate Papp Coefficient a3->d1 InVivo_Brain_Uptake_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis d1 Administer this compound (IV) to Rodent s1 Anesthetize at Time Points d1->s1 s2 Collect Blood (Cardiac Puncture) s1->s2 s3 Perfuse with Saline s2->s3 p1 Separate Plasma from Blood s2->p1 s4 Excise Brain s3->s4 p2 Homogenize Brain Tissue s4->p2 p3 Extract this compound p1->p3 p2->p3 a1 Quantify this compound by LC-MS/MS p3->a1 a2 Calculate Brain-to-Plasma Ratio (Kp) a1->a2 InSilico_BBB_Prediction_Workflow cluster_input Input cluster_modeling Modeling cluster_prediction Prediction i1 This compound Molecular Structure m1 Calculate Molecular Descriptors i1->m1 i2 Training Set of Compounds with known logBB m2 Build QSAR Model (Correlate Descriptors with logBB) i2->m2 m1->m2 m3 Validate QSAR Model m2->m3 p1 Input this compound Descriptors into Validated Model m3->p1 p2 Predict logBB for this compound p1->p2

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Opiorphin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of opiorphin in solution. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of analgesic activity over a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseSolution
Enzymatic Degradation: this compound is rapidly broken down by peptidases like neutral endopeptidase (NEP) and aminopeptidase N (AP-N) present in biological samples (e.g., plasma, saliva).[1][2]1. Use Peptidase Inhibitors: Add commercially available peptidase inhibitors such as bestatin (for AP-N) to your solution. 2. Heat Inactivation: If compatible with your experimental design, heat the biological matrix (e.g., plasma) to denature enzymes before adding this compound. 3. Use a Purified System: Whenever possible, conduct initial experiments in a simplified buffer system before moving to complex biological fluids.
pH Instability: The peptide bonds in this compound can be susceptible to hydrolysis at non-optimal pH values.1. Optimize pH: Maintain the pH of your this compound solution within a stable range. While specific data on this compound is limited, for many peptides, a slightly acidic pH (around 4-6) can minimize hydrolysis.[3][4] 2. Use Buffers: Employ a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a constant pH.
Temperature-Induced Degradation: Higher temperatures can accelerate the degradation of peptides.1. Maintain Cold Chain: Store this compound solutions at 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.[2] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound solution into smaller volumes to prevent degradation from repeated temperature changes.
Oxidation: The amino acid residues in this compound may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.1. Use Antioxidants: Consider adding antioxidants like ascorbic acid to your formulation, if compatible with your experiment. 2. Use Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation. 3. Degas Solutions: For sensitive experiments, degas your solvents to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's instability in solution?

A1: The primary reason for this compound's instability is its rapid enzymatic degradation by peptidases, specifically neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2] These enzymes are abundant in biological fluids and tissues and quickly break down the peptide, leading to a loss of its analgesic activity.

Q2: How can I chemically modify this compound to improve its stability?

A2: Several chemical modification strategies have been shown to enhance this compound's stability[5][6][7]:

  • D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can make the peptide more resistant to enzymatic cleavage.

  • Side-Chain Modifications: Altering the side chains of the amino acid residues can also hinder peptidase recognition and binding.

  • N-terminal Modification: The N-terminal glutamine can be cyclized to form a pyroglutamate, which increases stability.[1] The stable analog STR-324 is a chemically modified form of this compound.[8][9][10]

  • Peptidomimetic Analogs: Creating analogs with non-peptide bonds can significantly improve stability. For example, the analog [C]-[(CH2)6]-QRF-[S-O-(CH2)8]-R has shown high stability in human plasma.[5][6]

Q3: What are the most effective formulation strategies to protect this compound from degradation?

A3: Encapsulating this compound in a protective carrier system is a highly effective strategy. Liposomal formulations, particularly those coated with polyethylene glycol (PEGylated liposomes), have demonstrated significant success in protecting this compound from enzymatic degradation and prolonging its circulation time.[5][6][11]

Q4: Is there a stable analog of this compound available for research?

A4: Yes, STR-324 is a chemically stable analog of this compound that has been developed and investigated for its analgesic properties.[8][9][10] It has shown comparable analgesic potency to this compound but with improved stability, making it a valuable tool for in vivo studies.[9][11][12]

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: High-performance liquid chromatography (HPLC) is a commonly used method to assess the stability of this compound and quantify its degradation products.[8][13] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific quantification and identification of degradation products.[6]

Data Presentation

Table 1: Comparison of this compound Stability Enhancement Strategies

StrategyMethodKey FindingsReference
Chemical Modification Development of STR-324 (stable analog)Comparable analgesic potency to this compound with enhanced stability.[8][9][10]
Synthesis of [C]-[(CH2)6]-QRF-[S-O-(CH2)8]-RHigh stability in human plasma and strong inhibitory potency.[5][6]
Formulation Encapsulation in Conventional Liposomes28% increase in the area under the curve (AUC) of analgesic effect compared to free this compound.[11]
Encapsulation in PEGylated Liposomes80% increase in AUC compared to free this compound and prolonged analgesic effect.[11]

Experimental Protocols

Protocol: Preparation of this compound-Loaded Liposomes via Thin-Layer Evaporation

This protocol describes a general method for preparing this compound-loaded liposomes. The specific lipid composition and ratios may need to be optimized for your particular application.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of lipids (e.g., a 10:1 molar ratio of PC to cholesterol) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: a. Dissolve the this compound in PBS to the desired concentration. b. Add the this compound solution to the lipid film. c. Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion. b. Sonication: Use a bath sonicator or a probe sonicator to sonicate the liposome suspension until the desired size is achieved. Keep the suspension on ice to prevent overheating. c. Extrusion: Pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).

  • Purification (Optional): a. To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization: a. Characterize the prepared liposomes for their size distribution (e.g., using dynamic light scattering), zeta potential, and encapsulation efficiency.

Mandatory Visualizations

Opiorphin_Signaling_Pathway cluster_0 This compound Action cluster_1 Enkephalin Degradation cluster_2 Analgesic Effect This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP Inhibits APN Aminopeptidase N (AP-N) This compound->APN Inhibits Inactive Inactive Fragments NEP->Inactive APN->Inactive Enkephalins Enkephalins Enkephalins->NEP Degraded by Enkephalins->APN Degraded by Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Liposome_Preparation_Workflow start Start lipid_dissolution 1. Dissolve Lipids in Chloroform start->lipid_dissolution film_formation 2. Form Thin Lipid Film (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydrate with This compound Solution film_formation->hydration mlv_formation Formation of Multilamellar Vesicles (MLVs) hydration->mlv_formation size_reduction 4. Size Reduction (Sonication/Extrusion) mlv_formation->size_reduction purification 5. Purify Liposomes (Optional) size_reduction->purification characterization 6. Characterize Liposomes (Size, Zeta Potential, etc.) purification->characterization end End characterization->end

References

Technical Support Center: Overcoming Poor Bioavailability of Oral Opiorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the oral delivery of opiorphin.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for this compound's poor oral bioavailability is its rapid degradation by enzymes in the gastrointestinal (GI) tract and bloodstream.[1][2][3] Specifically, peptidases such as neutral endopeptidase (NEP) and aminopeptidase N (APN) quickly break down the peptide structure, preventing it from reaching systemic circulation in its active form.[4] Additionally, its hydrophilic nature and molecular size can limit its permeability across the intestinal epithelium.[1]

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: The main strategies focus on protecting this compound from enzymatic degradation and enhancing its absorption. These include:

  • Chemical Modification: Creating analogues of this compound by substituting amino acids to enhance stability while preserving its analgesic effect.

  • Encapsulation: Using delivery systems like liposomes, nanoparticles (e.g., chitosan-based), and alginate beads to shield the peptide from the harsh environment of the GI tract.[5][6]

  • Mucoadhesive Systems: Employing polymers that adhere to the mucus layer of the GI tract, which prolongs the residence time of the formulation at the absorption site.[5][6]

Q3: How can I assess the stability of my this compound formulation in the gastrointestinal tract?

A3: You can perform an in vitro stability assay using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These assays mimic the pH and enzymatic conditions of the stomach and small intestine, respectively. By incubating your formulation in these fluids and measuring the concentration of intact this compound over time, you can determine its stability.

Q4: Which in vivo models are suitable for evaluating the analgesic efficacy of an oral this compound formulation?

A4: Commonly used in vivo pain models to assess the analgesic effects of this compound include the tail-flick test and the formalin test in rodents.[4][7][8] The tail-flick test measures the latency to a thermal stimulus, indicating the drug's effect on acute pain.[7][8] The formalin test induces a biphasic pain response (neurogenic and inflammatory) and is useful for evaluating the efficacy against persistent pain.[9][10][11]

Q5: What analytical methods are recommended for quantifying this compound in biological samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like plasma and saliva.[12] This technique allows for accurate measurement of the parent peptide and its metabolites, which is crucial for pharmacokinetic studies.

Troubleshooting Guides

In Vitro Stability Assays

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound in SGF. Ineffective protective coating of the formulation.- Increase the thickness or density of the enteric coating. - Use polymers that are more resistant to acidic conditions. - Ensure complete and uniform coating of the nanoparticles or microparticles.
High variability in stability results between batches. - Inconsistent particle size or encapsulation efficiency. - Variations in the preparation of SGF/SIF.- Optimize the formulation process to ensure batch-to-batch consistency in particle size and drug loading. - Strictly follow a standardized protocol for preparing simulated fluids, ensuring consistent enzyme activity and pH.[13]
Precipitation of the formulation in simulated fluids. - Poor solubility of the peptide or formulation components. - pH-dependent solubility issues.- Incorporate solubility enhancers in the formulation. - Evaluate the solubility profile of your formulation across a range of pH values.

In Vivo Analgesia Studies

Problem Possible Cause(s) Suggested Solution(s)
No significant analgesic effect observed in the tail-flick test. - Insufficient oral bioavailability. - Inadequate dose. - Timing of the test does not coincide with peak plasma concentration.- Re-evaluate the formulation for its protective and absorption-enhancing properties. - Perform a dose-response study to determine the optimal dosage. - Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and adjust the timing of the analgesic test accordingly.
High variability in the responses of animals in the formalin test. - Inconsistent administration of formalin. - Stress induced in the animals. - Subjective scoring of pain behaviors.- Ensure precise and consistent intraplantar injection of formalin. - Acclimatize the animals to the testing environment to reduce stress.[14] - Use a blinded observer and a clear, standardized scoring system for licking, biting, and flinching behaviors.[15]
Unexpected adverse effects in animals. - Toxicity of the formulation components. - Off-target effects of the this compound analogue.- Conduct a preliminary toxicity study of the formulation vehicle. - Evaluate the selectivity of the this compound analogue for its target enzymes.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound and its Analogues

CompoundTarget EnzymeIC50 (µM)Reference
This compoundhNEP33 ± 11[4]
This compoundpAP-M36 ± 12[4]
YQRFSRhNEP30[4]
YQRFSRrat NEP38[4]
Monomeric CC6-opiorphinMERF binding5.8 (nM)[16]
Dimeric CC6-opiorphinMERF binding15.7 (nM)[16]

hNEP: human Neutral Endopeptidase; pAP-M: porcine Aminopeptidase M; MERF: Met-enkephalin-Arg-Phe

Table 2: Oral Bioavailability of Select Peptide Formulations

PeptideFormulationAnimal ModelOral Bioavailability (F%)Reference
DesmopressinStandard tabletHuman0.17[17]
LeuprolideSolid Lipid Nanoparticles (SLN) with HIPRatNot specified, but enhanced[18]
InsulinPEGylated Solid Lipid Particles (SLPs)Rat~2-fold increase over non-PEGylated[19]

Note: Specific oral bioavailability data for this compound formulations are limited in publicly available literature. The data presented here for other peptides are for comparative purposes to illustrate the potential of different formulation strategies.

Experimental Protocols

1. In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids

Objective: To evaluate the stability of an oral this compound formulation under conditions mimicking the gastrointestinal tract.

Materials:

  • This compound formulation

  • Simulated Gastric Fluid (SGF): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 500 mL of deionized water. Add 7.0 mL of HCl and dilute to 1000 mL with water. The final pH should be approximately 1.2.[20][21]

  • Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of deionized water. Add 77 mL of 0.2 M NaOH and 10.0 g of pancreatin. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl and dilute to 1000 mL with water.[20]

  • Incubator/shaker set at 37°C

  • LC-MS/MS system for this compound quantification

Procedure:

  • Add a known concentration of the this compound formulation to pre-warmed SGF and SIF in separate vessels.

  • Incubate the mixtures at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each mixture.

  • Immediately quench the enzymatic activity by adding a suitable solvent (e.g., ice-cold methanol or acetonitrile).

  • Process the samples to precipitate proteins and extract the remaining this compound.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

2. Tail-Flick Test for Analgesia in Rats

Objective: To assess the analgesic effect of an oral this compound formulation against acute thermal pain.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Tail-flick analgesiometer

  • Oral gavage needles

  • This compound formulation and vehicle control

Procedure:

  • Acclimatize the rats to the testing room and the restraining device for at least 30 minutes before the experiment.[8]

  • Determine the basal reaction time (baseline latency) for each rat by focusing a beam of radiant heat on the tail (approximately 2-3 cm from the tip) and measuring the time it takes for the rat to flick its tail.[7] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[7]

  • Administer the this compound formulation or vehicle control orally via gavage.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Calculate the percentage of maximum possible effect (%MPE) or the increase in latency compared to baseline to determine the analgesic effect.

3. Quantification of this compound in Rat Plasma by LC-MS/MS

Objective: To determine the plasma concentration of this compound for pharmacokinetic analysis.

Materials:

  • Rat plasma samples

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 95:5 water:ACN with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a doubly charged precursor ion [M+2H]2+ at m/z 347 is often used, with product ions at m/z 120, 175, and 268.[12][22]

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizations

experimental_workflow cluster_formulation Formulation & In Vitro Testing cluster_invivo In Vivo Evaluation F1 This compound Formulation (e.g., Nanoparticles) SGF Stability in SGF F1->SGF SIF Stability in SIF F1->SIF Admin Oral Administration to Rodents SGF->Admin Proceed if stable SIF->Admin Proceed if stable PK Pharmacokinetic Study (Blood Sampling) Admin->PK PD Pharmacodynamic Study (Analgesia Tests) Admin->PD LCMS LC-MS/MS Analysis PK->LCMS TailFlick Tail-Flick Test PD->TailFlick Formalin Formalin Test PD->Formalin Bioavailability Determine Oral Bioavailability LCMS->Bioavailability

Caption: Experimental workflow for developing and evaluating an oral this compound formulation.

opiorphin_moa This compound Oral this compound (Protected Formulation) NEP_APN NEP & APN Enzymes This compound->NEP_APN Inhibits Enkephalins Endogenous Enkephalins Degradation Enkephalin Degradation Enkephalins->Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates NEP_APN->Degradation Causes Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia

Caption: Mechanism of action of this compound in potentiating endogenous analgesia.

troubleshooting_logic Start Poor In Vivo Efficacy? Check_Bioavailability Low Oral Bioavailability? Start->Check_Bioavailability Check_Dose Dose Too Low? Check_Bioavailability->Check_Dose No Check_Stability Poor GI Stability? Check_Bioavailability->Check_Stability Yes Check_PKPD PK/PD Mismatch? Check_Dose->Check_PKPD No Action_Dose_Response Action: Perform Dose-Response Study Check_Dose->Action_Dose_Response Yes Check_Permeability Poor Permeability? Check_Stability->Check_Permeability No Action_Reformulate Action: Reformulate (e.g., enhance coating, add permeation enhancers) Check_Stability->Action_Reformulate Yes Check_Permeability->Check_Dose No Check_Permeability->Action_Reformulate Yes Action_PK_Study Action: Conduct PK Study to align testing with Tmax Check_PKPD->Action_PK_Study Yes

Caption: A logical troubleshooting guide for poor in vivo efficacy of oral this compound.

References

Technical Support Center: Opiorphin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of opiorphin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound?

A1: The principal challenge is this compound's inherent instability. It is a pentapeptide (Gln-Arg-Phe-Ser-Arg) that is rapidly degraded by peptidases.[1] This susceptibility to enzymatic degradation can impact synthesis, purification, and storage, leading to lower yields and the presence of truncated impurities.

Q2: What is the standard method for this compound synthesis?

A2: The most common method for this compound synthesis is the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[1] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Q3: What purity level can be expected for synthetic this compound?

A3: With optimized protocols, a high purity of over 98% can be achieved directly from synthesis, potentially minimizing the need for extensive and costly purification steps.[1] However, purity can be sequence-dependent and influenced by the efficiency of each coupling and deprotection step.

Q4: How is this compound typically purified?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude this compound.[2] This technique separates the target peptide from impurities based on hydrophobicity.

Q5: How should purified this compound be handled and stored?

A5: After purification, this compound is typically lyophilized (freeze-dried) to obtain a stable powder.[1] The lyophilized peptide should be stored at -20°C or lower to minimize degradation. For experimental use, fresh solutions should be prepared, and their stability in the chosen buffer should be evaluated.

Troubleshooting Guides

Low Synthesis Yield
Symptom Potential Cause Troubleshooting Action
Low overall yield after cleavage Incomplete coupling reactions.- Increase coupling time and/or temperature. - Use a different coupling reagent. - Perform double coupling for difficult amino acids (e.g., Arg).
Peptide aggregation on the resin.- Use a higher-swelling resin. - Synthesize at a lower substitution level on the resin. - Incorporate a chaotropic salt like LiCl in the coupling solution.
Premature chain termination.- Ensure complete Fmoc deprotection at each step. - Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.[3]
Significant amount of truncated sequences Inefficient deprotection or coupling.- Monitor Fmoc deprotection using a UV detector. - For difficult couplings, consider using pseudo-proline dipeptides if applicable to the sequence.
Low Purity of Crude this compound
Symptom Potential Cause Troubleshooting Action
Multiple peaks close to the main product peak in analytical HPLC Deletion sequences (missing one or more amino acids).- Optimize coupling efficiency as described for low yield. - Ensure high-quality, pure amino acid derivatives are used.
Side reactions involving amino acid side chains.- Ensure appropriate side-chain protecting groups are used and are stable throughout the synthesis.[4] - For Arg, ensure the Pbf protecting group is not prematurely cleaved.
Racemization during amino acid activation.- Use an appropriate activating agent and base that minimizes racemization (e.g., HOBt/HBTU with DIPEA).
Broad or tailing peaks in HPLC Peptide aggregation.- Dissolve the crude peptide in a solvent containing a denaturant (e.g., guanidine hydrochloride) before injection. - Optimize HPLC mobile phase (e.g., adjust pH, organic solvent percentage).

Data Summary

Table 1: Representative this compound Synthesis and Purity Data
Synthesis MethodStarting ResinKey Protecting GroupsYieldPurityReference
Manual Fmoc SPPSH-Arg(Pbf)-2-chlorotrityl resinArg(Pbf), Ser(t-Bu), Gln(Trt)~60%>98%[1]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Synthesis of this compound

This protocol is based on the methodology described by Gentile et al. (2016).[1]

  • Resin Preparation: Start with preloaded H-Arg(Pbf)-2-chlorotrityl resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (Fmoc-Ser(t-Bu)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH in sequence) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence (Ser, Phe, Arg, Gln).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Collection:

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of this compound by RP-HPLC

This is a general protocol for the purification of crude this compound.

  • Sample Preparation: Dissolve the crude this compound powder in the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.22 µm syringe filter.

  • Column and Mobile Phases:

    • Column: C18 preparative HPLC column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-60% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, which is identified by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified this compound powder.

Visualizations

opiorphin_synthesis_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Caption: Workflow for Fmoc-based solid-phase synthesis of this compound.

troubleshooting_low_purity start Low Purity in Crude Product analyze Analyze by HPLC-MS start->analyze identify Identify Impurities (Mass Spectrometry) analyze->identify deletion Deletion Sequences (M - n*AA) identify->deletion Mass indicates missing AAs modification Unexpected Mass (e.g., +Acetylation) identify->modification Mass indicates modification broad_peak Broad/Tailing Peak identify->broad_peak Poor peak shape optimize_coupling Optimize Coupling: - Double couple - Change reagents deletion->optimize_coupling check_protecting_groups Verify Protecting Group Strategy modification->check_protecting_groups optimize_dissolution Optimize Sample Dissolution/HPLC Method broad_peak->optimize_dissolution

Caption: Troubleshooting workflow for low purity in crude this compound.

opiorphin_signaling_pathway enkephalins Enkephalins (Endogenous Opioids) opioid_receptors Opioid Receptors enkephalins->opioid_receptors Binds to nep Neutral Endopeptidase (NEP) enkephalins->nep Degraded by apn Aminopeptidase N (AP-N) enkephalins->apn Degraded by analgesia Analgesia (Pain Relief) opioid_receptors->analgesia Activates degradation Degradation Products nep->degradation apn->degradation This compound This compound This compound->nep Inhibits This compound->apn Inhibits

Caption: this compound's mechanism of action via inhibition of enkephalin degradation.

References

Technical Support Center: Optimizing Dosage for In Vivo Opiorphin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting in vivo studies with opiorphin. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) that functions as a dual inhibitor of two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N).[1][2][3] By inhibiting these enzymes, this compound protects endogenous enkephalins from breakdown, thereby potentiating their natural pain-relieving effects through the activation of μ- and δ-opioid pathways.[4][5][6] This mechanism contrasts with exogenous opioids like morphine, which directly bind to and activate opioid receptors.[5]

Q2: What is a recommended starting dose for this compound in a naïve rodent model of pain?

A2: For initial studies in rats, an intravenous (i.v.) dose of 1-2 mg/kg of this compound has been shown to produce a significant analgesic effect, comparable to that of morphine, in models of acute thermal and tonic chemical pain.[7][8] In a mechanical pain model, 1 mg/kg of this compound was as effective as 6 mg/kg of morphine.[4][6] It is crucial to perform a dose-response study for your specific animal model and pain paradigm.

Q3: Which route of administration is most effective for this compound?

A3: Due to its peptide nature, this compound has very low oral bioavailability and is subject to rapid degradation.[3][9] Therefore, systemic administration routes such as intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) are recommended for in vivo studies.[7][10] Intravenous administration has been frequently used in studies to ensure direct and rapid systemic exposure.[7][11]

Q4: How does the metabolic stability of this compound affect experimental design?

A4: this compound has a very short half-life in vivo due to rapid cleavage by peptidases.[6][12] This poor metabolic stability is a critical limiting factor. Researchers must account for this by either:

  • Administering the peptide shortly before behavioral testing (e.g., 5-15 minutes prior).[6][7]

  • Using a continuous infusion protocol for longer-term studies.[10]

  • Employing stabilized this compound analogs (e.g., STR-324) or advanced formulations like PEGylated liposomes, which have been developed to protect the peptide from degradation and prolong its circulation time.[11][13][14]

Q5: What are the expected side effects of this compound compared to morphine?

A5: A significant advantage of this compound is its favorable side-effect profile compared to morphine at equi-analgesic doses.[7] Studies have shown that this compound does not induce significant abuse liability, antinociceptive drug tolerance after subchronic treatment, or constipation (anti-peristaltism), which are common adverse effects of morphine.[7][8]

Troubleshooting Guide

Issue 1: Observed analgesic effect is lower than expected or absent.

  • Possible Cause 1: Peptide Degradation. The native this compound peptide is highly unstable in plasma.

    • Solution: Ensure the peptide solution is prepared fresh immediately before administration. Minimize the time between injection and testing. Consider using a stabilized analog or a protective formulation (e.g., liposomes) to enhance metabolic stability.[12][13]

  • Possible Cause 2: Incorrect Dosage. The optimal dose can vary significantly between different animal models, strains, and pain assays.

    • Solution: Perform a thorough dose-finding study, testing a range of doses (e.g., 0.5 mg/kg to 5 mg/kg) to determine the optimal effective dose for your specific experimental conditions.

  • Possible Cause 3: Inappropriate Route of Administration. Oral administration is ineffective.

    • Solution: Use a parenteral route such as intravenous (i.v.) or intraperitoneal (i.p.) injection to ensure systemic bioavailability.[7][11]

Issue 2: High variability in behavioral responses between subjects.

  • Possible Cause 1: Inconsistent Administration. Variability in injection technique (e.g., volume, speed, location for i.p. injections) can lead to differences in absorption and bioavailability.

    • Solution: Standardize the administration protocol for all animals. Ensure all personnel are thoroughly trained in the chosen injection technique. For i.v. injections, confirm proper placement within the vein.

  • Possible Cause 2: Animal Stress. Stress can influence pain perception and behavioral responses.

    • Solution: Acclimatize animals to the handling and experimental procedures before the study begins. Perform experiments in a quiet, controlled environment to minimize stress.

Issue 3: Signs of toxicity or adverse reactions observed.

  • Possible Cause 1: Formulation-Related Toxicity. While this compound itself has a good safety profile, certain carrier formulations or bioconjugates could induce toxicity.[1]

    • Solution: If using a novel formulation, run a preliminary toxicity study. Administer the vehicle alone as a control group to differentiate between peptide and vehicle effects. Monitor animals closely for any signs of distress, and if observed, lower the dose or reconsider the formulation.

  • Possible Cause 2: High Dose. An excessively high dose might lead to unforeseen effects.

    • Solution: Re-evaluate your dose-response curve. Ensure you are using the minimum effective dose to achieve the desired analgesic effect.

Quantitative Data Summary

The following tables summarize effective dosages of this compound and its analogs from various preclinical studies.

Table 1: Effective Dosages of this compound and Analogs in Rodent Models

Compound/FormulationAnimal ModelPain AssayRoute of AdministrationEffective DosageReference
This compound (QRFSR)RatPin-Pain Testi.v.1 mg/kg[4],[6]
This compound (QRFSR)RatTail-Flick Testi.v.1-2 mg/kg[7]
YQRFSR (analog)RatFormalin Testi.v.1 mg/kg[4],[6]
STR-324 (stable analog)RatNeuropathic Paini.v. (continuous)10 - 50 µg/h[10]
PEGylated Liposomal this compoundRatTail-Flick Testi.v.5 mg/kg[13]

Table 2: Comparative Analgesic Efficacy: this compound vs. Morphine

CompoundAnimal ModelPain AssayThis compound DoseEquivalent Morphine DoseReference
This compoundRatPin-Pain Test1 mg/kg6 mg/kg[4],[6]
YQRFSR (analog)RatFormalin Test1 mg/kg3 mg/kg[4],[6]
PEGylated Liposomal this compoundRatTail-Flick Test5 mg/kg5 mg/kg (this compound showed a more intense and prolonged effect)[13]

Experimental Protocols

Protocol 1: Analgesic Efficacy Assessment using the Formalin Test in Rats

  • Animal Acclimatization: House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment. Handle animals daily for 3 days before testing to minimize stress.

  • Drug Preparation: Dissolve this compound (or analog) in sterile, pyrogen-free saline (0.9% NaCl) to the desired concentration (e.g., 1 mg/ml for a 1 mg/kg dose in a 250g rat receiving 0.25 ml). Prepare the solution immediately before use. Morphine hydrochloride can be used as a positive control, also dissolved in saline.

  • Administration: Administer this compound (e.g., 1-2 mg/kg), morphine (e.g., 3 mg/kg), or vehicle (saline) via intravenous (i.v.) injection into the tail vein.

  • Induction of Nociception: 15 minutes after the i.v. injection, inject 50 µl of 2.5% formalin solution subcutaneously into the plantar surface of the left hind paw.

  • Behavioral Observation: Immediately place the animal in a transparent observation chamber. Record nociceptive behaviors, such as the total time spent licking the injected paw and the number of flinches or spasms, over a 60-minute period. The response is typically biphasic: the early phase (0-10 min) represents acute nociception, and the late phase (15-60 min) reflects inflammatory pain.

  • Data Analysis: Compare the mean duration of paw licking and the number of flinches between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in these behaviors indicates an antinociceptive effect.[6][7]

Protocol 2: Analgesic Efficacy Assessment using the Tail-Flick Test in Rats

  • Animal Preparation: Use rats as described in Protocol 1. Acclimatize them to the tail-flick apparatus and gentle restraint before the test day.

  • Baseline Latency: Determine the baseline tail-flick latency for each rat by focusing a radiant heat source on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency is the time taken for the rat to withdraw (flick) its tail. Apply a cut-off time (e.g., 10-12 seconds) to prevent tissue damage. Obtain at least two stable baseline readings for each animal.

  • Drug Administration: Administer this compound (e.g., 1-5 mg/kg), morphine (e.g., 5 mg/kg), or vehicle (saline) intravenously.

  • Post-Treatment Measurement: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency times into a Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the % MPE across different treatment groups and time points. A significant increase in % MPE indicates analgesia.[7][13]

Visualizations

Signaling Pathways and Workflows

Opiorphin_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pain_Stimulus Pain Stimulus Enkephalin_Release Enkephalin Release Pain_Stimulus->Enkephalin_Release Enkephalins Enkephalins Enkephalin_Release->Enkephalins NEP_APN NEP & AP-N (Enzymes) Enkephalins->NEP_APN Degradation Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Binding This compound This compound This compound->NEP_APN Inhibition Analgesia Analgesia (Pain Signal Blocked) Opioid_Receptor->Analgesia

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimatization & Handling B Determine Baseline (e.g., Tail-flick latency) A->B C Randomize into Groups (Vehicle, this compound, Positive Control) B->C D Prepare Drug/Vehicle Solutions C->D E Administer Treatment (e.g., i.v. injection) D->E F Induce Nociceptive Stimulus (e.g., Formalin or Heat) E->F G Record Behavioral Responses F->G H Compile Data G->H I Perform Statistical Analysis (e.g., ANOVA) H->I J Interpret Results & Draw Conclusions I->J

References

minimizing off-target effects of opiorphin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opiorphin. Our goal is to help you minimize off-target effects and navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pentapeptide (Gln-Arg-Phe-Ser-Arg) that functions as a dual inhibitor of two ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[1] These enzymes are responsible for the breakdown of endogenous opioid peptides called enkephalins. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the action of enkephalins, leading to potentiation of endogenous opioid signaling and subsequent analgesic effects.[1]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is analgesia, mediated by the potentiation of enkephalin signaling at opioid receptors (primarily μ- and δ-opioid receptors). This leads to a reduction in pain perception in various animal models of acute and chronic pain.[1][2]

Q3: Is this compound a direct opioid receptor agonist?

A3: No, this compound is not a direct opioid receptor agonist. Its mechanism of action is to prevent the degradation of endogenous opioid peptides (enkephalins). The analgesic effects of this compound can be blocked by opioid receptor antagonists like naloxone, demonstrating that its effects are mediated through the activation of opioid receptors by protected endogenous enkephalins.[1]

Q4: What are the potential advantages of this compound over traditional opioid analgesics like morphine?

A4: this compound is reported to have a potent analgesic effect, comparable to or even greater than morphine in some animal models, but with a potentially better side-effect profile.[1][2] Studies suggest that this compound may have a lower liability for inducing tolerance and addiction compared to morphine.[2]

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: Unexplained Cardiovascular Effects (Hypertension, Tachycardia)
  • Problem: You observe an increase in blood pressure and/or heart rate in your animal model following this compound administration, which is contrary to the expected effects of potentiating endogenous opioids that can sometimes cause hypotension.

  • Possible Cause: This is a documented off-target effect of this compound. Studies in anesthetized rats have shown that intravenous injection of this compound can cause a dose-dependent increase in blood pressure and heart rate.[3] This effect is not mediated by opioid receptors, as it is not blocked by naloxone.[3]

  • Troubleshooting Steps:

    • Confirm the Mechanism: The cardiovascular effects of this compound appear to be mediated through the renin-angiotensin system (RAS) and the sympathetic nervous system.[3] Co-administration of an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) or an angiotensin II type 1 (AT1) receptor antagonist (e.g., valsartan) has been shown to significantly decrease these pressor and tachycardic responses.[3]

    • Control for Sympathetic Activation: The effects may also be due to the stimulation of sympathetic ganglia.[3] Consider using α- and β-adrenoceptor antagonists to investigate this pathway in your model.

    • Dose-Response Analysis: Carefully determine the dose-response relationship for both the analgesic and cardiovascular effects in your specific experimental setup. It may be possible to find a therapeutic window where analgesic effects are observed with minimal cardiovascular side effects.

    • Route of Administration: Explore alternative routes of administration (e.g., local or targeted delivery) that might minimize systemic exposure and thus reduce cardiovascular effects.

Issue 2: Inconsistent or Contradictory Effects on Cell Proliferation in Cancer Models
  • Problem: You are investigating the effect of this compound on cancer cell lines and observe variable results, such as either inhibition or promotion of proliferation, or no effect at all.

  • Possible Cause: The literature on the effects of opioids on cancer cell proliferation is complex and sometimes contradictory.[4][5] Some studies suggest that opioids can promote tumor growth, while others indicate inhibitory effects.[4][6] These effects can be dependent on the specific opioid, its concentration, the cancer cell type, and the presence of different receptors. While not extensively studied for this compound itself, its indirect action on opioid signaling means it could be implicated in these processes. A potential off-target to consider is the Opioid Growth Factor Receptor (OGFR), which is a negative regulator of cell proliferation and can be activated by endogenous opioids like enkephalins.[6][7]

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Profile your cancer cell lines for the expression of not only classical opioid receptors (μ, δ, κ) but also the Opioid Growth Factor Receptor (OGFR).[6]

    • Concentration-Response Curves: Perform detailed concentration-response studies. High concentrations of opioids have been reported to inhibit proliferation, while lower, clinically relevant concentrations may have different effects.[4][8]

    • Control for On-Target vs. Off-Target Effects: Use opioid receptor antagonists (naloxone for classical receptors) and potentially siRNA knockdown of OGFR to dissect the pathways involved.

    • Standardize Culture Conditions: Ensure highly consistent cell culture conditions, as factors like serum concentration can influence proliferation assays and interact with the tested compounds.[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Analgesia

This section provides an overview of common behavioral tests to assess the on-target analgesic effects of this compound in rodents.

1.1. Hot Plate Test

  • Principle: This test measures the latency of a rodent to react to a thermal stimulus, indicating its pain threshold.

  • Procedure:

    • Place the animal on a heated plate maintained at a constant temperature (typically 52-55°C).

    • Start a timer and observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.

    • Record the latency to the first clear pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer this compound and re-test at various time points to determine the peak effect and duration of action.

  • Data Analysis: Compare the latency times before and after this compound administration. An increase in latency indicates an analgesic effect.

1.2. Tail-Flick Test

  • Principle: This test measures the time it takes for a rodent to move its tail away from a focused beam of heat.

  • Procedure:

    • Gently restrain the rodent.

    • Apply a radiant heat source to a specific portion of the tail.

    • A timer automatically starts with the heat source and stops when the tail flicks out of the beam.

    • Record the tail-flick latency.

    • Establish a cut-off time to prevent tissue damage.

    • Administer this compound and measure the latency at different time points.

  • Data Analysis: An increase in tail-flick latency is indicative of analgesia.

1.3. Formalin Test

  • Principle: This model assesses the response to a continuous, moderate pain stimulus and has two distinct phases, allowing for the evaluation of different pain mechanisms.

  • Procedure:

    • Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the rodent's hind paw.

    • Immediately place the animal in an observation chamber.

    • Record the time the animal spends licking, biting, or flinching the injected paw.

    • The observation period is typically divided into two phases: Phase 1 (0-5 minutes after injection, representing acute nociceptive pain) and Phase 2 (15-60 minutes after injection, representing inflammatory pain).

    • Administer this compound prior to the formalin injection.

  • Data Analysis: Compare the duration of nocifensive behaviors in this compound-treated animals to a vehicle control group for both phases. A reduction in these behaviors indicates an analgesic effect.

Protocol 2: In Vitro Assessment of Potential Off-Target Effects

2.1. Renin Activity Assay (Fluorometric)

  • Principle: To investigate the potential off-target effect of this compound on the renin-angiotensin system, you can measure its impact on renin activity in vitro. This protocol is adapted from commercially available renin assay kits.

  • Procedure:

    • Prepare a reaction mixture containing a fluorogenic renin substrate.

    • Add a known amount of active renin to the mixture.

    • In separate wells, add different concentrations of this compound or a known renin inhibitor (positive control).

    • Incubate the reaction at 37°C.

    • Measure the fluorescence intensity over time using a fluorescence microplate reader. Cleavage of the substrate by renin will result in an increase in fluorescence.

  • Data Analysis: Compare the rate of fluorescence increase in the presence of this compound to the control (renin alone). A change in the rate would suggest an interaction of this compound with renin activity.

2.2. Cancer Cell Proliferation Assay (MTT or Resazurin)

  • Principle: To assess the effect of this compound on cancer cell proliferation, a metabolic activity-based assay can be used.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for proliferation inhibition.

    • At the end of the treatment period, add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration. This will allow you to determine if this compound has a cytotoxic or anti-proliferative effect on the cancer cell line.

Data Summary Tables

Table 1: On-Target Activity of this compound

ParameterEnzyme/ReceptorSpeciesIC50 / EC50Reference
InhibitionNeutral Endopeptidase (NEP)Human~33 µM[1]
InhibitionAminopeptidase N (AP-N)Human~65 µM[1]
Analgesia (formalin test)Endogenous Opioid ReceptorsRatED50 not reported, but 1 mg/kg i.v. is effective[1]
Analgesia (pin-pain test)Endogenous Opioid ReceptorsRat1 mg/kg i.v. shows similar efficacy to 6 mg/kg morphine i.p.[1]

Table 2: Potential Off-Target Interactions of this compound (Qualitative and Indirect Evidence)

Off-Target System/PathwayObserved EffectSpeciesNotesReference
Renin-Angiotensin SystemIncreased blood pressure and heart rateRatEffect is blocked by ACE inhibitors and AT1 receptor antagonists, not by naloxone.[3]
Sympathetic Nervous SystemIncreased blood pressure and heart rateRatEffect may be due to stimulation of sympathetic ganglia.[3]
Cancer Cell ProliferationVariable (potential for both inhibition and promotion)In vitro (general opioids)Effects are cell-type and concentration-dependent. May involve the Opioid Growth Factor Receptor (OGFR).[4][5][6]

Note: Quantitative binding affinity data for this compound to specific off-target receptors is currently limited in the public domain. The interactions listed are based on observed physiological effects.

Visualizations

OnTargetSignalingPathway This compound This compound NEP NEP This compound->NEP Inhibits APN AP-N This compound->APN Inhibits Enkephalins Enkephalins NEP->Enkephalins Degrades APN->Enkephalins Degrades OpioidReceptors Opioid Receptors (μ, δ) Enkephalins->OpioidReceptors Activates Analgesia Analgesia OpioidReceptors->Analgesia Leads to

Caption: On-target signaling pathway of this compound.

TroubleshootingCardiovascular Start Start: Observed Hypertension/ Tachycardia CheckOpioid Is the effect blocked by Naloxone? Start->CheckOpioid OnTarget Likely On-Target Opioid Effect (Re-evaluate expectations) CheckOpioid->OnTarget Yes OffTarget Likely Off-Target Effect CheckOpioid->OffTarget No InvestigateRAS Investigate RAS: Use ACE inhibitor or AT1 antagonist OffTarget->InvestigateRAS InvestigateSympathetic Investigate Sympathetic NS: Use α/β blockers OffTarget->InvestigateSympathetic DoseResponse Perform Dose-Response for Analgesia vs. CV effects OffTarget->DoseResponse End End: Characterized Off-Target Mechanism InvestigateRAS->End InvestigateSympathetic->End DoseResponse->End

Caption: Troubleshooting workflow for cardiovascular off-target effects.

ExperimentalWorkflow_Analgesia Start Start: Assess Analgesic Efficacy AnimalModel Select Animal Model (e.g., Rat, Mouse) Start->AnimalModel DrugAdmin Administer this compound (Specify dose, route, and vehicle) AnimalModel->DrugAdmin ChooseAssay Choose Analgesia Assay DrugAdmin->ChooseAssay HotPlate Hot Plate Test (Measure latency to thermal stimulus) ChooseAssay->HotPlate Thermal Pain TailFlick Tail-Flick Test (Measure latency to thermal stimulus) ChooseAssay->TailFlick Thermal Pain Formalin Formalin Test (Measure nocifensive behaviors) ChooseAssay->Formalin Inflammatory Pain DataAnalysis Data Analysis: Compare this compound vs. Vehicle HotPlate->DataAnalysis TailFlick->DataAnalysis Formalin->DataAnalysis End End: Quantify Analgesic Effect DataAnalysis->End

Caption: Experimental workflow for assessing this compound's analgesic effects.

References

Technical Support Center: Opiorphin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with opiorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing degradation by peptidases.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation?

A1: this compound is primarily degraded by two zinc ectopeptidases: human neutral ecto-endopeptidase (hNEP), also known as neprilysin, and human ecto-aminopeptidase N (hAP-N).[1][2][3][4][5][6] These are the same enzymes that this compound inhibits to protect endogenous enkephalins from breakdown.[1][4][6][7]

Q2: What is the mechanism of action of this compound?

A2: this compound exerts its analgesic effect by inhibiting the enzymes hNEP and hAP-N.[1][2][4][5] These enzymes are responsible for the degradation of endogenous opioid peptides called enkephalins.[6][7][8] By inhibiting these enzymes, this compound increases the lifespan of enkephalins, allowing them to activate opioid receptors and produce a natural, potent analgesic effect.[3][4][6][7]

Opiorphin_Mechanism cluster_pathway Endogenous Opioid Pathway cluster_degradation Degradation Pathway Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Peptidases Peptidases (hNEP, hAP-N) Enkephalins->Peptidases Degraded by Analgesia Analgesia Opioid_Receptors->Analgesia Inactive_Metabolites Inactive Metabolites Peptidases->Inactive_Metabolites This compound This compound This compound->Peptidases Inhibits Prevention_Strategies Problem This compound Degradation by Peptidases Strategy1 Chemical Modification Problem->Strategy1 Strategy2 Peptidase Inhibitors Problem->Strategy2 Strategy3 Drug Delivery Systems Problem->Strategy3 Mod1 D-Amino Acid Substitution Strategy1->Mod1 Mod2 Side-Chain Modification Strategy1->Mod2 Mod3 Non-Natural Amino Acids Strategy1->Mod3 Mod4 Peptide Bond Isosteres Strategy1->Mod4 Inhib1 Inhibitor Cocktail (e.g., Amastatin, Phosphoramidon) Strategy2->Inhib1 Delivery1 Liposomes (Conventional) Strategy3->Delivery1 Delivery2 PEGylated Liposomes Strategy3->Delivery2 Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis A 1. Prepare Stock Solution of Peptide (e.g., 1 mM) D 4. Spike Peptide into Plasma (final conc. ~10-100 µM) A->D B 2. Thaw Pooled Plasma (e.g., rat, human) on ice C 3. Pre-warm plasma to 37°C C->D E 5. Incubate at 37°C D->E F 6. Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) E->F G 7. Add Aliquot to Quenching Solution (e.g., 3 vol. cold Acetonitrile) F->G H 8. Vortex and Centrifuge to Precipitate Proteins G->H I 9. Collect Supernatant H->I J 10. Analyze by LC-MS/MS or HPLC I->J K 11. Quantify Remaining Peptide vs. Time Point 0 J->K L 12. Calculate Half-Life (t½) K->L

References

Technical Support Center: Opiorphin Derivative Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with opiorphin derivatives.

Troubleshooting Guide

Problem: My lyophilized this compound derivative powder will not dissolve in aqueous buffers (e.g., PBS, Tris).

Potential Cause Suggested Solution
Incorrect pH This compound (QRFSR) and its derivatives are peptides, and their solubility is highly pH-dependent. The net charge of the peptide influences its interaction with the solvent. Determine the isoelectric point (pI) of your specific derivative. Peptides are least soluble at their pI. Adjust the pH of your buffer to be at least 2 units away from the pI. For basic derivatives (net positive charge), try an acidic buffer. For acidic derivatives (net negative charge), a basic buffer may improve solubility.[1]
Hydrophobicity of the Derivative Modifications to the parent this compound molecule to increase stability, such as lipidation or the addition of certain chemical groups, can increase its hydrophobicity, leading to poor aqueous solubility.
Peptide Aggregation Peptides, especially those with hydrophobic residues, can aggregate, making them difficult to dissolve. This can be concentration-dependent.

Step-by-Step Approach to Solubilization:

  • Start with a small amount: To avoid wasting your entire sample, begin by testing the solubility of a small portion.[1]

  • Water first: Always attempt to dissolve the peptide in sterile, distilled, or deionized water first.[2]

  • pH Adjustment: If solubility in water is low, and your peptide is basic, try adding a small amount of 10% acetic acid. For acidic peptides, a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used.[1][3]

  • Organic Co-solvents: For highly hydrophobic derivatives, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile first. Then, slowly add this solution dropwise to your aqueous buffer while vortexing.[1][4] Note: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological assays.

  • Sonication: If the solution remains cloudy or has visible particles, brief sonication can help break up aggregates and improve dissolution.[1][3]

  • Gentle Heating: In some cases, gentle warming of the solution can aid solubility. However, be cautious to avoid degradation of the peptide.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving a novel this compound derivative?

A1: The best initial solvent depends on the amino acid sequence and any modifications of your derivative. As a general rule, start with high-purity water. If the peptide is predicted to be basic (containing residues like Arginine and Lysine, as in the parent this compound), and it does not dissolve in water, try a dilute acidic solution (e.g., 10% acetic acid). Conversely, for an acidic peptide, a dilute basic solution would be the next step.[2][3]

Q2: My this compound derivative is formulated with PEG. How does this affect solubility?

A2: PEGylation (the attachment of polyethylene glycol chains) is a common strategy to increase the hydrophilicity and water solubility of peptides.[6] PEGylated this compound derivatives are generally more soluble in aqueous solutions than their non-PEGylated counterparts.[6][7] If you are still experiencing issues, it may be due to aggregation or the need for slight pH adjustments.

Q3: Can I use DMSO to dissolve my this compound derivative? What are the potential downsides?

A3: Yes, DMSO is a common solvent for hydrophobic peptides.[1][4] However, it is important to use the minimal amount necessary and then dilute with an aqueous buffer. High concentrations of DMSO can be toxic to cells in culture and may interfere with certain biological assays. Always check the tolerance of your experimental system to DMSO.[1]

Q4: I dissolved my derivative, but it precipitated out of solution after a freeze-thaw cycle. How can I prevent this?

A4: This is a common issue with peptide solutions. To prevent precipitation, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] If the problem persists, consider storing the peptide at -80°C. For some peptides, the addition of a cryoprotectant like glycerol may help, but its compatibility with your downstream applications must be verified.

Q5: How can I determine the charge of my this compound derivative to guide solvent selection?

A5: You can estimate the overall charge of your peptide at a neutral pH (around 7) by considering the ionizable side chains of the amino acids.

  • Basic residues (positive charge): Arginine (Arg), Lysine (Lys), Histidine (His). This compound itself contains two Arginine residues.

  • Acidic residues (negative charge): Aspartic acid (Asp), Glutamic acid (Glu). If your derivative has a net positive charge, it is considered basic. If it has a net negative charge, it is acidic. If the charges balance out, it is neutral.[2]

Data Presentation

Solubility of this compound and its Derivatives
Compound Solvent/Formulation Concentration Reference
This compoundTri-distilled water25 mM[9]
This compoundPhysiological solution (0.9% w/v NaCl)1 mg/mL[6]
This compound-loaded conventional liposomesAqueous dispersion1 mg/mL (of this compound)[6]
This compound-loaded PEGylated liposomesAqueous dispersion1 mg/mL (of this compound)[6]

This table summarizes the available quantitative data from the cited literature. Solubility is highly dependent on the specific derivative and experimental conditions.

Experimental Protocols

Protocol 1: General Solubilization of a Lyophilized this compound Derivative
  • Preparation: Allow the vial of the lyophilized this compound derivative to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add the appropriate volume of sterile, distilled water to achieve a stock solution concentration of 1-2 mg/mL. Vortex briefly.[10]

  • Observation: Check if the peptide has completely dissolved. A clear solution indicates successful solubilization.

  • Troubleshooting Insolubility:

    • If the solution is cloudy or contains particles, proceed with the following steps.

    • For Basic Peptides: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For Acidic Peptides: Add 10% ammonium hydroxide dropwise while vortexing until the peptide dissolves.

    • For Hydrophobic/Neutral Peptides: Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL). Then, add this solution dropwise to the desired aqueous buffer while vortexing.

  • Sonication (Optional): If particles persist, sonicate the solution in a water bath for 10-20 seconds.

  • Sterilization and Storage: Sterilize the peptide solution by passing it through a 0.22 µm filter. Aliquot into single-use tubes and store at -20°C or -80°C.[8]

Visualizations

Signaling Pathway of this compound

Opiorphin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pain_Stimulus Pain Stimulus Enkephalins Enkephalins Pain_Stimulus->Enkephalins triggers release of Enkephalins_Released Released Enkephalins Enkephalins->Enkephalins_Released NEP_APN NEP & AP-N (Enkephalin-degrading enzymes) Enkephalins_Released->NEP_APN are degraded by Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins_Released->Opioid_Receptor bind to Inactive_Metabolites Inactive Metabolites NEP_APN->Inactive_Metabolites This compound This compound Derivative This compound->NEP_APN inhibits Analgesia Analgesia (Pain signal inhibition) Opioid_Receptor->Analgesia activates

Caption: this compound's mechanism of action in pain modulation.

Experimental Workflow for Addressing Solubility Issues

Solubility_Workflow Start Start: Lyophilized This compound Derivative Dissolve_Water Attempt to dissolve in sterile water Start->Dissolve_Water Check_Solubility1 Is the solution clear? Dissolve_Water->Check_Solubility1 Success Solubilization Successful! Aliquot and store at -20°C/-80°C Check_Solubility1->Success Yes Determine_Charge Determine net charge of the peptide derivative Check_Solubility1->Determine_Charge No Basic_Peptide Basic (+ve charge): Add dilute acetic acid Determine_Charge->Basic_Peptide Acidic_Peptide Acidic (-ve charge): Add dilute NH4OH Determine_Charge->Acidic_Peptide Hydrophobic_Peptide Hydrophobic/Neutral: Use minimal DMSO, then dilute in aqueous buffer Determine_Charge->Hydrophobic_Peptide Check_Solubility2 Is the solution clear? Basic_Peptide->Check_Solubility2 Acidic_Peptide->Check_Solubility2 Hydrophobic_Peptide->Check_Solubility2 Check_Solubility2->Success Yes Sonication Briefly sonicate Check_Solubility2->Sonication No Check_Solubility3 Is the solution clear? Sonication->Check_Solubility3 Check_Solubility3->Success Yes Failure Consult further resources or consider alternative formulation strategies (e.g., liposomes) Check_Solubility3->Failure No

Caption: A logical workflow for solubilizing this compound derivatives.

References

Technical Support Center: Refining Animal Models for Opiorphin Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with opiorphin and its analogs in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound research, offering potential solutions and considerations for experimental design.

Q1: We are observing high variability in the analgesic response to this compound in our rodent models. What are the potential causes and how can we mitigate this?

A1: High variability is a common challenge in behavioral research. Several factors can contribute to this when studying this compound:

  • Animal Strain: Different strains of mice and rats exhibit varying sensitivity to opioids and pain stimuli. For instance, Wistar Kyoto (WKY) rats may be less sensitive to morphine's analgesic effects compared to Fischer 344 (F344) and Sprague Dawley (SD) rats. It is crucial to select and consistently use a specific, well-characterized strain for your studies. If comparing results across studies, always note the strain used.

  • Housing Conditions: Standard laboratory housing can be a source of chronic stress, which is known to modulate pain perception.[1] Environmental enrichment, such as larger cages with toys and opportunities for social interaction, has been shown to reduce pain hypersensitivity in rodent models of neuropathic pain.[2][3] Consider implementing environmental enrichment to reduce stress-induced variability.

  • Handling and Acclimation: Proper handling and sufficient acclimation of animals to the experimental setup are critical. For behavioral tests like the tail-flick assay, it is recommended to acclimate the mice to the restraining tube on multiple occasions before the actual test.[4]

  • Route of Administration: The method of this compound delivery can significantly impact bioavailability and, consequently, the observed effect. Intracerebroventricular (i.c.v.) injections bypass the blood-brain barrier, leading to a more direct central effect, while intravenous (i.v.) or intraperitoneal (i.p.) injections will have different pharmacokinetic profiles. Ensure your administration technique is consistent and accurate.

Q2: The analgesic effect of native this compound appears to be short-lived in our in vivo experiments. How can we address this?

A2: Native this compound has a very short half-life in the bloodstream due to rapid degradation by peptidases.[5] This is a primary limitation for its therapeutic application and a key consideration in experimental design.

  • Use of Stable Analogs: Researchers have developed more metabolically stable analogs of this compound to overcome this issue. STR-324 is one such analog that has shown prolonged analgesic effects.[6]

  • Formulation Strategies: Encapsulating this compound in delivery systems like PEGylated liposomes can protect it from degradation and prolong its circulation time, thereby enhancing the duration of its analgesic effect.[6][7]

  • Pharmacokinetic Studies: If using native this compound, it is essential to conduct pharmacokinetic studies in your specific animal model to understand its degradation rate and time its administration relative to behavioral testing accordingly. Pharmacokinetic monitoring has shown that the YQRFSR peptide, a derivative of this compound, is cleaved in the rat bloodstream in less than a minute after i.v. injection.[8]

Q3: How do we choose between an acute and a chronic pain model for our this compound research?

A3: The choice between an acute and a chronic pain model depends entirely on your research question.

  • Acute Pain Models: These models, such as the tail-flick test, hot-plate test, and the initial phase of the formalin test, are suitable for investigating the immediate analgesic effects of this compound on nociceptive responses.[9] They are useful for initial screening and dose-finding studies.

  • Chronic Pain Models: To study the efficacy of this compound in conditions that mimic clinical chronic pain, such as neuropathic or inflammatory pain, models like spared nerve injury (SNI) or Complete Freund's Adjuvant (CFA)-induced inflammation are more appropriate.[2][10] These models are more complex but provide insights into this compound's potential for treating long-lasting pain states. It is important to note that environmental enrichment can have a significant impact on the outcomes in chronic pain models.[2][3][11]

Q4: Can diet affect the outcomes of our this compound experiments?

A4: While the direct impact of diet on this compound's efficacy is not extensively documented in the provided search results, diet can influence the overall health and well-being of laboratory animals, which can, in turn, affect behavioral outcomes. Some studies suggest a link between nutrition and opioid cravings in humans, indicating a potential interplay between diet and the endogenous opioid system.[5] To minimize variability, it is best practice to provide a standardized diet to all animals in a study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its analogs.

Table 1: Comparative Analgesic Potency of this compound and Morphine in Rats

Pain ModelThis compound DoseMorphine Dose for Equivalent EffectRoute of AdministrationReference
Pin-Pain Test1 mg/kg6 mg/kgi.v. (this compound), i.p. (Morphine)[8]
Formalin Test (Spasm Index)1 mg/kg~3 mg/kgi.v. (this compound), i.p. (Morphine)[8]

Table 2: Effects of this compound Analogs and Formulations on Analgesia

Compound/FormulationAnimal ModelKey FindingReference
STR-324RatShowed prolonged analgesic effects compared to native this compound.[6]
PEGylated liposomes with this compoundRatIncreased the duration of the analgesic effect by more than 50%.[6][7]
YQRFSR (this compound derivative)RatShowed a stronger antinociceptive effect than the parent this compound.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Formalin Test Protocol (Rodents)

The formalin test is a model of tonic chemical pain and is sensitive to a wide range of analgesics.

  • Acclimation: Place the animal (rat or mouse) in the observation chamber for at least 20-30 minutes to allow for acclimation to the environment.[2][3]

  • Formalin Injection:

    • Rats: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw using a 28-G needle.[12]

    • Mice: Inject 10-20 µL of a 2.5% or 5% formalin solution subcutaneously into the plantar surface of one hind paw using a 30-G needle.[2][12]

  • Observation: Immediately after injection, return the animal to the observation chamber and start recording the time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by a high frequency of licking and biting and is thought to reflect direct activation of nociceptors.[12]

    • Phase 2 (Tonic Phase): 20-40 minutes post-injection. This phase involves inflammatory processes and central sensitization.[12]

  • Data Analysis: The primary endpoint is the total time spent licking or biting the injected paw during each phase.

Tail-Flick Test Protocol (Rodents)

The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus.

  • Acclimation: Acclimate the animal to the testing apparatus and any restraint devices. This may involve placing the mouse in the restrainer briefly on several occasions before the test day.[4]

  • Procedure:

    • Gently restrain the animal, allowing the tail to be exposed.

    • Apply a focused beam of radiant heat to a specific point on the tail (e.g., 3 cm from the tip).

    • A timer starts automatically with the heat source.

    • The timer stops when the animal flicks its tail away from the heat. This latency is the measured endpoint.

  • Cut-off Time: A maximum exposure time (e.g., 18-30 seconds) should be set to prevent tissue damage.[9]

  • Trials: Typically, 3-5 trials are performed with an inter-trial interval of at least 60 seconds to avoid sensitization. The latencies are then averaged.[9]

Intracerebroventricular (i.c.v.) Injection Protocol (Mice/Rats)

This procedure allows for the direct administration of substances into the cerebral ventricles.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

  • Stereotaxic Surgery:

    • Place the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma (the intersection of the sagittal and coronal sutures).

    • Determine the coordinates for the lateral ventricle. For mice, typical coordinates from bregma are approximately: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -3.0 mm. For rats, coordinates are approximately: AP: -0.5 mm, ML: -1.4 mm, DV: -3.5 mm.

  • Injection:

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower a Hamilton syringe or an injection cannula to the target depth.

    • Infuse the desired volume of the substance (e.g., this compound solution) at a slow, controlled rate (e.g., 1 µL/min).

  • Post-operative Care: After the injection, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesia and monitoring for recovery.

Visualizations

The following diagrams illustrate key pathways and workflows in this compound research.

Opiorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Enkephalins Enkephalins NEP NEP/AP-N Enkephalins->NEP Degradation Opioid_Receptor Opioid Receptor (μ / δ) Enkephalins->Opioid_Receptor Activates This compound This compound This compound->NEP Inhibits Inactive_Metabolites Inactive_Metabolites NEP->Inactive_Metabolites G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Tolerance/ Side Effects Beta_Arrestin->Side_Effects Can lead to

Caption: this compound's mechanism of action and downstream signaling.

Experimental_Workflow_Pain_Model Start Start Animal_Acclimation Animal Acclimation (Housing & Handling) Start->Animal_Acclimation Baseline_Nociceptive_Testing Baseline_Nociceptive_Testing Animal_Acclimation->Baseline_Nociceptive_Testing Drug_Administration Administer This compound/Vehicle Baseline_Nociceptive_Testing->Drug_Administration Post_Drug_Nociceptive_Testing Post_Drug_Nociceptive_Testing Drug_Administration->Post_Drug_Nociceptive_Testing Data_Analysis Data_Analysis Post_Drug_Nociceptive_Testing->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing this compound's analgesic effects.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Results Potential_Causes Potential_Causes Solutions Solutions Strain Animal Strain Standardize_Strain Standardize Strain Strain->Standardize_Strain Housing Housing Conditions Enrich_Environment Environmental Enrichment Housing->Enrich_Environment Handling Handling/Acclimation Consistent_Protocols Consistent Protocols Handling->Consistent_Protocols Drug_Stability This compound Stability Use_Analogs Use Stable Analogs/ Formulations Drug_Stability->Use_Analogs

References

Technical Support Center: Enhancing Opiorphin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for opiorphin detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of this compound quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound is a human pentapeptide (Gln-Arg-Phe-Ser-Arg) first isolated from saliva. It acts as a potent inhibitor of two key enzymes, neutral endopeptidase (NEP) and aminopeptidase N (AP-N), which are responsible for the breakdown of enkephalins[1]. Enkephalins are endogenous opioid peptides involved in pain modulation. By inhibiting their degradation, this compound potentiates the natural pain-relieving effects of enkephalins, making it a promising therapeutic target for pain management with potentially fewer side effects than traditional opioids[2]. Sensitive and accurate detection of this compound is crucial for understanding its physiological roles, identifying potential biomarkers for various conditions, and for the development of new analgesic drugs[3][4].

Q2: Which are the most common methods for this compound detection?

The two most prevalent methods for this compound quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput immunoassay that offers good sensitivity, while LC-MS/MS provides higher specificity and is often considered the gold standard for quantitative analysis of small molecules like peptides[5][6][7].

Q3: What are the expected physiological concentrations of this compound?

This compound levels can vary depending on the biological fluid and the individual's physiological state. In the saliva of healthy individuals, concentrations have been reported to range from 2.8 to 25.9 ng/mL[3][4]. Levels in plasma and other bodily fluids are generally lower, necessitating highly sensitive detection methods.

Q4: How stable is this compound in biological samples?

This compound is a peptide and is susceptible to degradation by proteases present in biological matrices. For instance, this compound in trifluoroacetic acid (TFA)-treated saliva samples has been shown to be stable for at least 12 hours at room temperature and up to 30 days when stored at -20°C[3][4]. Proper sample collection, immediate processing, and the use of protease inhibitors are critical to ensure the integrity of this compound during storage and analysis. Storing samples at -80°C is recommended for long-term stability.

Data Presentation: Comparison of this compound Detection Methods

The following table summarizes the key quantitative parameters for the most common this compound detection methods.

ParameterELISALC-MS/MS
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~1.0 ng/mL (in saliva)
Linearity Range 0.156 - 10 ng/mL0 - 110 ng/mL (in saliva)
Intra-day Precision (%CV) < 10%2.7 - 5.6%
Inter-day Precision (%CV) < 15%10.8 - 13.7%
Recovery Not typically reported~106%
Matrix Effect Can be significantCan be minimized with proper sample preparation

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue 1: Low or No Signal

  • Possible Cause:

    • Incorrect antibody concentrations.

    • Inactive enzyme conjugate.

    • Suboptimal incubation times or temperatures.

    • Degraded this compound standard or sample.

    • Reagents not at room temperature before use.

  • Troubleshooting Steps:

    • Optimize Antibody Concentrations: Perform a titration experiment to determine the optimal concentrations for both capture and detection antibodies.

    • Verify Reagent Activity: Use a positive control to check the activity of the enzyme conjugate and substrate.

    • Increase Incubation Time: Extend the incubation periods for the sample and antibodies to allow for greater binding.

    • Check Standard and Sample Integrity: Prepare fresh standards and ensure samples were properly collected and stored with protease inhibitors.

    • Ensure Temperature Equilibration: Allow all reagents and the plate to reach room temperature before starting the assay.

Issue 2: High Background

  • Possible Cause:

    • Insufficient washing.

    • Non-specific binding of antibodies.

    • High concentration of detection antibody.

    • Contaminated reagents or plate.

  • Troubleshooting Steps:

    • Improve Washing Technique: Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells.

    • Optimize Blocking: Use a different blocking buffer or increase the blocking incubation time.

    • Reduce Detection Antibody Concentration: Titrate the detection antibody to find a concentration that provides a good signal without high background.

    • Use Fresh Reagents: Prepare fresh buffers and substrate solutions.

Issue 3: High Coefficient of Variation (CV) between Duplicates

  • Possible Cause:

    • Inaccurate pipetting.

    • Inconsistent washing.

    • Temperature gradients across the plate.

    • Edge effects.

  • Troubleshooting Steps:

    • Practice Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

    • Standardize Washing: Use an automated plate washer if available for more consistent washing.

    • Ensure Uniform Incubation: Incubate the plate in a temperature-controlled environment and avoid stacking plates.

    • Minimize Edge Effects: Avoid using the outer wells of the plate if edge effects are a persistent issue.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

  • Possible Cause:

    • Incompatible injection solvent.

    • Column degradation.

    • Co-elution with interfering substances.

    • Suboptimal mobile phase composition.

  • Troubleshooting Steps:

    • Match Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase.

    • Check Column Performance: Use a standard to check the column's performance. If necessary, wash or replace the column.

    • Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components.

    • Adjust Mobile Phase: Modify the gradient or the organic/aqueous ratio to improve peak shape.

Issue 2: Low Signal Intensity/Sensitivity

  • Possible Cause:

    • Poor ionization of this compound.

    • Matrix suppression.

    • Suboptimal MS parameters.

    • Low recovery during sample preparation.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Adjust parameters such as spray voltage, gas flow, and temperature.

    • Address Matrix Effects: Dilute the sample, use a more effective sample clean-up method (e.g., solid-phase extraction), or use a stable isotope-labeled internal standard.

    • Optimize MS/MS Transitions: Select the most intense and specific precursor and product ions for this compound.

    • Improve Extraction Recovery: Evaluate and optimize the sample preparation method to maximize this compound recovery.

Issue 3: Inconsistent Retention Time

  • Possible Cause:

    • Leaks in the LC system.

    • Changes in mobile phase composition.

    • Column temperature fluctuations.

    • Column equilibration issues.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Experimental Protocols

Detailed Methodology for this compound Sandwich ELISA

This protocol provides a general framework. Optimal conditions may need to be determined empirically.

  • Coating:

    • Dilute the capture antibody against this compound to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the this compound standard in blocking buffer.

    • Add 100 µL of the standards and samples (e.g., saliva, plasma) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of diluted biotinylated detection antibody against this compound to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Detailed Methodology for this compound LC-MS/MS in Saliva

This protocol is based on a validated method for this compound quantification in human saliva[3][4].

  • Sample Collection and Preparation:

    • Collect unstimulated whole saliva.

    • Immediately add a protease inhibitor cocktail and acidify with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Centrifuge to remove precipitates.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 347.2 ([M+2H]²⁺).

    • Product Ions (m/z): 120.1 (quantifier), 175.1, and 268.2 (qualifiers).

    • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion into the desired product ions.

Mandatory Visualizations

This compound Signaling Pathway

Opiorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound NEP_APN NEP / AP-N (Enkephalin Degrading Enzymes) This compound->NEP_APN Inhibits Enkephalins Enkephalins Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Activates NEP_APN->Enkephalins Degrades Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to

Caption: this compound inhibits enzymes that degrade enkephalins, increasing their availability to activate opioid receptors and produce analgesia.

Experimental Workflow for this compound Detection

Opiorphin_Detection_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Method cluster_elisa_steps ELISA Workflow cluster_lcms_steps LC-MS/MS Workflow Collect_Sample Collect Biological Sample (e.g., Saliva, Plasma) Add_Inhibitors Add Protease Inhibitors & Stabilizing Agents Collect_Sample->Add_Inhibitors Process_Sample Centrifuge / Extract Add_Inhibitors->Process_Sample ELISA ELISA Process_Sample->ELISA Choose Method LCMS LC-MS/MS Process_Sample->LCMS Choose Method Coat_Plate Coat Plate with Capture Antibody Inject_Sample Inject Sample into LC Block Block Non-specific Sites Coat_Plate->Block Add_Sample Add Sample/Standard Block->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate & Read Add_Enzyme->Add_Substrate Data_Analysis Data Analysis & Quantification Add_Substrate->Data_Analysis Separate Chromatographic Separation Inject_Sample->Separate Ionize Ionize Peptides (ESI) Separate->Ionize Detect Detect Ions (MS/MS) Ionize->Detect Detect->Data_Analysis

Caption: A generalized workflow for the detection and quantification of this compound from biological samples using either ELISA or LC-MS/MS.

References

dealing with batch-to-batch variability of synthetic opiorphin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic opiorphin.

Frequently Asked Questions (FAQs)

1. What is synthetic this compound and how does it work?

Synthetic this compound is a laboratory-produced version of the endogenous pentapeptide (Gln-Arg-Phe-Ser-Arg) first discovered in human saliva.[1] It functions as a dual inhibitor of two zinc metalloectopeptidases: neutral endopeptidase (NEP) and aminopeptidase-N (AP-N).[1] These enzymes are responsible for the breakdown of endogenous opioid peptides called enkephalins. By inhibiting these enzymes, this compound increases the local concentration and prolongs the action of enkephalins, leading to potent, opioid-mediated analgesia without the significant side effects associated with traditional opioid agonists like morphine.[2][3]

2. What are the critical quality attributes of synthetic this compound that can affect experimental outcomes?

The quality of synthetic this compound is paramount for reproducible and reliable experimental results. Key quality attributes include:

  • Purity: The percentage of the target this compound peptide in the final product. Impurities can include truncated or deletion sequences from the synthesis process.[4] High purity is essential to minimize off-target effects.[5]

  • Identity: Confirmation of the correct amino acid sequence and molecular weight is crucial. This is typically verified by mass spectrometry.[6][7]

  • Peptide Content: The actual amount of peptide in the lyophilized powder, which can be lower than the total weight due to the presence of counter-ions (like TFA) and residual water.[4]

  • Solubility: The ability of the peptide to dissolve completely in the desired solvent without aggregation. Poor solubility can lead to lower effective concentrations and assay variability.[4]

  • Stability: The integrity of the peptide over time under specific storage conditions. Degradation can lead to a loss of bioactivity.[5]

3. How should I properly store and handle synthetic this compound?

Proper storage and handling are critical to maintain the integrity of synthetic this compound:

  • Storage: Lyophilized this compound should be stored at -20°C or colder, protected from light.[4]

  • Handling:

    • Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.

    • For solution preparation, use sterile, high-purity solvents and buffers.

    • Avoid repeated freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4]

    • If storing in solution, use sterile buffers and consider sterile filtration to prevent microbial contamination.[4]

Troubleshooting Guide

Issue 1: Lower than expected or no biological activity in my assay.

  • Question: I'm not observing the expected analgesic effect or enzyme inhibition with my new batch of this compound. What could be the cause?

    Answer: Several factors related to the synthetic peptide itself could be responsible for low bioactivity.

    • Incorrect Peptide Concentration: The net peptide content of a lyophilized powder is often 70-90% of the total weight due to counter-ions and water. Have you accounted for the net peptide content in your concentration calculations? It is recommended to perform an amino acid analysis to determine the precise peptide concentration.

    • Peptide Degradation: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can degrade the peptide.[4] Consider using a fresh vial or a new aliquot.

    • Oxidation: The amino acid sequence of this compound does not contain highly susceptible residues like Cysteine or Methionine. However, oxidation can still be a factor in long-term storage.

    • Poor Solubility: If the peptide is not fully dissolved, the actual concentration in your assay will be lower than calculated. Visually inspect your solution for any precipitates. See the troubleshooting section on solubility for more details.

    • Batch-to-Batch Variability in Purity: The presence of impurities, such as truncated or deletion sequences, can vary between synthesis batches and may interfere with the peptide's activity.[8][9] It is crucial to review the certificate of analysis for each batch and perform your own quality control.

Issue 2: Inconsistent results between different batches of synthetic this compound.

  • Question: My results with a new batch of this compound are significantly different from the previous one. How can I troubleshoot this?

    Answer: Batch-to-batch variability is a common challenge with synthetic peptides.[4] A systematic approach to quality control for each new batch is essential.

    • Compare Certificates of Analysis (CofA): Carefully review the CofA for each batch. Pay close attention to the reported purity (by HPLC) and mass (by mass spectrometry).

    • Perform Independent QC: It is best practice to independently verify the critical quality attributes of each new batch.

      • Mass Spectrometry: Confirm the molecular weight.

      • Analytical HPLC: Assess the purity and compare the chromatogram to the previous batch. Look for new or larger impurity peaks.

    • Assess Bioactivity in a Standardized Assay: Before starting a large-scale experiment, test the new batch in a well-established, reliable assay (e.g., an in vitro enzyme inhibition assay) to determine its relative potency compared to a previous, well-characterized batch.

Issue 3: Difficulty dissolving the synthetic this compound.

  • Question: The lyophilized this compound is not dissolving well in my buffer. What should I do?

    Answer: Poor solubility can lead to inaccurate concentrations and aggregation, which can affect bioactivity.

    • Start with the Right Solvent: For peptides with basic residues like Arginine (as in this compound), acidic buffers are often a good starting point. Try dissolving a small amount in distilled water first. If it's not soluble, a small amount of dilute acetic acid or trifluoroacetic acid (TFA) can help.

    • Sonication: Gentle sonication in a water bath can aid in dissolving the peptide.

    • pH Adjustment: The pH of the solution can significantly impact solubility. Adjust the pH of your buffer as appropriate for your experimental system.

    • Request a Solubility Test: Many peptide synthesis companies offer solubility testing as a service to determine the optimal solvent and pH for your specific peptide.[4]

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound

ParameterMethodTypical SpecificationPurpose
Identity Mass Spectrometry (MS)Observed molecular weight matches theoretical molecular weight (692.77 g/mol )[2]Confirms the correct peptide was synthesized.
Purity High-Performance Liquid Chromatography (HPLC)≥95%[2]Ensures that the majority of the material is the target peptide.
Sequence Tandem Mass Spectrometry (MS/MS)Observed fragmentation pattern matches the theoretical sequence (QRFSR)Verifies the correct amino acid sequence.[7]
Appearance Visual InspectionWhite to off-white lyophilized powderBasic quality check.
Net Peptide Content Amino Acid Analysis (AAA) or UV SpectrophotometryReport as % of total weight (typically 70-90%)Allows for accurate calculation of peptide concentration for assays.

Experimental Protocols

1. In Vitro NEP Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on Neutral Endopeptidase (NEP).

  • Materials:

    • Recombinant human NEP (soluble ectodomain)

    • Fluorogenic NEP substrate (e.g., Mca-BK2)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Synthetic this compound stock solution

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of synthetic this compound in the assay buffer.

    • In the microplate, add the this compound dilutions to the wells. Include wells with buffer only (negative control) and a known NEP inhibitor like thiorphan (positive control).

    • Add the NEP enzyme solution to all wells and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 320 nm, emission at 405 nm for Mca-BK2).

    • Calculate the rate of substrate cleavage (reaction velocity) for each this compound concentration.

    • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. In Vivo Formalin Test for Analgesia in Rats

This protocol outlines a common method for assessing the antinociceptive effects of this compound. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Materials:

    • Synthetic this compound solution in sterile saline.

    • Morphine solution (positive control).

    • Sterile saline (vehicle control).

    • 5% formalin solution.

    • Observation chambers with transparent walls.

  • Procedure:

    • Acclimate the rats to the observation chambers for at least 30 minutes before the experiment.

    • Administer this compound (e.g., 1-5 mg/kg), morphine (e.g., 5-10 mg/kg), or vehicle via the desired route (e.g., intravenous, intraperitoneal).

    • After the appropriate pre-treatment time (e.g., 15 minutes for i.v. This compound), inject 50 µL of 5% formalin subcutaneously into the plantar surface of one hind paw.

    • Immediately place the rat back into the observation chamber and record the nociceptive behavior (e.g., time spent licking, flinching, or biting the injected paw) for a set period, typically 60 minutes.

    • The response is typically biphasic:

      • Phase 1 (acute pain): 0-5 minutes post-formalin injection.

      • Phase 2 (inflammatory pain): 15-60 minutes post-formalin injection.[10]

    • Analyze the data by comparing the duration of nociceptive behaviors in the this compound-treated group to the vehicle and morphine control groups for both phases.

Visualizations

Opiorphin_Signaling_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space This compound This compound NEP/AP-N NEP / AP-N (Enzyme) This compound->NEP/AP-N Inhibits Enkephalins Enkephalins Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Activates NEP/AP-N->Enkephalins Degrades G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits α subunit K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates βγ subunit Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits βγ subunit cAMP cAMP AC->cAMP Decreases Analgesia Analgesia K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release Experimental_Workflow cluster_0 Step 1: Peptide Reception & Initial QC cluster_1 Step 2: Preparation & Bioactivity Testing cluster_2 Step 3: In Vivo Experimentation Receive Receive New Batch of Synthetic this compound CofA Review Certificate of Analysis (CofA) Receive->CofA MS_HPLC Perform in-house QC: - Mass Spectrometry (Identity) - Analytical HPLC (Purity) CofA->MS_HPLC QC_Check QC Pass? Solubility Solubility & Stock Solution Preparation QC_Check->Solubility Yes Troubleshoot Troubleshoot/ Contact Supplier QC_Check->Troubleshoot No MS_HPLC->QC_Check Bioassay In Vitro Bioassay (e.g., NEP Inhibition) Solubility->Bioassay Activity_Check Activity Matches Reference Batch? Bioassay->Activity_Check In_Vivo Proceed with In Vivo Experiments (e.g., Formalin Test) Activity_Check->In_Vivo Yes Activity_Check->Troubleshoot No Analyze Data Analysis & Interpretation In_Vivo->Analyze

References

Validation & Comparative

A Comparative Analysis of the Analgesic Potency of Opiorphin and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of opiorphin, a naturally occurring human peptide, and morphine, the gold-standard opioid analgesic. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven overview of their respective potencies and mechanisms of action.

Executive Summary

This compound, an endogenous peptide first isolated from human saliva, has demonstrated significant analgesic effects in preclinical studies. Its mechanism of action, which involves the inhibition of enkephalin-degrading enzymes, distinguishes it from traditional opioids like morphine that directly act on opioid receptors. This fundamental difference in their signaling pathways may account for the observed variations in their potency and side-effect profiles. Initial research suggests that this compound possesses a greater analgesic potency than morphine in certain pain models, highlighting its potential as a novel therapeutic agent for pain management.

Quantitative Comparison of Analgesic Potency

The following table summarizes the available quantitative data comparing the analgesic efficacy of this compound and morphine in a preclinical animal model. It is important to note that direct dose-response studies determining the ED50 of this compound are limited in the public domain. The data presented here is derived from a study that established equipotent doses.

CompoundAnimal ModelPain AssayEffective Dose (Intraperitoneal)Potency Ratio (this compound:Morphine)Reference
This compoundRatMechanical Pain Test (Pin-Pain)1 mg/kg~6:1[1]
MorphineRatMechanical Pain Test (Pin-Pain)6 mg/kg-[1]

Note: The potency ratio is an approximation based on the reported effective doses in a single study. Further research with comprehensive dose-response analyses is required to establish definitive ED50 values for this compound across various pain modalities.

Signaling Pathways

The analgesic effects of this compound and morphine are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound functions as an inhibitor of two key enzymes responsible for the breakdown of endogenous opioid peptides, namely enkephalins. By preventing the degradation of these natural pain-relievers, this compound indirectly activates opioid receptors.[1][2][3]

G This compound This compound NEP Neutral Endopeptidase (NEP) This compound->NEP inhibits APN Aminopeptidase N (APN) This compound->APN inhibits Enkephalins Enkephalins NEP->Enkephalins degrades APN->Enkephalins degrades Opioid_Receptors Opioid Receptors (delta, mu) Enkephalins->Opioid_Receptors activates Analgesia Analgesia Opioid_Receptors->Analgesia leads to

Caption: this compound's indirect analgesic signaling pathway.
Morphine Signaling Pathway

Morphine, a classic opioid agonist, exerts its analgesic effects by directly binding to and activating opioid receptors, primarily the mu-opioid receptor (MOR), located in the central and peripheral nervous systems.[4][5][6] This direct activation triggers a cascade of intracellular events leading to the inhibition of pain signaling.[4][7]

G Morphine Morphine Opioid_Receptors Opioid Receptors (mu, kappa, delta) Morphine->Opioid_Receptors binds to and activates G_Protein G-protein coupling Opioid_Receptors->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Calcium_Channels Ca2+ Channels G_Protein->Calcium_Channels inhibits Potassium_Channels K+ Channels G_Protein->Potassium_Channels activates Neurotransmitter_Release Inhibition of Neurotransmitter Release Calcium_Channels->Neurotransmitter_Release Hyperpolarization Neuronal Hyperpolarization Potassium_Channels->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia contributes to Hyperpolarization->Analgesia contributes to

Caption: Morphine's direct analgesic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the analgesic potency of compounds like this compound and morphine.

Experimental Workflow: Hot Plate Test

This test is used to evaluate the response to a thermal pain stimulus.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimatization Acclimatize animal to testing room Baseline Measure baseline latency on hot plate (55°C) Acclimatization->Baseline Administration Administer test compound (e.g., this compound or Morphine) or vehicle Baseline->Administration Measurement Measure latency to paw lick or jump at set time points Administration->Measurement Analysis Calculate Maximum Possible Effect (%MPE) Measurement->Analysis

Caption: Workflow for the Hot Plate Test.

Methodology:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.

  • Animals: Male Sprague-Dawley rats (200-250g) are typically used. Animals are acclimatized to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • A baseline latency is determined by placing the animal on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

    • The test compound (this compound or morphine) or vehicle is administered via the desired route (e.g., intraperitoneal).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Experimental Workflow: Tail-Flick Test

This assay assesses the spinal reflex to a thermal stimulus.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimatization Acclimatize and gently restrain the animal Baseline Measure baseline tail-flick latency to radiant heat Acclimatization->Baseline Administration Administer test compound or vehicle Baseline->Administration Measurement Measure tail-flick latency at set time points Administration->Measurement Analysis Analyze change in reaction time Measurement->Analysis

Caption: Workflow for the Tail-Flick Test.

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the animal's tail.

  • Animals: Male Wistar rats (180-220g) are commonly used.

  • Procedure:

    • The rat is gently restrained, and its tail is positioned over the light source.

    • The baseline reaction time is determined by activating the light source and measuring the time it takes for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.

    • The test compound or vehicle is administered.

    • The tail-flick latency is measured again at various time intervals post-administration.

  • Data Analysis: The increase in latency to the tail-flick response is indicative of an analgesic effect.

Experimental Workflow: Formalin Test

This model is used to assess the response to a persistent chemical pain stimulus.

G cluster_pre Pre-Treatment cluster_treat Pain Induction cluster_post Observation & Analysis Acclimatization Acclimatize animal to observation chamber Administration Administer test compound or vehicle Acclimatization->Administration Injection Inject dilute formalin into the hind paw Administration->Injection Observation Record nociceptive behaviors (licking, flinching) in two phases Injection->Observation Analysis Quantify and compare behavioral responses Observation->Analysis

Caption: Workflow for the Formalin Test.

Methodology:

  • Apparatus: A transparent observation chamber with mirrors positioned to allow for an unobstructed view of the animal's paws.

  • Animals: Male Swiss Webster mice (20-30g) are frequently used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in the observation chamber.

    • Nociceptive behaviors, such as the amount of time spent licking or biting the injected paw, are recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified and compared between treatment groups.

Conclusion

Preclinical evidence suggests that this compound holds promise as a potent analgesic with a mechanism of action that is distinct from that of morphine. By enhancing the effects of endogenous enkephalins, this compound may offer a novel therapeutic strategy for pain management.[3] However, the current body of quantitative data is still in its early stages. Further rigorous studies are necessary to fully elucidate the dose-response relationship, efficacy across different pain states, and the complete safety profile of this compound before its potential clinical utility can be fully realized. A stable analog of this compound, STR-324, has entered Phase I clinical trials, indicating progress in the development of this class of analgesics.[8] Researchers and drug development professionals are encouraged to monitor the outcomes of these and future studies to better understand the therapeutic potential of this compound and its derivatives.

References

Opiorphin's Inhibitory Power on NEP and AP-N: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of opiorphin's inhibitory efficacy against two key enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (AP-N). This analysis is supported by experimental data from peer-reviewed studies, detailing the protocols utilized and comparing this compound's performance against other known inhibitors.

This compound, a naturally occurring human pentapeptide (Gln-Arg-Phe-Ser-Arg), has garnered significant interest for its analgesic properties, which are attributed to its ability to inhibit the enzymatic degradation of endogenous enkephalins.[1] By blocking the action of NEP and AP-N, this compound effectively increases the half-life of enkephalins, thereby enhancing their pain-relieving effects. This dual-inhibitory action presents a promising avenue for the development of novel analgesics.[1][2][3]

Comparative Inhibitory Potency: this compound vs. Alternatives

The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. The following tables summarize the available data for this compound and other well-established inhibitors of NEP and AP-N.

InhibitorEnzymeSubstrateIC50 / KiSource
This compound Human NEP (hNEP)Met-enkephalin33 ± 11 µM (IC50)[1]
This compound Human NEP (hNEP)Mca-BK233 ± 6 µM (IC50)[1]
ThiorphanHuman NEP (hNEP)Mca-BK2~10 nM (IC50)[4]
PhosphoramidonNEPNot Specified0.034 µM (IC50)[5]
KelatorphanEnkephalinase (NEP)Not Specified1.4 nM (Ki)[6]

Table 1: Comparative Inhibitory Potency against Neprilysin (NEP). This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound and other known NEP inhibitors.

InhibitorEnzymeSubstrateIC50 / KiSource
This compound Human AP-N (hAP-N)Ala-pNA65 ± 9 µM (IC50)[1]
BestatinAminopeptidase M (AP-M)Not Specified4.1 µM (Ki)[7]
AmastatinAminopeptidase M (AP-M)Not Specified19 nM (Ki)[7]
KelatorphanAminopeptidaseNot Specified7 µM (Ki)[6]

Table 2: Comparative Inhibitory Potency against Aminopeptidase N (AP-N). This table showcases the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound and other established AP-N inhibitors.

Experimental Protocols

The validation of this compound's inhibitory effects on NEP and AP-N relies on robust in vitro enzyme activity assays. Below are detailed methodologies adapted from published research.

NEP Inhibition Assay (Fluorometric)

This protocol is based on the enzymatic cleavage of a fluorogenic substrate by NEP, leading to an increase in fluorescence. The inhibitory effect of a compound is determined by the reduction in this fluorescence signal.

Materials:

  • Recombinant human NEP

  • NEP assay buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • This compound and other test inhibitors

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 320/400 nm)

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in NEP assay buffer.

  • In a 96-well plate, add the NEP enzyme solution to each well.

  • Add the different concentrations of the inhibitors to the respective wells. Include a control group with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic NEP substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes.

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AP-N Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of AP-N through the cleavage of a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

Materials:

  • Cell membranes from HEK293 cells overexpressing human AP-N or purified AP-N

  • AP-N assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Chromogenic AP-N substrate (e.g., L-Leucine-p-nitroanilide)

  • This compound and other test inhibitors

  • 96-well clear microplates

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in AP-N assay buffer.

  • Add the AP-N enzyme preparation (cell membranes or purified enzyme) to each well of a 96-well plate.

  • Add the various concentrations of the inhibitors to the designated wells. A control group without any inhibitor should be included.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M acetic acid).

  • Measure the absorbance of the product (p-nitroaniline) at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the enkephalin degradation pathway and the general workflow for assessing inhibitor potency.

Enkephalin_Degradation_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Proenkephalin Proenkephalin Enkephalins Enkephalins Proenkephalin->Enkephalins Cleavage Enkephalins_released Released Enkephalins Enkephalins->Enkephalins_released Release Opioid_Receptor Opioid Receptor Enkephalins_released->Opioid_Receptor Binding Inactive Inactive Fragments Enkephalins_released->Inactive Degradation Analgesia Analgesic Effect Opioid_Receptor->Analgesia NEP NEP NEP->Inactive APN AP-N APN->Inactive This compound This compound This compound->NEP Inhibits This compound->APN Inhibits

Caption: Enkephalin degradation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme (NEP or AP-N) Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Substrate Substrate (Fluorogenic or Chromogenic) Reaction Reaction Initiation: Add Substrate Substrate->Reaction Inhibitors Inhibitors (this compound & Others) Inhibitors->Incubation Incubation->Reaction Measurement Kinetic or Endpoint Measurement Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc Comparison Compare Potency IC50_Calc->Comparison

Caption: General experimental workflow for determining inhibitor potency.

References

Sialorphin vs. Opiorphin: A Comparative Functional Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the functional characteristics, inhibitory profiles, and experimental evaluation of two endogenous enkephalinase inhibitors.

This guide provides a detailed comparative analysis of sialorphin and opiorphin, two naturally occurring peptides with significant potential in pain management and related therapeutic areas. For researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for their functional evaluation.

Introduction: Potentiating Endogenous Analgesia

Sialorphin and this compound are potent inhibitors of the key enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides crucial for pain modulation. By inhibiting neutral endopeptidase (NEP) and aminopeptidase N (AP-N), these peptides prolong the analgesic effects of naturally released enkephalins. This compound, first isolated from human saliva, is considered the human functional homologue of sialorphin, which was initially discovered in rats.[1][2] Their shared mechanism of action offers a promising therapeutic strategy for pain relief with a potentially lower risk of the side effects associated with traditional opioid agonists.[3]

Mechanism of Action: Inhibition of Enkephalin Degradation

The primary functional role of both sialorphin and this compound is the inhibition of enkephalin-degrading enzymes. Enkephalins, upon release in response to painful stimuli, bind to opioid receptors to produce an analgesic effect. However, their action is short-lived due to rapid enzymatic breakdown by NEP and AP-N. Sialorphin and this compound protect enkephalins from this degradation, thereby enhancing and prolonging their pain-suppressing effects.[2][4]

Below is a diagram illustrating the signaling pathway affected by sialorphin and this compound.

Enkephalin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pain Signal Pain Signal Enkephalin Release Enkephalin Release Pain Signal->Enkephalin Release triggers Enkephalin Enkephalin Enkephalin Release->Enkephalin NEP NEP Enkephalin->NEP degraded by APN AP-N Enkephalin->APN degraded by Opioid Receptor Opioid Receptor Enkephalin->Opioid Receptor binds Sialorphin / this compound Sialorphin / this compound Sialorphin / this compound->NEP inhibits Sialorphin / this compound->APN inhibits Inhibition of\nPain Signal Inhibition of Pain Signal Opioid Receptor->Inhibition of\nPain Signal activates Pain Transmission Pain Transmission Inhibition of\nPain Signal->Pain Transmission blocks

Enkephalin signaling pathway and the inhibitory action of sialorphin/opiorphin.

Comparative Inhibitory Activity

The potency of sialorphin and this compound as enzyme inhibitors is a key determinant of their functional efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PeptideTarget EnzymeIC50 Value (µM)Source OrganismReference
Sialorphin Neutral Endopeptidase (NEP)0.4 - 1Rat[4][5]
Aminopeptidase N (AP-N)Not explicitly reported as a primary inhibitorRat[4]
This compound Neutral Endopeptidase (hNEP)29 ± 1 - 33 ± 11Human[2]
Aminopeptidase N (hAP-N)36 ± 12 - 65 ± 9Human[2]

Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used.

Comparative Analgesic Potency

In vivo studies have demonstrated the potent analgesic effects of both sialorphin and this compound.

  • Sialorphin: Intravenous administration of sialorphin in rats has been shown to produce significant antinociceptive responses in models of acute and tonic pain.[4][5]

  • This compound: this compound has demonstrated analgesic potency comparable to that of morphine in various rat pain models.[2][3] For instance, a 1 mg/kg dose of this compound was found to be as effective as a 6 mg/kg dose of morphine in a mechanical pain test.[6][7] A key advantage of this compound is that it appears to produce its analgesic effects without the significant adverse effects associated with morphine, such as abuse liability and antinociceptive tolerance.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of sialorphin and this compound's functional activities.

In Vitro Enzyme Inhibition Assays

The following diagram outlines a general workflow for determining the IC50 values of sialorphin and this compound against NEP and AP-N.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Enzyme, Substrate, Inhibitor (Sialorphin/Opiorphin), and Assay Buffer Incubate Incubate Enzyme with varying concentrations of Inhibitor Prepare Reagents->Incubate Add Substrate Add Fluorogenic or Chromogenic Substrate Incubate->Add Substrate Monitor Reaction Monitor product formation over time using a plate reader Add Substrate->Monitor Reaction Calculate Rates Calculate initial reaction velocities for each inhibitor concentration Monitor Reaction->Calculate Rates Plot Data Plot % Inhibition vs. Inhibitor Concentration Calculate Rates->Plot Data Determine IC50 Determine IC50 value from the dose-response curve Plot Data->Determine IC50

General workflow for in vitro enzyme inhibition assays.

Detailed Protocol for Neutral Endopeptidase (NEP) Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human NEP (rhNEP) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of a fluorogenic NEP substrate (e.g., Mca-BK2 or Abz-Gly-Phe(NO2)-Pro) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor (sialorphin or this compound) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the rhNEP solution, and the different concentrations of the inhibitor. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the NEP substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 320/420 nm for Mca-BK2).

    • Record fluorescence readings at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Detailed Protocol for Aminopeptidase N (AP-N) Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AP-N (rhAP-N) or a suitable cell lysate containing AP-N in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of a chromogenic AP-N substrate (e.g., L-Leucine-p-nitroanilide) in a suitable solvent.

    • Prepare serial dilutions of the inhibitor (sialorphin or this compound) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the rhAP-N solution, and the different concentrations of the inhibitor. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the AP-N substrate solution to all wells.

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

    • Stop the reaction (if necessary, e.g., by adding acetic acid).

    • Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the enzyme activity for each inhibitor concentration based on the absorbance readings.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Analgesic Assays

Formalin Test: This test is used to assess the analgesic effects on both acute and inflammatory pain.

  • Animal Preparation: Acclimate rodents (rats or mice) to the testing environment.

  • Drug Administration: Administer sialorphin, this compound, a vehicle control, or a reference analgesic (e.g., morphine) via the desired route (e.g., intravenous, intraperitoneal).

  • Formalin Injection: After a predetermined time for drug absorption, inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[8][9]

  • Data Analysis: Compare the paw licking/biting time between the different treatment groups for both phases to determine the analgesic effect.

Tail-Flick Test: This test is used to evaluate the response to a thermal pain stimulus.

  • Animal Preparation: Gently restrain the rodent (rat or mouse).

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time it takes for the animal to flick its tail away.[10] A cut-off time is set to prevent tissue damage.[1][11]

  • Drug Administration: Administer the test compound, vehicle, or reference drug.

  • Post-Treatment Measurement: At various time points after drug administration, re-measure the tail-flick latency.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle control group indicates an analgesic effect.

Conclusion

Sialorphin and this compound represent a compelling class of endogenous peptides with significant therapeutic potential as analgesics. Their mechanism of action, centered on the potentiation of the natural enkephalin system, offers a distinct advantage over conventional opioids. This compound, as the human counterpart to the rat-derived sialorphin, is of particular interest for clinical development. This guide provides a foundational framework for researchers to understand, compare, and experimentally evaluate these promising molecules. The provided protocols and data serve as a starting point for further investigation into their pharmacological properties and potential applications in pain management and beyond.

References

A Comparative Guide to Opiorphin-Like Peptides Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species analysis of opiorphin-like peptides, focusing on their biochemical properties, physiological roles, and therapeutic potential. We present a comparative overview of human this compound, rat sialorphin, and bovine spinorphin, offering objective data on their performance as inhibitors of key enkephalin-degrading enzymes. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

Introduction to this compound-Like Peptides

This compound and its functional homologs are naturally occurring peptides that play a crucial role in modulating the endogenous opioid system. Their primary mechanism of action involves the inhibition of two key ectoenzymes: neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (APN). By preventing the degradation of enkephalins, these peptides enhance and prolong their natural analgesic and anxiolytic effects. This mode of action presents a promising alternative to conventional opioid analgesics, potentially offering similar efficacy with a reduced side-effect profile.

Comparative Analysis of this compound-Like Peptides

This section details the amino acid sequences and inhibitory potencies of this compound-like peptides from different species.

Peptide Sequences
Peptide NameSpeciesAmino Acid Sequence
This compound HumanGln-Arg-Phe-Ser-Arg (QRFSR)[1]
Sialorphin RatGln-His-Asn-Pro-Arg (QHNPR)
Spinorphin BovineLeu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[2][3]
Inhibitory Activity against Enkephalin-Degrading Enzymes

The efficacy of these peptides is determined by their ability to inhibit NEP and APN. The following table summarizes the available quantitative data (IC50 values) for this inhibition.

PeptideTarget EnzymeSubstrateIC50 (µM)Reference
Human this compound Human NEPSubstance P11 ± 3[2]
Human NEPMca-BK225[4]
Human NEPMca-BK233 ± 6[5]
Human AP-NAla-pNA65 ± 9[4][5]
YQRFSR (this compound Analog) Human NEP-30[4]
Rat NEP-38[4]
Rat Sialorphin Rat NEPSubstance P0.4 - 1[6]
Bovine Spinorphin NEP & APN-Inhibitory activity confirmed, but specific IC50 values are not readily available in the reviewed literature.[2][3]

Signaling Pathway of Enkephalins Modulated by this compound-Like Peptides

This compound-like peptides exert their effects by potentiating the endogenous enkephalin signaling pathway. Enkephalins, upon binding to their receptors (primarily μ- and δ-opioid receptors), initiate a cascade of intracellular events leading to analgesia.

Enkephalin_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Enkephalin Enkephalin Opioid_Receptor μ / δ Opioid Receptor (GPCR) Enkephalin->Opioid_Receptor Binds to This compound This compound-like Peptides NEP_APN NEP / APN This compound->NEP_APN Inhibits NEP_APN->Enkephalin Degrades G_protein Gi/o Protein Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia

Enkephalin signaling pathway and the action of this compound-like peptides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

NEP Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the inhibitory activity of this compound-like peptides on Neutral Endopeptidase (NEP).

Materials:

  • Recombinant human NEP

  • NEP-specific fluorescent substrate (e.g., Mca-BK2 or Abz-based peptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound-like peptides)

  • Positive control inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the NEP substrate in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant NEP enzyme. Include wells for a positive control (with Thiorphan) and a negative control (without inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the NEP substrate working solution to all wells.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-430 nm, depending on the specific substrate used.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NEP_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Buffer, Inhibitor, and NEP Enzyme to Microplate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add Fluorescent Substrate to Initiate Reaction C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Workflow for the NEP inhibition assay.
APN Inhibition Assay (Colorimetric)

This protocol describes a method for assessing the inhibitory effect of this compound-like peptides on Aminopeptidase N (APN).

Materials:

  • Recombinant human APN

  • APN-specific colorimetric substrate (e.g., L-Alanine-p-nitroanilide, Ala-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound-like peptides)

  • Positive control inhibitor (e.g., Bestatin)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the APN substrate in the assay buffer.

  • To the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant APN enzyme. Include wells for a positive control (with Bestatin) and a negative control (without inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the APN substrate working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction (if necessary, depending on the specific protocol) and measure the absorbance at a wavelength of ~405 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Formalin Test in Rats for Analgesic Activity

The formalin test is a widely used model of tonic chemical pain to evaluate the efficacy of analgesic compounds.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Formalin solution (5% in saline)

  • Test compound (this compound or analog) and vehicle

  • Observation chamber with a mirror to allow for unobstructed observation of the paws

  • Syringes and needles

Procedure:

  • Acclimate the rats to the observation chamber for at least 30 minutes before the test.

  • Administer the test compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection (e.g., 15 minutes).

  • Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the rat back into the observation chamber and start a timer.

  • Observe and record the cumulative time spent licking and biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Compare the paw licking/biting time between the treated and vehicle groups to determine the analgesic effect.

Conclusion

The cross-species analysis of this compound-like peptides reveals a conserved mechanism for the potentiation of endogenous enkephalin signaling. Human this compound, rat sialorphin, and to a lesser extent, bovine spinorphin, demonstrate significant inhibitory activity against the key enkephalin-degrading enzymes, NEP and APN. This guide provides essential quantitative data and detailed experimental protocols to support further research into these promising peptides. The development of stable and potent analogs of these natural compounds holds significant therapeutic potential for the management of pain and other conditions modulated by the opioid system, offering a pathway to new analgesics with improved safety profiles.

References

A Head-to-Head Comparison of Opiorphin Analogs in Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Opiorphin, an endogenous human peptide, has emerged as a promising analgesic agent with a mechanism of action distinct from traditional opioids. Its ability to inhibit the degradation of enkephalins, the body's natural pain-relieving molecules, offers the potential for potent pain relief with a reduced side-effect profile. This guide provides a head-to-head comparison of different this compound analogs, summarizing their performance based on available experimental data.

Mechanism of Action: A Novel Approach to Analgesia

This compound and its analogs act as dual inhibitors of two key enzymes responsible for the breakdown of enkephalins: neutral endopeptidase (NEP) and aminopeptidase N (AP-N). By preventing the degradation of enkephalins, these compounds increase the local concentration and duration of action of these endogenous opioids at their receptors (μ and δ opioid receptors), leading to enhanced pain suppression. This indirect approach to activating opioid pathways is believed to contribute to the favorable side-effect profile observed in preclinical studies, with a lower incidence of tolerance, dependence, and respiratory depression compared to conventional opioids like morphine.[1][2]

Quantitative Comparison of Analgesic Potency

The following table summarizes the available quantitative data on the analgesic potency of this compound and its analogs. It is important to note that direct head-to-head studies with standardized methodologies are limited, and therefore, comparisons should be interpreted with caution.

CompoundAnimal ModelPain TypeKey FindingsReported PotencyReference
This compound RatAcute Mechanical Pain (Pin-pain test)Intravenous administration1 mg/kg of this compound is as effective as 6 mg/kg of morphine.[3]
RatTonic Pain (Formalin test)Intravenous administrationDose-dependent reduction in pain behavior.[2][2]
STR-324 RatPostoperative Pain (Brennan model)Continuous intravenous infusionSimilar potency to this compound in inhibiting mechanical and thermal hyperalgesia.[1][1]
RatNeuropathic Pain (Chung model)Continuous intravenous infusion10 µg/h and 50 µg/h significantly reduced mechanical allodynia and spontaneous pain.[4][4]
YQRFSR RatChemical-induced Pain (Formalin test)Systemic administrationShowed stronger antinociceptive effect than the parent this compound.[5][6][5][6]
PEGylated liposomes with this compound RatNot specifiedNot specifiedShowed a stronger and more prolonged antinociceptive effect than parent this compound or morphine.[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound analogs.

Postoperative Pain Model (Brennan Model)

The Brennan model is a widely used preclinical model to assess the efficacy of analgesics in a postoperative pain setting.[7][8][9]

  • Animal Model: Typically adult male Sprague-Dawley rats.

  • Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the incised paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured by exposing the paw to a radiant heat source and recording the latency to paw withdrawal.

  • Drug Administration: Test compounds are typically administered systemically (e.g., intravenously, subcutaneously, or orally) before or after the surgical procedure.

Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation)

The Chung model is a common method for inducing neuropathic pain in rodents to study the mechanisms and treatment of this chronic pain condition.[10][11][12][13]

  • Animal Model: Typically adult male Sprague-Dawley or Wistar rats.

  • Procedure: The L5 and L6 spinal nerves are tightly ligated with silk sutures.

  • Pain Assessment:

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Assessed using a radiant heat source.

    • Spontaneous Pain: Can be inferred from behaviors such as guarding, licking, or flinching of the affected paw.

  • Drug Administration: Compounds are administered via various routes to assess their ability to alleviate neuropathic pain symptoms.

Visualizing the Pathways

To better understand the mechanisms and experimental processes discussed, the following diagrams are provided.

Opiorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_synaptic_cleft Synaptic Cleft cluster_intracellular Intracellular Space This compound This compound / Analog NEP_APN NEP & AP-N (Enkephalin-degrading enzymes) This compound->NEP_APN Inhibits Enkephalins Enkephalins Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Activates NEP_APN->Enkephalins Degrades G_protein G-protein signaling Opioid_Receptor->G_protein Activates Analgesia Analgesia (Pain Relief) G_protein->Analgesia Leads to

Caption: Signaling pathway of this compound and its analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Pain_Induction Induce Pain (e.g., Brennan or Chung Model) Animal_Model->Pain_Induction Drug_Admin Administer this compound Analog or Vehicle Control Pain_Induction->Drug_Admin Pain_Assessment Assess Pain Behavior (e.g., von Frey, Hargreaves) Drug_Admin->Pain_Assessment Data_Collection Collect and Record Data Pain_Assessment->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats_Analysis Results Determine Analgesic Efficacy (e.g., ED50) Stats_Analysis->Results

Caption: Typical experimental workflow for evaluating analgesic efficacy.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of analgesics. Preclinical data suggest a potent pain-relieving effect comparable to morphine but with a significantly improved safety profile. The stable analog, STR-324, has shown particular promise in postoperative and neuropathic pain models and is advancing towards clinical trials. Further research, including direct head-to-head comparative studies and well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds and establish their place in the management of pain. The development of orally bioavailable and centrally acting analogs remains a key objective for future drug development efforts.

References

Independent Replication of Foundational Opiorphin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the foundational studies on the endogenous peptide opiorphin and subsequent independent research, focusing on its analgesic properties and mechanism of action. This compound, a dual inhibitor of the enkephalin-degrading enzymes Neutral Endopeptidase (NEP) and Aminopeptidase-N (AP-N), has shown promise as a potent analgesic with a potentially favorable side-effect profile compared to traditional opioids like morphine.[1][2]

Mechanism of Action: Potentiating Endogenous Opioids

This compound's analgesic effect stems from its ability to protect endogenous enkephalins from enzymatic degradation.[1][3] Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. By inhibiting NEP and AP-N, this compound increases the local concentration and prolongs the action of enkephalins at opioid receptors, primarily the μ- and δ-opioid receptors.[1][4] This indirect activation of the opioid system is believed to contribute to its analgesic effects with a reduced risk of the adverse effects associated with direct opioid agonists.[1][2]

Signaling Pathway of this compound's Action

Opiorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NEP NEP This compound->NEP Inhibits APN AP-N This compound->APN Inhibits Enkephalins Enkephalins OpioidReceptor Opioid Receptor (μ / δ) Enkephalins->OpioidReceptor Activates NEP->Enkephalins Degrades APN->Enkephalins Degrades G_protein G-protein Activation OpioidReceptor->G_protein Second_Messengers ↓ cAMP ↑ K+ efflux ↓ Ca2+ influx G_protein->Second_Messengers Analgesia Analgesic Effect Second_Messengers->Analgesia

This compound's mechanism of action.

Comparative Analgesic Efficacy: this compound vs. Morphine

Foundational studies, primarily from Rougeot and colleagues, have consistently demonstrated that this compound exhibits analgesic potency comparable to morphine in various preclinical pain models.[1][3] While direct, independent replication studies are limited, other research investigating this compound and its analogs supports its significant antinociceptive effects.

Quantitative Comparison of Analgesic Effects
Pain ModelSpeciesFoundational Study Data (this compound vs. Morphine)Independent Study Data (this compound/Analog vs. Morphine)
Pin-Pain Test Rat1 mg/kg this compound i.v. is as effective as 6 mg/kg morphine i.p.[3]-
Formalin Test (Phase II) Rat1-2 mg/kg this compound i.v. shows comparable potency to 3 mg/kg morphine i.p.[1][3]A stable analog, STR-324, shows potent antihyperalgesic effects in a postoperative pain model.[5]
Tail-Flick Test Rat1-2 mg/kg this compound i.v. produces a significant analgesic effect.[1]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the foundational this compound studies.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.[6][7][8]

Protocol Summary:

  • Animal Model: Typically adult male Wistar rats or mice.[1][3]

  • Acclimatization: Animals are habituated to the testing environment (e.g., Plexiglas observation chamber) for at least 30 minutes before the experiment.[9]

  • Drug Administration: this compound (or its analog) or morphine is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses. A vehicle control group receives a saline injection.

  • Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of one hind paw.[3][9]

  • Observation: The animal's behavior is observed and recorded for a set period (e.g., 60 minutes). Key behaviors monitored include licking, biting, and flinching of the injected paw.

  • Data Analysis: The observation period is divided into two phases: Phase I (early, 0-5 minutes) representing acute nociceptive pain, and Phase II (late, 15-60 minutes) reflecting inflammatory pain. The duration or frequency of pain-related behaviors is quantified and compared between treatment groups.[7][9]

Experimental Workflow: Formalin Test

Formalin_Test_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_post_test Post-Test Acclimatization Acclimatization (30 min) Drug_Admin Drug Administration (this compound/Morphine/Vehicle) Acclimatization->Drug_Admin Formalin_Injection Formalin Injection (s.c. into hind paw) Drug_Admin->Formalin_Injection Observation Behavioral Observation (e.g., 60 min) Formalin_Injection->Observation Data_Analysis Data Analysis (Phase I and Phase II pain scores) Observation->Data_Analysis Comparison Comparison of Treatment Groups Data_Analysis->Comparison

Workflow of the formalin test.

Side Effect Profile: A Potential Advantage

A significant finding from foundational studies is that this compound appears to have a more favorable side-effect profile than morphine at equi-analgesic doses.[1][2] Studies have reported that this compound does not induce significant respiratory depression, constipation, or abuse liability, which are major drawbacks of traditional opioid analgesics.[1][2]

Clinical Development: The Journey of STR-324

While this compound itself has not entered clinical trials, a chemically stable analog, STR-324, has.[10][11]

  • Phase I Trials: The first-in-human trials of STR-324 have demonstrated a favorable safety and tolerability profile in healthy volunteers.[11][12]

  • Exploratory Efficacy Studies: An exploratory study in postoperative pain showed that STR-324 produced a successful analgesic response in 35% of patients, compared to 46% in the morphine group, with no significant safety issues observed.[10]

Conclusion

Foundational studies have established this compound as a potent endogenous analgesic with a novel mechanism of action that offers a potential therapeutic advantage over conventional opioids. While direct independent replications are not abundant in the literature, subsequent research on this compound and its analog, STR-324, has largely supported the initial findings of its analgesic efficacy and favorable safety profile. The ongoing clinical development of STR-324 will be critical in determining the translational potential of this promising class of analgesics for the management of pain in humans. Further independent preclinical studies focusing on direct dose-response comparisons with morphine and elucidation of the precise molecular interactions within the signaling pathway would be valuable to the research community.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Opiorphin

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Opiorphin with the appropriate personal protective equipment (PPE) to minimize exposure risks. Inhalation, ingestion, or skin contact should be avoided.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood or if there is a risk of aerosolization.To prevent inhalation.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Deactivation of this compound:

The primary step in the safe disposal of this compound is to denature the peptide, rendering it biologically inactive. This can be achieved through chemical degradation.

  • Materials:

    • Sufficient volume of a strong acid (e.g., 1M hydrochloric acid) or a strong base (e.g., 1M sodium hydroxide) to fully dissolve and hydrolyze the this compound.

    • A designated, labeled waste container made of a material compatible with the chosen deactivating agent.

  • Procedure:

    • Carefully dissolve the this compound waste in the chosen deactivating solution within a fume hood.

    • Allow the solution to stand for a sufficient period (e.g., 24 hours) to ensure complete degradation of the peptide. The goal is to break the peptide bonds, destroying its primary structure and, consequently, its biological activity.

2. Neutralization:

If a strong acid or base was used for deactivation, the resulting solution must be neutralized before further disposal.

  • Procedure:

    • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid for bases) while monitoring the pH with a pH meter or pH strips.

    • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

3. Final Disposal:

The neutralized solution should be disposed of as chemical waste in accordance with institutional and local regulations.

  • Procedure:

    • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the contents (e.g., "Neutralized this compound solution") and the date of disposal.

    • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Alternative Disposal Method for Solid this compound Waste:

For solid this compound waste (e.g., contaminated vials, pipette tips), incineration via a licensed hazardous waste disposal service is the preferred method.

  • Procedure:

    • Collect all solid waste contaminated with this compound in a designated, labeled, and sealed waste bag or container.

    • Store the container in a secure area until it is collected by the institution's EHS or a certified waste management contractor for incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound in a laboratory environment.

Opiorphin_Disposal_Workflow start Start: this compound Waste assess_form Assess Waste Form start->assess_form liquid_waste Liquid/Solubilized Waste assess_form->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated labware) assess_form->solid_waste Solid deactivate Deactivate with Strong Acid/Base (in fume hood) liquid_waste->deactivate collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize Solution (pH 6-8) deactivate->neutralize dispose_liquid Dispose as Hazardous Chemical Waste via EHS neutralize->dispose_liquid incinerate Dispose via Incineration by Certified Vendor collect_solid->incinerate end End: Disposal Complete dispose_liquid->end incinerate->end

This compound Disposal Workflow

Disclaimer: This document provides general guidance based on best laboratory practices. Researchers must always consult and adhere to their institution's specific safety protocols and local, state, and federal regulations for hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Opiorphin
Reactant of Route 2
Opiorphin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。